molecular formula C8H7NS B097154 Benzo[b]thiophen-4-amine CAS No. 17402-83-4

Benzo[b]thiophen-4-amine

Cat. No.: B097154
CAS No.: 17402-83-4
M. Wt: 149.21 g/mol
InChI Key: IRMXPESEXLQKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-4-amine is a versatile amino-substituted benzothiophene that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. The compound features a benzothiophene core, a privileged structure in drug discovery, fused with an aromatic amine, making it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound as a primary building block in the synthesis of diverse heterocyclic compounds with potential biological activities . The structural motif of aminated benzo-fused heterocycles is frequently explored for developing new antimicrobial and anti-inflammatory agents . In particular, derivatives of similar structures have been screened against pathogenic organisms like Staphylococcus aureus and Escherichia coli . From a synthetic chemistry perspective, the amine group allows for further functionalization via various coupling reactions, including copper-catalyzed Ullmann-type C-N coupling, which is an effective method for forming carbon-nitrogen bonds in related heteroaromatic systems . The hydrochloride salt form (CAS 19075-32-2) is often available to improve stability and solubility for research applications . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMXPESEXLQKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305395
Record name 4-Aminobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17402-83-4
Record name Benzo[b]thiophen-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophen-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzo[b]thiophen-4-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDV33TF5QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Benzo[b]thiophen-4-amine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their versatile chemical nature and diverse biological activities make them privileged scaffolds in drug discovery. This technical guide focuses on a key member of this family, Benzo[b]thiophen-4-amine, providing a comprehensive overview of its chemical properties, structure, reactivity, and potential applications, with a particular emphasis on its role as a precursor in the synthesis of pharmacologically active molecules.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₈H₇NS.[1] Its structure consists of a benzene ring fused to a thiophene ring, with an amine group substituted at the 4-position of the bicyclic system.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
Melting Point 139-140 °C
Boiling Point 135-140 °C at 4 mmHg
Appearance Solid
SMILES NC1=C(C=CS2)C2=CC=C1[1]
InChI Key IRMXPESEXLQKHG-UHFFFAOYSA-N
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as a characteristic signal for the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amine group.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the benzo[b]thiophene core.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, as well as C-H and C=C stretching of the aromatic rings.

Reactivity and Chemical Reactions

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amine group and the aromatic nature of the benzo[b]thiophene ring system.

Nucleophilic Substitution

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. It readily participates in nucleophilic substitution reactions. A notable example is its reaction with electrophiles to form substituted amine derivatives. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, such as 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of antipsychotic drugs like Brexpiprazole.[2]

Nucleophilic_Substitution This compound This compound Substituted_Product Substituted_Product This compound->Substituted_Product Nucleophilic Attack Electrophile Electrophile Electrophile->Substituted_Product

Caption: General scheme of nucleophilic substitution involving this compound.

Biological Activities and Drug Development

The benzo[b]thiophene scaffold is a common feature in a multitude of biologically active compounds.[3] Derivatives of this compound have shown affinity for various biological targets, highlighting their potential in drug discovery.

Notably, derivatives of 1-(benzo[b]thiophen-4-yl)piperazine, which is synthesized from this compound, act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and as antagonists at serotonin 5-HT2A receptors.[2] This pharmacological profile is crucial for the treatment of conditions like schizophrenia and depression.[2]

The diverse biological activities reported for benzo[b]thiophene derivatives include:

  • Anticancer

  • Antimicrobial

  • Antitubercular

  • Kinase inhibition[4]

Experimental Protocols

The following provides a generalized experimental protocol for a key reaction involving this compound, specifically the synthesis of a piperazine derivative. This protocol is based on established synthetic routes for similar compounds.

Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine

This synthesis is a crucial step in the production of several active pharmaceutical ingredients.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Benzo_amine This compound Reaction_Vessel Reaction Mixture Benzo_amine->Reaction_Vessel Bis_chloro Bis(2-chloroethyl)amine Bis_chloro->Reaction_Vessel Solvent High-boiling solvent (e.g., xylene) Solvent->Reaction_Vessel Base Acid scavenger (e.g., p-toluenesulfonamide) Base->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Product 1-(Benzo[b]thiophen-4-yl)piperazine Reaction_Vessel->Product Cyclization

References

Benzo[b]thiophen-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophen-4-amine is a heterocyclic aromatic amine containing a benzo[b]thiophene core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique structural and electronic properties of the benzo[b]thiophene ring system make it a privileged structure in the design of novel therapeutic agents. This technical guide provides a detailed overview of the chemical identifiers, physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for professionals in drug discovery and development.

Core Identifiers and Physicochemical Properties

A comprehensive understanding of the fundamental properties of this compound is crucial for its application in research and development. The following tables summarize its key identifiers and physicochemical characteristics.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 17402-83-4[1]
IUPAC Name This compound
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)SC=C2N
InChI InChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
InChIKey IRMXPESEXLQKHG-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 313.2 °C at 760 mmHg[2]
Melting Point Not explicitly reported for the free base. A related hydrochloride salt has a melting point of 259.4–259.7 °C.[3]
Solubility Data not available.
Appearance Solid (form not specified)[2]

Synthesis of this compound

One potential synthetic route, based on analogous preparations, could involve the following key steps:

  • Preparation of a Substituted Benzene Precursor: The synthesis would likely commence with a benzene derivative functionalized with appropriate groups to facilitate the formation of the fused thiophene ring.

  • Thiophene Ring Formation: A common method for constructing the thiophene ring is the reaction of a suitable ortho-substituted benzene with a sulfur-containing reagent.

  • Introduction of the Amino Group: The amino group at the 4-position could be introduced through various methods, such as the reduction of a nitro group or the amination of a corresponding halo-substituted benzo[b]thiophene.

A patent for the synthesis of a derivative, 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, utilizes 4-aminobenzo[b]thiophene as a starting material, indicating that its synthesis is established in the chemical literature, although the specific details of its preparation are not provided in the document.[3]

Potential Biological Activity and Signaling Pathways

The benzo[b]thiophene scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities. While specific studies on the biological targets and signaling pathways of this compound are limited, the broader class of aminobenzo[b]thiophenes has shown promise in several therapeutic areas.

Derivatives of benzo[b]thiophene have been investigated for their potential as:

  • Cholinesterase Inhibitors: Certain benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[4]

  • Monoamine Oxidase (MAO) Inhibitors: Benzo[b]thiophen-3-ol derivatives have been identified as potential inhibitors of human monoamine oxidase (hMAO), suggesting a possible role in the treatment of neurodegenerative diseases like Parkinson's disease.[5]

  • Antimicrobial Agents: Acylhydrazone derivatives of benzo[b]thiophene have been synthesized and evaluated for their activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[6]

  • Kinase Inhibitors: The 3-aminobenzo[b]thiophene scaffold is recognized as a valuable starting point for the development of kinase inhibitors, which are crucial in cancer therapy.

  • STAT3 Inhibitors: A 6-aminobenzo[b]thiophene 1,1-dioxide derivative has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

Given the established biological activities of related compounds, it is plausible that this compound could serve as a valuable building block or lead compound for the development of novel inhibitors targeting various enzymes and signaling pathways. A hypothetical workflow for investigating the biological activity of this compound is presented below.

G s1 Starting Materials s2 Chemical Synthesis of This compound s1->s2 s3 Purification and Structural Characterization s2->s3 b1 Initial Phenotypic Screening (e.g., cell viability, antimicrobial activity) s3->b1 Compound for Screening b2 Target-Based Screening (e.g., enzyme inhibition assays) s3->b2 b3 Identification of 'Hits' b1->b3 b2->b3 m1 Lead Optimization b3->m1 Active Compound m2 Signaling Pathway Analysis m1->m2 m3 In vivo Efficacy Studies m2->m3

Caption: A generalized workflow for the synthesis, biological evaluation, and mechanism of action studies of this compound.

Conclusion

This compound represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. Its core benzo[b]thiophene structure is a proven pharmacophore, and the presence of the amine functionality at the 4-position offers a key site for further chemical modification and optimization. While specific biological data for this compound is not extensively documented, the known activities of related aminobenzo[b]thiophenes provide a strong rationale for its investigation in various drug discovery programs. This technical guide serves as a foundational resource to aid researchers and scientists in their exploration of this compound and its potential applications in medicine. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and uncover its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of Novel Benzo[b]thiophen-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and functional materials. Among its derivatives, benzo[b]thiophen-4-amines are of particular interest due to their potential as key building blocks in the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to access these valuable compounds, offering insights into the strategic considerations and experimental details essential for successful synthesis.

Strategic Approaches to the Synthesis of Benzo[b]thiophen-4-amines

The synthesis of benzo[b]thiophen-4-amine derivatives can be broadly categorized into two main strategies:

  • Functionalization of a pre-formed benzo[b]thiophene core: This approach involves the introduction of a nitrogen-containing functionality at the C4 position of a benzo[b]thiophene scaffold.

  • Construction of the benzo[b]thiophene ring from precursors already bearing a nitrogen functionality: This strategy involves the cyclization of a suitably substituted benzene derivative to form the thiophene ring.

This guide will delve into the most effective methods within each of these strategies, providing detailed protocols and a comparative analysis to aid in the selection of the optimal synthetic route.

PART 1: Functionalization of the Benzo[b]thiophene Core

Nitration followed by Reduction: The Classical Pathway

A well-established and reliable method for the synthesis of this compound is the nitration of the benzo[b]thiophene core, followed by the reduction of the resulting nitro group.

Causality Behind Experimental Choices: The regioselectivity of the nitration of benzo[b]thiophene is highly dependent on the reaction conditions and the nature of any substituents present on the ring. For unsubstituted benzo[b]thiophene, nitration typically yields a mixture of isomers, with the 3-nitro and other isomers being formed.[1] However, the presence of an electron-withdrawing group at the 3-position deactivates the thiophene ring towards electrophilic attack, directing nitration to the benzene ring, with substitution occurring at the 4, 5, 6, and 7-positions.[2][3] Judicious choice of nitrating agents and reaction conditions can favor the formation of the desired 4-nitro isomer.

Experimental Protocol: Nitration of Benzo[b]thiophene-3-carboxylic acid

This protocol is adapted from established procedures for the nitration of 3-substituted benzo[b]thiophenes, which favor the formation of the 4-nitro derivative.[3]

  • Step 1: Nitration

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene-3-carboxylic acid in a mixture of glacial acetic acid and concentrated sulfuric acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid to obtain a mixture of nitro-isomers of benzo[b]thiophene-3-carboxylic acid, with the 4-nitro isomer being a significant component.

  • Step 2: Reduction of 4-Nitrobenzo[b]thiophene A common and effective method for the reduction of the nitro group is using a metal catalyst, such as tin(II) chloride or iron powder in the presence of an acid.[4]

    • Suspend the 4-nitrobenzo[b]thiophene derivative in ethanol or a mixture of ethanol and water.

    • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) or iron powder.

    • Add concentrated hydrochloric acid portion-wise with stirring.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminobenzo[b]thiophene derivative.

    • Purify the product by column chromatography or recrystallization.

Data Presentation: Regioselectivity of Nitration

Nitrating Agent/ConditionsPredominant Isomer(s)Reference
Conc. HNO₃ in H₂SO₄/AcOH at 60°C4-nitro[3]
KNO₃ in H₂SO₄ at 0°C5- and 6-nitro[3]
Fuming HNO₃ in AcOH/Ac₂O (cold)Mixture of 4-, 5-, 6-, and 7-nitro[5]

Mandatory Visualization: Nitration and Reduction Pathway

G start Benzo[b]thiophene nitration Nitration (e.g., HNO₃, H₂SO₄) start->nitration Electrophilic Aromatic Substitution nitro_product 4-Nitrobenzo[b]thiophene nitration->nitro_product reduction Reduction (e.g., SnCl₂, HCl) nitro_product->reduction final_product This compound reduction->final_product

Caption: Nitration of benzo[b]thiophene followed by reduction to yield this compound.

Halogenation followed by C-N Cross-Coupling: A Modern Approach

A more versatile strategy for the synthesis of a wide range of this compound derivatives involves the initial halogenation of the benzo[b]thiophene core at the 4-position, followed by a palladium- or copper-catalyzed C-N cross-coupling reaction.

Causality Behind Experimental Choices: This two-step approach offers significant advantages in terms of substrate scope and functional group tolerance. The synthesis of a 4-halobenzo[b]thiophene intermediate allows for the introduction of a diverse array of primary and secondary amines through well-established cross-coupling methodologies like the Buchwald-Hartwig amination[6] and the Ullmann condensation.[7]

Experimental Protocol: Synthesis of 4-Bromobenzo[b]thiophene and subsequent Buchwald-Hartwig Amination

  • Step 1: Synthesis of 4-Bromobenzo[b]thiophene This protocol is based on a known procedure for the synthesis of 4-bromobenzo[b]thiophene.[8]

    • In a three-necked flask, dissolve 3-bromothiophenol and 2-bromo-1,1-dimethoxyethane in DMF.

    • Add potassium carbonate and stir the mixture at 35-45°C for 8 hours.

    • After filtration and concentration, dissolve the residue in ethyl acetate and wash with 10% NaOH and brine.

    • Dry the organic layer and concentrate to obtain the crude 1-bromo-3-(2,2-dimethoxyethylthio)benzene.

    • In a separate flask, add chlorobenzene and polyphosphoric acid (PPA) and heat to 120-130°C.

    • Slowly add a solution of the crude product in chlorobenzene to the hot PPA mixture.

    • Reflux the mixture for 5 hours, then cool to room temperature.

    • Extract the product with chlorobenzene, wash with 10% NaHCO₃, and concentrate.

    • Purify the crude product by column chromatography to afford 4-bromobenzo[b]thiophene.

  • Step 2: Buchwald-Hartwig Amination of 4-Bromobenzo[b]thiophene This is a general protocol that can be adapted for various primary and secondary amines.[9]

    • To an oven-dried Schlenk tube, add 4-bromobenzo[b]thiophene, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a suitable phosphine ligand (e.g., X-Phos, 10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture at a specified temperature (typically 80-110°C) for the required time, monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired this compound derivative.

Data Presentation: Comparison of C-N Coupling Methods

ReactionCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos)Base (e.g., NaOtBu), Toluene or Dioxane, 80-110°CHigh functional group tolerance, broad substrate scope, milder conditions than Ullmann.Cost of palladium and ligands, sensitivity to air and moisture.
Ullmann Condensation Copper catalyst (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline)Base (e.g., K₂CO₃), high-boiling polar solvents (e.g., DMF, NMP), high temperatures (>150°C)Lower catalyst cost than palladium.Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.

Mandatory Visualization: Halogenation and Cross-Coupling Pathway

G start Benzo[b]thiophene halogenation Halogenation (e.g., PPA, 3-bromothiophenol precursor) start->halogenation halo_product 4-Halobenzo[b]thiophene halogenation->halo_product coupling C-N Cross-Coupling (e.g., Buchwald-Hartwig) halo_product->coupling final_product This compound Derivative coupling->final_product amine Amine (R-NH₂) amine->coupling

Caption: Synthesis of this compound derivatives via halogenation and subsequent C-N cross-coupling.

Direct C-H Amination: An Emerging Strategy

Recent advances in C-H functionalization have opened up new avenues for the direct amination of heteroarenes, offering a more atom-economical and efficient approach.

Causality Behind Experimental Choices: Direct C-H amination avoids the need for pre-functionalization of the benzo[b]thiophene core, thereby shortening the synthetic sequence. The use of hypervalent iodine reagents has shown promise for the direct amination of heteroarenes at positions that are often difficult to access by other methods.[10][11]

Conceptual Protocol: Direct C4 Amination using a Hypervalent Iodine Reagent

This is a conceptual protocol based on the direct amination of other heteroarenes.[10][11]

  • In a reaction vessel, combine benzo[b]thiophene, the aminating agent (e.g., a primary or secondary amine), and a hypervalent iodine(III) reagent.

  • Add a suitable solvent and any necessary additives.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

PART 2: Construction of the Benzo[b]thiophene Ring

An alternative to functionalizing the pre-formed heterocycle is to construct the benzo[b]thiophene ring from a benzene precursor that already contains the desired nitrogen functionality.

Cyclization of Substituted Anilines

This strategy involves the use of an appropriately substituted aniline derivative as the starting material for the construction of the thiophene ring.

Conceptual Protocol: Cyclization of a 2-thiomethyl-5-nitroaniline derivative

This is a conceptual pathway based on established benzo[b]thiophene syntheses.

  • Synthesize a 2-thiomethyl-5-nitroaniline derivative.

  • Introduce a suitable functional group ortho to the thiomethyl group that can participate in a cyclization reaction (e.g., an acetyl group via Friedel-Crafts acylation, followed by conversion to a leaving group).

  • Induce intramolecular cyclization through the formation of a C-S bond, leading to the formation of the thiophene ring.

  • The nitro group can then be reduced to the desired amine functionality.

Mandatory Visualization: Ring Construction Pathway

G start Substituted Aniline (with ortho-thiomethyl group) functionalization Functionalization of ortho position start->functionalization cyclization_precursor Cyclization Precursor functionalization->cyclization_precursor cyclization Intramolecular Cyclization cyclization_precursor->cyclization final_product This compound Derivative cyclization->final_product

Caption: Synthesis of benzo[b]thiophen-4-amines via construction of the thiophene ring from a substituted aniline precursor.

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesBest Suited For
Nitration and Reduction Well-established, cost-effective reagents.Often results in a mixture of isomers, requiring separation. Limited to the synthesis of the parent amine.Large-scale synthesis of the parent this compound.
Halogenation and C-N Coupling High versatility and functional group tolerance. Access to a wide range of derivatives.Requires multiple steps, use of expensive catalysts and ligands.The synthesis of a diverse library of N-substituted this compound derivatives.
Direct C-H Amination Atom-economical, shorter synthetic route.Newer methodology, may have limited substrate scope and require specialized reagents.Rapid access to specific derivatives where direct functionalization is possible.
Ring Construction Can provide access to derivatives that are difficult to synthesize by other methods.May require a longer synthetic sequence to prepare the starting materials.The synthesis of highly substituted or complex this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives is a dynamic area of research with significant implications for drug discovery. This guide has outlined the primary synthetic strategies, from classical nitration-reduction sequences to modern C-N cross-coupling and direct C-H amination reactions. The choice of the optimal synthetic pathway will depend on the specific target molecule, the desired level of diversity, and the available resources. By understanding the underlying principles and experimental nuances of each method, researchers can effectively navigate the synthesis of these important heterocyclic compounds and unlock their full potential in the development of new medicines.

References

Physical and chemical properties of Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzo[b]thiophen-4-amine. It includes structured data on its properties, detailed experimental protocols, and visualizations of relevant chemical pathways and experimental workflows. This document is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic amine with a molecular structure that makes it a valuable building block in medicinal chemistry. Its properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
Appearance White to off-white solid
Melting Point 269 °C (decomposes) (for hydrochloride salt)
Boiling Point Not available
Solubility Not available
CAS Number 17402-83-4
InChI Key IRMXPESEXLQKHG-UHFFFAOYSA-N[1]
SMILES c1cc(c2ccsc2c1)N[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.

Spectral Data

Table 2: Summary of Spectral Data for Benzo[b]thiophene Derivatives

TechniqueExpected Peaks and Features
¹H NMR Aromatic protons on the benzene and thiophene rings would appear in the range of δ 7.0-8.0 ppm. The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atom attached to the amino group would be significantly affected by its electron-donating nature.
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at m/z 149. Characteristic fragmentation patterns would involve the loss of HCN or other small fragments from the aromatic system.[2][3]
IR Spectroscopy N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching for the aromatic rings would be observed around 3000-3100 cm⁻¹. C=C stretching bands for the aromatic system would be present in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the aromatic benzothiophene core and the nucleophilic primary amine group.

  • Amine Group Reactivity : The primary amine at the 4-position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. It is a key functional group for introducing the benzothiophene scaffold into larger molecules. A notable application is its use in the synthesis of piperazine derivatives, which are precursors to important pharmaceuticals.[4] For instance, it can be reacted with bis(2-chloroethyl)amine to form 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate for the antipsychotic drug Brexpiprazole.[4]

  • Aromatic Ring Reactivity : The benzothiophene ring system can undergo electrophilic substitution reactions. The position of substitution is directed by the activating amino group and the inherent reactivity of the heterocyclic system. Direct C-H arylation at other positions on the ring is also possible using modern catalytic methods.[5]

The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving the cyclization of a suitably substituted benzene derivative.[6][7][8][9] A common conceptual pathway involves constructing the thiophene ring onto a pre-functionalized benzene ring. For this compound, a plausible synthetic route would start from a 3-substituted aniline derivative, which is then elaborated to build the fused thiophene ring. An alternative is the reduction of the corresponding 4-nitrobenzo[b]thiophene.[10]

Synthesis_Workflow Conceptual Synthesis Workflow for this compound Start 4-Nitrobenzo[b]thiophene Reaction Reduction Reaction (e.g., SnCl2, HCl or H2/Pd-C) Start->Reaction Workup Aqueous Workup (Basification, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from methodologies used in the synthesis of pharmaceutical intermediates.[4]

  • Reaction Setup : To a solution of this compound (1 equivalent) in a high-boiling point solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride (1 equivalent).

  • Acid Scavenger : Add an acid scavenger, such as p-toluenesulfonamide (1 equivalent), to the mixture.

  • Reaction Conditions : Heat the reaction mixture to 120–150°C and maintain for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous basic solution (e.g., 1M NaOH) to remove the acid scavenger and any unreacted starting materials. Subsequently, wash with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired piperazine derivative.

  • NMR Spectroscopy : Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion (for ESI-MS) or use a GC-MS for a volatile derivative (for EI-MS).

  • IR Spectroscopy : Acquire the infrared spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

Biological Significance and Applications

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[12][13][14]

Specifically, this compound serves as a critical intermediate in the synthesis of drugs targeting the central nervous system.[4] Its derivatives often interact with key neurotransmitter receptors.

Biological_Pathway Role in Pharmaceutical Synthesis BTA This compound Intermediate 1-(Benzo[b]thiophen-4-yl)piperazine BTA->Intermediate Synthesis Drug Brexpiprazole (Antipsychotic Drug) Intermediate->Drug Further Synthesis Target1 Dopamine D2 Receptors (Partial Agonist) Drug->Target1 Target2 Serotonin 5-HT1A Receptors (Partial Agonist) Drug->Target2 Target3 Serotonin 5-HT2A Receptors (Antagonist) Drug->Target3 Effect Modulation of Neurotransmission (Treatment of Schizophrenia) Target1->Effect Target2->Effect Target3->Effect

Caption: Role of this compound in drug synthesis and action.

References

Benzo[b]thiophen-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Benzo[b]thiophen-4-amine

This technical guide provides essential physicochemical data for this compound, a molecule of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below.

PropertyValue
Molecular Formula C₈H₇NS[1][2]
Molecular Weight 149.21 g/mol [1][3]
Monoisotopic Mass 149.02992040 Da[3]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. While specific experimental protocols are not detailed in the provided search results, the synthesis of substituted benzothiophenes can be achieved through methods such as the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide. Another approach involves the use of thiourea as a reagent in the synthesis process.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

molecular_properties Compound This compound Formula Molecular Formula C₈H₇NS Compound->Formula Weight Molecular Weight 149.21 g/mol Compound->Weight

Figure 1. Relationship between this compound and its molecular properties.

References

A Technical Guide to the Biological Activities of Benzo[b]thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant and diverse biological activities. Its unique electronic and structural properties, including the electron-rich sulfur atom and planar bicyclic system, facilitate interactions with a wide array of biological targets like enzymes and receptors.[1][2] This versatility has led to the development of benzo[b]thiophene derivatives as potent agents in oncology, infectious diseases, inflammation, and neurology.[3][4] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal Sertaconazole underscore the clinical success of this scaffold.[2][5] This technical guide provides an in-depth exploration of the key biological activities of benzo[b]thiophene compounds, detailing their mechanisms of action, summarizing structure-activity relationship (SAR) insights, and presenting validated experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

Introduction to the Benzo[b]thiophene Scaffold

Benzo[b]thiophene, also known as thianaphthene, is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[5][6] This fusion confers a rigid, planar structure with a unique distribution of electrons that is highly favorable for drug-receptor interactions.

Key Physicochemical and Structural Features:

  • Aromaticity and Electron Density: The sulfur atom's lone pair of electrons contributes to the aromaticity of the thiophene ring, making the scaffold electron-rich. This property is crucial for forming π-π stacking, van der Waals, and hydrogen bond interactions with biological targets.[7]

  • Structural Versatility: The benzo[b]thiophene core can be readily functionalized at multiple positions, particularly at the C2 and C3 positions of the thiophene ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[8]

  • Metabolic Stability: The scaffold itself is generally stable to metabolic degradation, providing a robust foundation for drug design.

  • Lipophilicity: The bicyclic nature of the scaffold imparts a degree of lipophilicity, which can be modulated by substituents to optimize cell permeability and bioavailability.

These features collectively make benzo[b]thiophene a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, thereby exhibiting a wide range of pharmacological activities.[3]

Key Biological Activities and Therapeutic Applications

The structural versatility of the benzo[b]thiophene core has been exploited to develop compounds with a broad spectrum of therapeutic applications.[2][8]

Anticancer Activity

Benzo[b]thiophene derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms of action.[4]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: A prominent mechanism involves the disruption of microtubule dynamics, which is critical for mitosis in rapidly dividing cancer cells. Certain benzo[b]thiophene acrylonitrile analogs function as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle.

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, which are key regulators of cell signaling pathways frequently dysregulated in cancer. Targets include tyrosine kinases and Rho-associated protein kinase (ROCK), which is involved in cell migration and metastasis.[10][11]

  • Apoptosis Induction: Several benzo[b]thiophene compounds have been shown to induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic genes such as BAX, caspases (CASP3, CASP8, CASP9), and the tumor suppressor p53.[10]

  • Estrogen Receptor (ER) Modulation: The benzo[b]thiophene scaffold is the core of Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of hormone receptor-positive breast cancer.[12]

Structure-Activity Relationship (SAR) Insights:

  • For tubulin inhibitors, a trimethoxyphenyl group attached to the acrylonitrile moiety is often crucial for high potency.[9]

  • In kinase inhibitors, specific substitutions on the benzo[b]thiophene ring system are tailored to fit the ATP-binding pocket of the target kinase.

  • For RhoA/ROCK pathway inhibitors, carboxamide groups at the C3 position and pyrazole moieties at C5 have been shown to enhance anti-proliferative activity.[11]

Quantitative Data: Anticancer Activity of Benzo[b]thiophene Analogs

Compound Class Specific Analog Cancer Cell Line Activity Metric (GI₅₀/IC₅₀) Mechanism of Action Reference
Acrylonitrile Analog 5 Leukemia (CCRF-CEM) 10.0 nM Tubulin Polymerization Inhibition [9]
Acrylonitrile Analog 6 Prostate (PC-3) 21.2 nM Tubulin Polymerization Inhibition [9]
Acrylonitrile Analog 13 Ovarian (OVCAR-3) <10.0 nM Tubulin Polymerization Inhibition [9]
Carboxylic Acid Dioxide Compound b19 Breast (MDA-MB-231) Not specified RhoA/ROCK Pathway Inhibition [11][13]

| Phenyl Derivative | IPBT | Liver (HepG2) | 67.04 µM | Apoptosis Induction |[10] |

Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Benzo[b]thiophene derivatives represent a promising scaffold for this purpose.[14]

Mechanisms of Action:

  • Cell Membrane Disruption: Some derivatives are believed to interfere with the integrity of the bacterial or fungal cell membrane.

  • Enzyme Inhibition: They can inhibit essential microbial enzymes necessary for survival.

  • Efflux Pump Inhibition: Certain C2-arylated benzo[b]thiophenes have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that confers resistance to fluoroquinolones and other antimicrobials.[15]

Structure-Activity Relationship (SAR) Insights:

  • The position and nature of substituents heavily influence antimicrobial potency. Activity is often more dependent on substitution on the thiophene ring rather than the benzene portion.[15]

  • Halogenation, particularly at the C3 position (e.g., 3-chloro or 3-bromo derivatives), can significantly enhance activity against Gram-positive bacteria and yeast.[15]

  • Combining the benzo[b]thiophene nucleus with other bioactive functional groups like acylhydrazones has proven effective in creating potent agents against multidrug-resistant strains like MRSA.[16]

Quantitative Data: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Derivative Class Specific Compound Target Organism Activity Metric (MIC in µg/mL) Reference
3-Halo derivative Cyclohexanol-substituted 3-chloro Gram-positive bacteria & yeast 16 [15]
Acylhydrazone (E)-6-chloro-N'-(pyridin-2-ylmethylene) Staphylococcus aureus (MRSA) 4 [16]
Sulfane Derivative MPPS S. aureus ATCC 25923 512 [12]

| Sulfane Derivative | MPPS | B. subtilis ATCC 6633 | 256 |[12] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzo[b]thiophene derivatives have shown significant potential as anti-inflammatory agents.[12]

Mechanisms of Action:

  • Enzyme Inhibition: The primary mechanism is often the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Zileuton, for example, is a 5-lipoxygenase inhibitor used to treat asthma.[5]

  • Cytokine Modulation: Some compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6 in macrophages.[10]

Structure-Activity Relationship (SAR) Insights:

  • The substitution pattern around the benzo[b]thiophene core determines the selectivity and potency for specific enzyme targets like COX-1, COX-2, or 5-LOX.

Neurological and Central Nervous System (CNS) Activity

The benzo[b]thiophene scaffold has been successfully utilized to develop agents targeting the CNS for various neurological and psychiatric disorders.[17]

Mechanisms of Action:

  • Monoamine Oxidase (MAO) Inhibition: Derivatives have been designed as potent and selective inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[18] MAO inhibitors are used to treat depression and Parkinson's disease.

  • Receptor and Transporter Binding: Compounds have been developed with high affinity for serotonin receptors (5-HT₇R) and the serotonin transporter (5-HTT), identifying them as potential antidepressants with a rapid onset of action.[17][19]

  • Cholinesterase Inhibition: Chalcone-like derivatives of benzo[b]thiophene have shown promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, a key strategy in the management of Alzheimer's disease.[20]

  • Anticonvulsant Activity: Certain derivatives, such as those containing a pyrrolidine-2,5-dione moiety, have demonstrated potent antiseizure and antinociceptive (pain-relieving) properties in preclinical models.[21]

Experimental Protocols for Activity Assessment

The evaluation of benzo[b]thiophene derivatives requires a suite of robust and validated assays. The choice of protocol is dictated by the intended therapeutic target.

Workflow for Screening Novel Benzo[b]thiophene Derivatives

This diagram illustrates a logical, multi-stage workflow for the discovery and initial characterization of novel benzo[b]thiophene compounds.

G a Library of Benzo[b]thiophene Derivatives Synthesis b High-Throughput Primary Assay (e.g., Cytotoxicity, Target Binding) a->b c Dose-Response Analysis (IC₅₀ / EC₅₀ Determination) b->c h Archive b->h Inactive d Secondary / Orthogonal Assays (Confirm Mechanism) c->d e In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability) d->e Validated Hits f In Vivo Proof-of-Concept (Animal Models) e->f i Lead Optimization f->i

Caption: General workflow for screening benzo[b]thiophene derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid broth medium. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the benzo[b]thiophene compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for most bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.

Diagram: Benzo[b]thiophene Inhibition of a Kinase Pathway

This diagram illustrates the mechanism of a benzo[b]thiophene derivative acting as a kinase inhibitor to block a downstream signaling cascade involved in cell proliferation.

G cluster_0 cluster_1 Receptor Growth Factor Receptor Kinase Target Kinase (e.g., ROCK) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes GF Growth Factor GF->Receptor BT Benzo[b]thiophene Inhibitor BT->Kinase Inhibits

References

A Technical Guide to the Spectroscopic Characterization of Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Benzo[b]thiophen-4-amine, a significant heterocyclic compound in medicinal chemistry and drug development. The following sections detail the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the substance.

1.1. ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH6.5 - 8.0Multiplet
Amine NH₂3.5 - 5.0 (broad)Singlet

1.2. ¹³C NMR Spectroscopy

  • Expected Chemical Shifts: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms attached to the nitrogen and sulfur atoms will have characteristic chemical shifts. Data from substituted benzo[b]thiophenamines, such as 2-phenylbenzo[b]thiophen-3-amine, show aromatic carbons in the range of 115-138 ppm[1].

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C110 - 145
Aromatic CH115 - 130

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aromatic amines is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The concentration should be around 0.1–0.2 M[2].

  • Instrument Setup: Use a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic rings. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹[3]. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region[4]. The C-N stretching of aromatic amines is typically observed between 1250 and 1335 cm⁻¹[3].

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric Stretch3300 - 3400Medium
Amine (N-H)Asymmetric Stretch3400 - 3500Medium
Amine (N-H)Bend1580 - 1650Medium
Aromatic (C-H)Stretch3000 - 3100Medium
Aromatic (C=C)Stretch1400 - 1600Medium
Aromatic (C-N)Stretch1250 - 1335Strong

2.1. Experimental Protocol for IR Spectroscopy (Solid Sample)

A common method for obtaining an IR spectrum of a solid sample is the thin solid film method[5]:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

  • Film Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Alternatively, the mull technique can be used, where the solid is ground with a mulling agent like Nujol to form a paste, which is then pressed between two salt plates[6][7].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

  • Expected Molecular Ion and Fragmentation: The molecular formula of this compound is C₈H₇NS, with a molecular weight of 149.21 g/mol [8]. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 149. The fragmentation of the benzo[b]thiophene nucleus often involves the loss of acetylene (C₂H₂) and carbon monosulfide (CS)[9]. The presence of the amine group may lead to additional fragmentation pathways. For related aminopropylbenzo[b]thiophene isomers, ions corresponding to the benzo[b]thiophene nucleus were observed at m/z 147 and 148[10].

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/z ValueInterpretation
149Molecular Ion [M]⁺
148[M-H]⁺
122[M - HCN]⁺
121[M - H - HCN]⁺ or [M - C₂H₂]⁺ from nucleus
104[M - CS - H]⁺

3.1. Experimental Protocol for Electron Ionization Mass Spectrometry

A standard procedure for EI-MS is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation[11][12].

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Validation Structure Validation Interpretation->Structure_Validation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its journey from initial discovery to its role in modern drug development is a testament to the evolution of organic synthesis and our understanding of pharmacology. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the emergence of key aminobenzothiophene-based drugs.

The Dawn of Aminobenzothiophenes: Early Syntheses

The precise first synthesis of a simple aminobenzothiophene is not definitively documented in a single landmark publication. However, early investigations into benzothiophene chemistry in the late 19th and early 20th centuries laid the groundwork. One of the earliest related syntheses is the preparation of 3-aminobenzo[b]thiophene-2-carboxylic acid by Paul Friedlaender in 1907. While not a simple aminobenzothiophene, this work demonstrated the feasibility of introducing an amino group onto the benzothiophene ring system.

The development of more general and versatile synthetic methods in the mid-20th century truly opened the door for the exploration of aminobenzothiophene chemistry. Two classical methods stand out for their historical and continued importance: the Gewald Reaction and the Willgerodt-Kindler Reaction .

The Gewald Reaction

The Gewald reaction, discovered by Karl Gewald in 1966, is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[1] While originally developed for thiophenes, it has been successfully adapted for the synthesis of 2-aminobenzothiophenes. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

A representative protocol for the Gewald synthesis of a tetrahydro-2-aminobenzothiophene derivative is as follows:

  • Reactant Mixture: To a solution of cyclohexanone (1.0 equiv.) and ethyl cyanoacetate (1.0 equiv.) in ethanol, add elemental sulfur (1.1 equiv.) and a catalytic amount of a secondary amine (e.g., morpholine or piperidine).

  • Reaction Conditions: The mixture is typically heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography.

The mechanism of the Gewald reaction is thought to proceed through a Knoevenagel condensation of the carbonyl compound and the active methylene compound, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[1][2]

Gewald_Reaction

Caption: Zileuton's inhibitory effect on the 5-lipoxygenase pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminobenzothiophene syntheses and the biological activities of notable drugs.

Table 1: Comparison of Synthetic Methodologies for Aminobenzothiophenes

ReactionKey ReactantsTypical ConditionsYield Range (%)Reference
Gewald ReactionKetone, α-Cyanoester, SulfurReflux in ethanol with base40-80
Willgerodt-Kindlero-Haloacetophenone, Sulfur, AmineHeating or Microwave50-90
Microwave-Assisted2-Halobenzonitrile, Methyl thioglycolate130 °C, Microwave, 10-30 min58-96

Table 2: Pharmacological Properties of Key Aminobenzothiophene Drugs

DrugTargetIndicationKey Pharmacological ParameterReference
RaloxifeneEstrogen Receptors (α/β)Osteoporosis, Breast Cancer PreventionBioavailability: ~2%
Zileuton5-LipoxygenaseAsthmaHalf-life: ~2.5 hours

Conclusion

The journey of aminobenzothiophenes from their early, often challenging, syntheses to their current status as vital components of modern medicines is a compelling narrative of chemical innovation and pharmacological discovery. The development of robust synthetic methods like the Gewald and Willgerodt-Kindler reactions, and their subsequent refinement with technologies like microwave assistance, has provided chemists with a powerful toolkit. The success stories of Raloxifene and Zileuton underscore the therapeutic potential of this scaffold and continue to inspire the design and synthesis of new aminobenzothiophene derivatives with diverse biological activities. The ongoing exploration of this chemical space promises to yield new therapeutic agents for a wide range of diseases in the years to come.

References

Potential Therapeutic Targets of the Benzo[b]thiophene Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. While specific therapeutic target data for Benzo[b]thiophen-4-amine is not extensively available in the public domain, numerous derivatives of the parent structure have been synthesized and evaluated, revealing significant potential in several therapeutic areas. This technical guide summarizes the key findings on the therapeutic targets of benzo[b]thiophene derivatives, with a focus on monoamine oxidase (MAO) inhibition for neurodegenerative diseases, cholinesterase inhibition for Alzheimer's disease, and tubulin polymerization inhibition for oncology. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and relevant biological pathways to inform and guide future drug discovery and development efforts centered around this versatile scaffold.

Introduction

Benzo[b]thiophene, a bicyclic aromatic heterocycle, is a structural motif present in a variety of biologically active molecules and approved pharmaceuticals. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on the potential therapeutic applications of the benzo[b]thiophene scaffold by examining the biological targets of its various derivatives.

Potential Therapeutic Targets and Quantitative Data

While direct experimental data on the specific therapeutic targets of this compound is limited, extensive research on its structural analogs provides strong evidence for several key areas of therapeutic intervention.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the benzo[b]thiophene scaffold have been identified as potent inhibitors of monoamine oxidases (MAOs), particularly MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders such as Parkinson's disease.

A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B.[1][2] Several of these compounds demonstrated high potency and selectivity for MAO-B.

Table 1: Inhibitory Activity (IC₅₀) of Benzo[b]thiophen-3-ol Derivatives against hMAO-A and hMAO-B [1]

Compound IDSubstituenthMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI) for hMAO-B
PM1 H13.3 ± 0.297.39 ± 0.151.8
PM2 2-CH₃> 10011.5 ± 0.23> 8.7
PM4 4-CH₃25.1 ± 0.450.0078 ± 0.00023218
PM5 2-OCH₃> 1000.0052 ± 0.0001> 19231
PM6 4-OCH₃3.45 ± 0.070.0061 ± 0.0001566
PM9 2-Cl> 1000.0091 ± 0.0002> 10989
PM10 4-Cl11.2 ± 0.210.0085 ± 0.00021318
PM12 4-F15.3 ± 0.280.0069 ± 0.00012217
PM13 2,4-di-Cl> 1000.0088 ± 0.0002> 11364

Selectivity Index (SI) = IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B)

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Benzo[b]thiophene-chalcone hybrids have been investigated as inhibitors of these enzymes.[3][4]

Table 2: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Derivatives [3]

Compound IDSubstituent on Phenyl RingAChE % Inhibition at 50 µMBChE % Inhibition at 50 µMAChE IC₅₀ (µM)BChE IC₅₀ (µM)
5a 4-OCH₃45.4 ± 2.168.2 ± 3.4> 5035.21 ± 1.76
5f 3,4,5-tri-OCH₃55.1 ± 2.848.9 ± 2.462.10 ± 3.11> 50
5h 4-NH₂30.2 ± 1.575.6 ± 3.8> 5024.35 ± 1.22
5i 4-OH40.1 ± 2.065.3 ± 3.3> 5059.60 ± 2.98
Galantamine (Reference)---1.52 ± 0.0828.08 ± 1.40
Tubulin Polymerization Inhibition

Certain 2-amino and 3-aminobenzo[b]thiophene derivatives have been synthesized and evaluated as antimitotic agents that inhibit tubulin polymerization.[5] These compounds show potential as anticancer agents by binding to the colchicine site of tubulin.

Table 3: Antiproliferative Activity of Aminobenzo[b]thiophene Derivatives [5]

CompoundCell LineGI₅₀ (µM)
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene MCF-7 (Breast Cancer)< 0.001
3-amino-6-methyl-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene MCF-7 (Breast Cancer)0.025

Signaling Pathways and Mechanisms

Monoamine Oxidase and Neurotransmitter Regulation

MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, leads to increased levels of dopamine in the brain, which is beneficial in Parkinson's disease.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Benzo_b_thiophene Benzo[b]thiophene Derivative Benzo_b_thiophene->MAO_B Inhibition Signal Signal Transduction Dopamine_Receptor->Signal

MAO-B Inhibition Pathway
Cholinesterase and Acetylcholine Signaling

In the cholinergic synapse, acetylcholinesterase terminates the signal by hydrolyzing acetylcholine. Inhibitors of this enzyme increase the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

AChE_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Benzo_b_thiophene Benzo[b]thiophene -Chalcone Benzo_b_thiophene->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

AChE Inhibition Pathway

Experimental Protocols

In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol is adapted from the methodology used for the evaluation of benzo[b]thiophen-3-ol derivatives.[1]

Objective: To determine the IC₅₀ values of test compounds against hMAO-A and hMAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (product of kynuramine oxidation)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution to the appropriate wells.

  • Add 160 µL of sodium phosphate buffer to each well.

  • Add 20 µL of the respective hMAO enzyme solution (hMAO-A or hMAO-B) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (kynuramine for hMAO-A, benzylamine for hMAO-B).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of 2N NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on the method used for benzo[b]thiophene-chalcones.[3][6]

Objective: To determine the IC₅₀ values of test compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in Tris-HCl buffer.

  • Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Add 125 µL of DTNB solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Calculate the IC₅₀ value from the plot of percentage inhibition versus log of inhibitor concentration.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzo[b]thiophene Derivatives Purification Purification and Characterization Synthesis->Purification Assay In Vitro Enzyme Inhibition Assay Purification->Assay Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Assay->Data_Collection IC50 IC₅₀ Determination Data_Collection->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

General Experimental Workflow

Conclusion and Future Directions

The benzo[b]thiophene scaffold is a promising starting point for the development of novel therapeutics. While direct data for this compound is sparse, its derivatives have shown significant inhibitory activity against key targets in neurodegenerative diseases and oncology. The data and protocols presented in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

  • The synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship.

  • Screening of these novel compounds against a broader panel of kinases and other relevant enzymes to uncover new therapeutic opportunities.

  • Optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

By leveraging the existing knowledge and pursuing these future directions, the full therapeutic potential of the benzo[b]thiophene scaffold can be realized.

References

The Solubility Profile of Benzo[b]thiophen-4-amine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Benzo[b]thiophen-4-amine, a heterocyclic aromatic amine, is a key structural motif and starting material in medicinal chemistry and materials science. Its scaffold is present in a variety of pharmacologically active agents, making a thorough understanding of its physicochemical properties essential for successful research and development. Among these properties, solubility is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of drug candidates.

This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive, publicly available quantitative data for this specific molecule, this document serves as a foundational resource, combining theoretical principles with established experimental methodologies. We will explore the molecular characteristics that dictate its solubility, predict its behavior in a range of common solvents, and provide a gold-standard, step-by-step protocol for its empirical determination. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions and design robust experimental plans when working with this important compound.

Part 1: Physicochemical Profile and Theoretical Solubility Behavior

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can form with a solvent. This compound (Molecular Formula: C₈H₇NS, Molecular Weight: 149.21 g/mol ) possesses a unique combination of functional groups that define its solubility characteristics.[1]

  • Aromatic System: The fused benzene and thiophene rings create a large, relatively non-polar, and planar surface. This aromatic system is prone to van der Waals forces and potential π-π stacking interactions, suggesting favorable solubility in non-polar aromatic solvents.[2]

  • Primary Amine Group (-NH₂): The amine group is a polar functional group containing a lone pair of electrons on the nitrogen atom.[3] This group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the N lone pair). This is the primary driver for its solubility in polar protic solvents.[4]

  • Heterocyclic Thiophene Ring: The sulfur atom in the thiophene ring introduces a degree of polarity and can participate in dipole-dipole interactions, though it is a much weaker hydrogen bond acceptor than the amine nitrogen.

  • Basicity: As an amine, the compound is basic and can be protonated by acids to form a water-soluble ammonium salt.[5] This pH-dependent solubility is a critical factor in aqueous systems.

The interplay of these features suggests a complex solubility profile. The non-polar aromatic backbone dominates the molecule's character, predicting low aqueous solubility. However, the polar amine group provides a mechanism for interaction with polar solvents. Aromatic amines like this compound tend to have diminished water solubility compared to their aliphatic counterparts because the nitrogen's lone pair is partially delocalized into the aromatic ring system, making it less available for hydrogen bonding with water.[4][6]

Molecular Interactions Influencing Solubility

The following diagram illustrates the key intermolecular forces between this compound and representative solvent types, providing a visual rationale for its solubility behavior.

Fig. 1: Intermolecular Forces Governing Solubility cluster_solute This compound cluster_solvents Solvent Types Solute C₈H₇NS (Aromatic Amine) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole (Moderate Solubility) NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar van der Waals / π-stacking (Moderate to High Solubility) AqueousAcid Aqueous Acid (e.g., 1M HCl) Solute->AqueousAcid Protonation -> Salt Formation (High Solubility) Fig. 2: Isothermal Shake-Flask Experimental Workflow prep 1. Preparation - Weigh excess solid solute - Add known volume of solvent equil 2. Equilibration - Agitate in temp-controlled shaker - (e.g., 25°C, 48-72 hours) prep->equil Seal vial sep 3. Phase Separation - Allow solids to settle - Centrifuge if necessary equil->sep Cease agitation filt 4. Filtration & Dilution - Filter supernatant (e.g., 0.22 µm PTFE) - Dilute aliquot with mobile phase sep->filt Careful sampling hplc 5. HPLC Analysis - Inject diluted sample - Quantify against calibration curve filt->hplc Analyze calc 6. Calculation & Reporting - Calculate concentration (mg/mL) - Report as Solubility @ Temp hplc->calc

References

The Benzothiophene Scaffold: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and isolation of the benzothiophene scaffold, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. This document details the natural sources of benzothiophenes, presents quantitative data on their abundance, and provides comprehensive experimental protocols for their isolation and purification. Furthermore, it delves into the known biological activities and the signaling pathways modulated by these naturally occurring compounds.

Natural Occurrence of Benzothiophene Scaffolds

Benzothiophene, an aromatic organic compound with the chemical formula C₈H₆S, is found in various natural sources, ranging from fossil fuels to marine organisms.[1] Its presence in these diverse environments highlights the varied origins and potential biological roles of this important heterocyclic system.

Fossil Fuels: A Primary Abiotic Source

The most significant abiotic source of benzothiophene is petroleum-related deposits, such as lignite tar and crude oil.[1] These complex mixtures of hydrocarbons and other organic compounds contain a variety of polycyclic aromatic sulfur heterocycles (PASHs), with benzothiophene and its derivatives, like dibenzothiophene, being notable constituents.[2][3] The presence of these compounds in fossil fuels is a result of geological processes acting on organic matter over millions of years.

Marine Organisms: A Source of Bioactive Derivatives

In the biosphere, the benzothiophene scaffold has been identified in secondary metabolites of marine invertebrates. A prominent example is bryoanthrathiophene , a novel antiangiogenic compound isolated from the bryozoan Watersipora subtorquata.[4][5] This discovery underscores the potential of marine ecosystems as a source of unique and biologically active benzothiophene derivatives.

Other Natural Sources

While less common, the parent benzothiophene molecule has been reported in other natural contexts. For instance, it has been detected as a volatile compound in coffee. However, comprehensive studies on its concentration and significance in this context are limited.

Quantitative Analysis of Benzothiophene in Natural Sources

The concentration of benzothiophene in natural sources can vary significantly. Quantitative analysis is typically performed using chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and sensitive detection of these compounds in complex matrices.[2][6][7][8]

A recent study employing magnetic solid phase extraction (m-SPE) followed by gas chromatography-time-of-flight mass spectrometry (GC-ToFMS) provided quantitative data for benzothiophene in various fuel oil samples.[1]

Table 1: Concentration of Benzothiophene in Various Fuel Oils [1]

Fuel TypeConcentration Range (µg/g)
Crude Oil0.43 – 1.94
Gasoline0.78 – 1.63
Diesel0.95 – 4.31
Kerosene1.55 – 2.09

Isolation and Purification of Benzothiophene Scaffolds

The isolation of benzothiophene from its natural sources requires distinct methodologies depending on the starting material and the desired purity of the final compound.

Isolation from Coal Tar Distillates

A common industrial source for benzothiophene is the fraction of coal tar with a boiling point range of 215-225 °C. A patented method for the purification of benzothiophene from such fractions involves recrystallization.

Experimental Protocol: Recrystallization of Benzothiophene from Coal Tar Distillate

  • Dissolution: A benzothiophene-containing fraction from the distillation of coal tar (with a purity of at least 50%) is dissolved in a recrystallization solvent. The preferred solvent is a mixture of a C1-C8 alcohol (such as isopropyl alcohol or isobutyl alcohol) and water, with a water concentration in the range of 5-20% by weight.

  • Cooling and Crystallization: The solution is gradually cooled to induce the crystallization of benzothiophene.

  • Filtration: The crystallized benzothiophene is collected by filtration.

  • Drying: The purified benzothiophene crystals are dried to remove any residual solvent.

Isolation of Bryoanthrathiophene from Watersipora subtorquata

The isolation of bryoanthrathiophene from the marine bryozoan Watersipora subtorquata was achieved through bioassay-guided fractionation.[4][5] This technique involves a systematic process of extraction and chromatographic separation, where each fraction is tested for its biological activity (in this case, antiangiogenic activity) to guide the purification of the active compound.

Experimental Protocol: Bioassay-Guided Fractionation for Bryoanthrathiophene

  • Extraction: The dried and powdered specimens of Watersipora subtorquata are extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water. The antiangiogenic activity is monitored in each fraction.

  • Column Chromatography: The active fraction (e.g., the ethyl acetate fraction) is further purified by column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.

  • Gradient Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography, a gradient of hexane to ethyl acetate is common. For reversed-phase chromatography, a gradient of water to methanol or acetonitrile is used.

  • Bioassay of Fractions: Each fraction collected from the column is tested for its antiangiogenic activity.

  • High-Performance Liquid Chromatography (HPLC): The most active fractions are then subjected to further purification by preparative HPLC, often using a reversed-phase column and an isocratic or gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile.

  • Structure Elucidation: The pure, active compound is then structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

bioassay_guided_fractionation start Dried Watersipora subtorquata extraction Extraction (e.g., MeOH) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, EtOAc, H2O) crude_extract->partitioning hexane Hexane Fraction partitioning->hexane etoh Ethyl Acetate Fraction partitioning->etoh water Aqueous Fraction partitioning->water bioassay1 Bioassay for Antiangiogenic Activity etoh->bioassay1 Active column_chrom Column Chromatography (e.g., Silica Gel) bioassay1->column_chrom fractions Fractions column_chrom->fractions bioassay2 Bioassay of Fractions fractions->bioassay2 Active Fractions hplc Preparative HPLC bioassay2->hplc pure_compound Bryoanthrathiophene hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation proposed_biosynthesis fatty_acid Fatty Acid Precursor polyacetylene Polyacetylene Intermediate fatty_acid->polyacetylene cyclization Enzymatic Cyclization polyacetylene->cyclization sulfur_donor Sulfur Donor (e.g., Cysteine, H2S) sulfur_donor->cyclization benzothiophene Benzothiophene Scaffold cyclization->benzothiophene antiangiogenic_pathway vegf VEGF vegfr VEGF Receptor (VEGFR) vegf->vegfr downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) vegfr->downstream bryoanthrathiophene Bryoanthrathiophene bryoanthrathiophene->vegfr Inhibition proliferation Endothelial Cell Proliferation downstream->proliferation migration Endothelial Cell Migration downstream->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis

References

The Pharmacology of Substituted Benzothiophenes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted benzothiophene derivatives, providing researchers and drug development professionals with a comprehensive overview of this versatile scaffold.

Substituted benzothiophenes represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of therapeutic applications.[1][2][3] From their well-established role as selective estrogen receptor modulators (SERMs) to their emerging potential as antifungal, antibacterial, and anticancer agents through kinase inhibition, the structural versatility of the benzothiophene nucleus allows for fine-tuning of biological activity.[1][2][4][5] This technical guide provides a detailed examination of the pharmacology of substituted benzothiophenes, summarizing key quantitative data, outlining experimental protocols, and visualizing critical biological pathways to support ongoing research and drug discovery efforts.

Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene-based SERMs, such as the FDA-approved drug raloxifene, exhibit tissue-selective estrogenic and antiestrogenic effects.[6][7] This dual activity is central to their therapeutic utility, offering benefits in bone health while antagonizing estrogen's effects in breast and uterine tissues.[8][9]

The mechanism of action of benzothiophene SERMs involves high-affinity binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that are distinct from those induced by estradiol.[8][10] This results in differential recruitment of co-activator and co-repressor proteins, ultimately leading to tissue-specific gene regulation.[10]

Quantitative Data: Receptor Binding and Cellular Potency

The binding affinity and functional activity of key benzothiophene SERMs are summarized in the table below.

CompoundTargetAssay TypeValueUnitsReference
RaloxifeneEstrogen Receptor α (ERα)Ki0.37 - 0.38nM[6]
RaloxifeneEstrogen Receptor α (ERα)pKi9.42 - 9.5[6]
RaloxifeneEstrogen Receptor β (ERβ)IC5012nM[6]
RaloxifeneEstrogen Receptor β (ERβ)pIC507.92[6]
ArzoxifeneMCF-7 cell proliferationIC500.4nM[7]
Desmethylarzoxifene (metabolite)MCF-7 cell proliferationIC50~0.05nM[7]
Experimental Protocols

Estrogen Receptor Competitive Binding Assay:

This assay quantifies the affinity of a test compound for ERα and ERβ.

  • Receptor Preparation: Utilize human recombinant ERα and ERβ.

  • Radioligand: Employ a known concentration of [3H]-estradiol.

  • Competition: Incubate the receptor and radioligand with varying concentrations of the test compound.

  • Separation: Separate bound and free radioligand via filtration or solid-phase scintillation proximity assay.[11]

  • Detection: Quantify the bound radioligand using a scintillation counter.[11]

  • Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[11]

Cell Proliferation Assay (MCF-7):

This assay assesses the estrogenic (agonist) or antiestrogenic (antagonist) effect of a compound on the proliferation of estrogen-sensitive breast cancer cells.

  • Cell Culture: Culture MCF-7 cells in a suitable medium.

  • Treatment: Treat cells with varying concentrations of the test compound alone (for agonist activity) or in the presence of a fixed concentration of 17β-estradiol (for antagonist activity).[11]

  • Incubation: Incubate the plates for 6-7 days.[11]

  • Quantification: Measure cell proliferation using methods like the MTT assay or Sulforhodamine B (SRB) assay.[11]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).[11]

Signaling Pathway and Experimental Workflow

SERM_Signaling_Pathway cluster_cell Target Cell Benzothiophene_SERM Benzothiophene SERM ER Estrogen Receptor (ERα/ERβ) Benzothiophene_SERM->ER Dimerization Dimerization & Conformational Change ER->Dimerization Binding HSP90 HSP90 Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) Nuclear_Translocation->ERE Coactivators Co-activators ERE->Coactivators Recruitment (Agonist effect) Corepressors Co-repressors ERE->Corepressors Recruitment (Antagonist effect) Gene_Transcription_Agonist Agonist Gene Transcription Coactivators->Gene_Transcription_Agonist Gene_Transcription_Antagonist Antagonist Gene Repression Corepressors->Gene_Transcription_Antagonist

Caption: Signaling pathway of benzothiophene-based SERMs.

SERM_Experimental_Workflow Start Start: Compound Library Receptor_Binding Estrogen Receptor Competitive Binding Assay Start->Receptor_Binding Cell_Proliferation MCF-7 Cell Proliferation Assay Receptor_Binding->Cell_Proliferation High-affinity binders In_Vivo Ovariectomized Rat Model Cell_Proliferation->In_Vivo Potent antagonists/agonists Data_Analysis Determine Ki, IC50/EC50, and in vivo efficacy In_Vivo->Data_Analysis Efficacious compounds Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for SERM characterization.

Antifungal and Antibacterial Agents

Substituted benzothiophenes have demonstrated significant activity against a range of pathogenic fungi and bacteria.[11][12] Their mechanism of action in this context is often multifaceted and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with key signaling pathways.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for several benzothiophene derivatives against various microbial strains are presented below.

Compound ClassTest OrganismMICReference
Di(hetero)arylamine derivativesCandida spp., Aspergillus spp., DermatophytesLow MICs, broad spectrum[11]
3-substituted benzothiophenesStaphylococcus aureusAs low as 4 µg/mL[13]
Thiophene-isoxazole derivativesStaphylococcus aureus6.75 µg/mL[14]
Thiophene-isoxazole derivativesPseudomonas aeruginosa0.125 - 0.25 mg/mL[14]
Thiophene-isoxazole derivativesCandida albicans0.125 - 0.25 mg/mL[14]
Experimental Protocols

Broth Microdilution Method for MIC Determination:

This method is a gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.[13][14]

  • Compound Preparation: Prepare a serial dilution of the benzothiophene derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[12][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.[12]

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).[12][15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Experimental Workflow

Antimicrobial_Testing_Workflow Start Start: Synthesized Benzothiophene Derivatives Broth_Microdilution Broth Microdilution Assay (MIC determination) Start->Broth_Microdilution Agar_Diffusion Agar Disk Diffusion Assay (Qualitative screening) Start->Agar_Diffusion Mechanism_of_Action Mechanism of Action Studies (e.g., cell membrane integrity, enzyme inhibition) Broth_Microdilution->Mechanism_of_Action Potent compounds (low MIC) In_Vivo_Infection In Vivo Infection Models Mechanism_of_Action->In_Vivo_Infection Lead_Compound Lead Compound Identification In_Vivo_Infection->Lead_Compound

Caption: Experimental workflow for antimicrobial testing.

Kinase Inhibitors

The benzothiophene scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[13][16] These compounds typically target the ATP-binding site of kinases, thereby inhibiting their catalytic activity and downstream signaling.

Quantitative Data: Kinase Inhibition

The inhibitory activities of several benzothiophene derivatives against various kinases are detailed below.

Compound ClassKinase TargetIC50 (nM)Reference
5-hydroxybenzothiophene hydrazideClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11 - 353.3[1][17]
Benzothiophene derivativeDYRK1A/DYRK1BPotent and selective[1]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-chain α-ketoacid dehydrogenase kinase (BDK)3190[18]
Experimental Protocols

In Vitro Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Prepare recombinant human kinase, a specific peptide substrate, ATP, and the test compound.[1]

  • Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the test compound at various concentrations.[1]

  • Initiation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).[1]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay), where the signal is inversely proportional to kinase activity.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]

Signaling Pathway

Kinase_Inhibition_Pathway Benzothiophene_Inhibitor Benzothiophene Kinase Inhibitor Benzothiophene_Inhibitor->Block Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Cellular Response (e.g., proliferation, survival) Phosphorylated_Substrate->Downstream_Signaling Block->Kinase Inhibition

Caption: General mechanism of benzothiophene kinase inhibitors.

Conclusion

Substituted benzothiophenes continue to be a rich source of novel therapeutic agents. The diverse pharmacological activities exhibited by this class of compounds underscore the importance of continued structure-activity relationship studies and the development of new synthetic methodologies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to harnessing the full therapeutic potential of the benzothiophene scaffold.

References

Benzo[b]thiophen-4-amine hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzo[b]thiophen-4-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound hydrochloride, a key building block in medicinal chemistry. We will delve into its core physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and actionable methodologies.

Core Physicochemical & Structural Characteristics

This compound hydrochloride is the hydrochloride salt of the parent amine, this compound. The addition of hydrochloric acid protonates the amine group, enhancing its stability and aqueous solubility, which are advantageous properties for both storage and use in various chemical reactions.

Key Properties

A summary of the essential physicochemical properties is presented in the table below. These values are critical for experimental design, from reaction setup to purification and formulation.

PropertyValueSource
CAS Number 22029-16-1
Molecular Formula C₈H₈ClNS
Molecular Weight 185.67 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point >240 °C (decomposes)
Solubility Soluble in water
Storage Conditions 2-8°C, under inert gas
Chemical Structure

The chemical structure of this compound hydrochloride is fundamental to understanding its reactivity. The diagram below illustrates the key functional groups.

Figure 1: Chemical structure of this compound hydrochloride.

Synthesis and Purification Workflow

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following workflow outlines a common and reliable method.

Synthesis Workflow Diagram

G start Starting Material: 4-Nitrobenzo[b]thiophene reduction Reduction of Nitro Group (e.g., with SnCl₂/HCl) start->reduction isolation Isolation of the Amine Free Base reduction->isolation salt_formation Salt Formation (Addition of HCl) isolation->salt_formation purification Purification (Recrystallization) salt_formation->purification final_product Final Product: This compound Hydrochloride purification->final_product

Figure 2: A typical workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol

Materials:

  • 4-Nitrobenzo[b]thiophene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution in diethyl ether

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask, suspend 4-nitrobenzo[b]thiophene in ethanol.

    • Add an excess of tin(II) chloride dihydrate to the suspension.

    • Heat the mixture to reflux and slowly add concentrated hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of the Free Amine:

    • Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until the pH is >10.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free amine in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether to remove any remaining impurities.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound hydrochloride.

    • Dry the final product under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons and the amine protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule, which is useful for confirming the structure.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The mass spectrum should show a peak corresponding to the molecular ion of the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bonds of the amine and the C-S bond of the thiophene ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound hydrochloride serves as a valuable scaffold and intermediate in the synthesis of a wide range of biologically active compounds. Its rigid bicyclic structure and the presence of the reactive amine group make it an attractive starting point for the development of novel drugs.

Role as a Pharmacophore

The benzo[b]thiophene core is a known pharmacophore in many drug classes. The amine group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Example of a Synthetic Application

The diagram below illustrates a generalized synthetic pathway where this compound hydrochloride is used as a key building block.

G start This compound Hydrochloride reaction1 Acylation/Sulfonylation of the Amine start->reaction1 intermediate Functionalized Intermediate reaction1->intermediate reaction2 Further Modification (e.g., Cross-Coupling) intermediate->reaction2 final_compound Biologically Active Target Molecule reaction2->final_compound

Figure 3: Generalized synthetic scheme utilizing this compound hydrochloride.

Safety and Handling

As with all chemicals, proper safety precautions must be taken when handling this compound hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound hydrochloride is a versatile and important building block in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable starting material for the synthesis of novel therapeutic agents. A thorough understanding of its characteristics and handling requirements is essential for its effective and safe use in a research and development setting.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzo[b]thiophenes, a crucial scaffold in medicinal chemistry and materials science. The protocols outlined below leverage palladium catalysis to achieve efficient and versatile construction of the benzo[b]thiophene core through various methodologies, including C-H activation, oxidative coupling, and Sonogashira coupling followed by cyclization.

Introduction

Benzo[b]thiophenes are a prominent class of sulfur-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials. Their widespread applications have driven the development of numerous synthetic strategies. Among these, palladium-catalyzed methods have emerged as powerful tools due to their high efficiency, functional group tolerance, and the ability to construct the benzo[b]thiophene skeleton from readily available starting materials. This document details several reliable palladium-catalyzed protocols for the synthesis of a variety of substituted benzo[b]thiophenes.

Data Presentation: Comparison of Key Protocols

The following table summarizes the key quantitative parameters for the detailed experimental protocols provided in this document, allowing for a direct comparison of their scope and efficiency.

Protocol TitleCatalyst (mol%)Starting MaterialsTypical SolventTemperature (°C)Time (h)Yield Range (%)
Protocol 1: C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-DioxidesPd(OAc)₂ (10)Benzo[b]thiophene 1,1-dioxide, Arylboronic acidDMSO1002064 - 83
Protocol 2: Synthesis of Benzo[b]thiophene-3-carboxylic EstersPdI₂ (5)2-(Methylthio)phenylacetylene, Carbon Monoxide, AlcoholMethanol1002457 - 83
Protocol 3: Sonogashira Coupling and Cyclization to 2-Substituted Benzo[b]thiophenesPd(OAc)₂ (15)2-Iodothiophenol, Terminal alkyneDMF11024up to 87

Mandatory Visualization

Below are diagrams illustrating the general workflow and a representative catalytic cycle for the palladium-catalyzed synthesis of benzo[b]thiophenes.

G cluster_workflow General Workflow Starting Materials Starting Materials Pd-catalyzed Reaction Pd-catalyzed Reaction Starting Materials->Pd-catalyzed Reaction Intermediate Intermediate Pd-catalyzed Reaction->Intermediate Workup & Purification Workup & Purification Intermediate->Workup & Purification Benzo[b]thiophene Product Benzo[b]thiophene Product Workup & Purification->Benzo[b]thiophene Product

A generalized workflow for the synthesis of Benzo[b]thiophenes.

G cluster_cycle Catalytic Cycle: C-H Arylation Pd(II) Pd(II) CH_Activation C-H Activation Pd(II)->CH_Activation Benzo[b]thiophene 1,1-dioxide Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Transmetalation Transmetalation (with Ar-B(OH)₂) Palladacycle->Transmetalation Pd(II)_Aryl Aryl-Pd(II) Intermediate Transmetalation->Pd(II)_Aryl Reductive_Elimination Reductive Elimination Pd(II)_Aryl->Reductive_Elimination Product C-Arylated Product Reductive_Elimination->Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Oxidation Oxidation (by Cu(OAc)₂) Pd(0)->Oxidation Oxidation->Pd(II) Catalyst Regeneration

A representative catalytic cycle for Pd(II)-catalyzed C-H arylation.[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.[1][2]

This protocol describes an oxidative cross-coupling reaction that selectively forms a C-C bond at the C2-position of benzo[b]thiophene 1,1-dioxides.

Materials:

  • Benzo[b]thiophene 1,1-dioxide derivative (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

  • Pyridine (3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the benzo[b]thiophene 1,1-dioxide derivative (0.20 mmol), arylboronic acid (0.60 mmol), Pd(OAc)₂ (0.02 mmol), and Cu(OAc)₂ (0.40 mmol).

  • Add DMSO as the solvent, followed by the addition of pyridine (0.60 mmol).

  • Seal the vessel and stir the reaction mixture at 100 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzo[b]thiophene 1,1-dioxide.[2]

Protocol 2: Synthesis of Benzo[b]thiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation.[3][4]

This protocol details a carbonylative approach to synthesize benzo[b]thiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes.

Materials:

  • 2-(Methylthio)phenylacetylene derivative (1.0 equiv, 0.30 mmol)

  • Palladium(II) iodide (PdI₂, 5 mol%)

  • Potassium iodide (KI, 2.5 equiv)

  • Anhydrous alcohol (ROH, e.g., Methanol, 15 mL)

  • Carbon monoxide (CO)

  • Air

Procedure:

  • In a stainless-steel autoclave, charge PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol) in the presence of air.

  • Add the desired alcohol (15 mL) as the solvent.

  • Seal the autoclave and, while stirring, pressurize with carbon monoxide to 32 atm and then with air up to a total pressure of 40 atm.

  • Heat the reaction mixture to 100 °C and maintain for 24 hours.

  • After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the corresponding benzo[b]thiophene-3-carboxylic ester.[3]

Protocol 3: Synthesis of 2-Substituted Benzo[b]thiophenes via a Pd-Catalyzed Sonogashira Coupling and Cyclization.[5][6][7]

This method involves a Sonogashira-type cross-coupling of 2-iodothiophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzo[b]thiophene ring.

Materials:

  • 2-Iodothiophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 15 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 20 mol%)

  • Silver trifluoroacetate (AgTFA, 1.1 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA (1.1 equiv).

  • Add DMF, followed by 2-iodothiophenol (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-substituted benzo[b]thiophene.[4]

References

Application Notes and Protocols for Benzo[b]thiophen-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Benzo[b]thiophen-4-amine as a versatile starting material and scaffold in the design and synthesis of bioactive molecules. The document includes protocols for the preparation of key intermediates and final compounds, along with their relevant pharmacological data and the signaling pathways they modulate.

Introduction

Benzo[b]thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] this compound, in particular, serves as a valuable precursor for the synthesis of targeted therapeutics, leveraging its reactive amino group for the introduction of diverse functionalities and the construction of complex molecular architectures.

This document focuses on two primary applications of this compound in medicinal chemistry:

  • As a precursor to the antipsychotic agent Brexpiprazole , highlighting its role in the development of drugs targeting the central nervous system.

  • As a scaffold for the development of potent enzyme inhibitors , exemplified by derivatives targeting urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis.

Application 1: Synthesis of Brexpiprazole Intermediate

Brexpiprazole is a second-generation antipsychotic medication approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[4][5] A key intermediate in its synthesis is 1-(benzo[b]thiophen-4-yl)piperazine. While many reported syntheses start from 4-halogenated or 4-hydroxy-benzo[b]thiophenes, this section outlines a protocol for the synthesis of this intermediate from this compound.

Experimental Workflow: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine and Brexpiprazole

G cluster_0 Step 1: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine cluster_1 Step 2: Synthesis of Brexpiprazole A This compound C 1-(benzo[b]thiophen-4-yl)piperazine A->C Diisopropylethylamine, Heat B Bis(2-chloroethyl)amine B->C D 1-(benzo[b]thiophen-4-yl)piperazine F Brexpiprazole D->F Base (e.g., K2CO3), Solvent (e.g., DMF) E 7-(4-chlorobutoxy)quinolin-2(1H)-one E->F

Caption: Synthetic workflow for Brexpiprazole.

Experimental Protocol: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine

This protocol describes a method for the direct N-alkylation of this compound to form the piperazine ring.

Materials:

  • This compound

  • Bis(2-chloroethyl)amine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add DIPEA (3.0 eq).

  • Add bis(2-chloroethyl)amine hydrochloride (1.1 eq) portionwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(benzo[b]thiophen-4-yl)piperazine.

Biological Activity of Brexpiprazole

Brexpiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors, and as an antagonist at serotonin 5-HT₂A receptors.[3][4][5][6] This multi-receptor activity is believed to contribute to its efficacy in treating psychosis and mood disorders.

Receptor TargetAffinity (Ki, nM)Functional Activity
Dopamine D₂0.30Partial Agonist
Serotonin 5-HT₁A0.12Partial Agonist
Serotonin 5-HT₂A0.47Antagonist
Serotonin 5-HT₂B1.9Antagonist
Serotonin 5-HT₇3.7Antagonist
Adrenergic α₁B0.17Antagonist
Adrenergic α₂C0.59Antagonist
Histamine H₁19Antagonist

Note: Ki values are compiled from various sources and may vary slightly between studies.

Signaling Pathway of Brexpiprazole

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT1A Serotonin 5-HT1A Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2 Dopamine D2 Receptor Gi Gi D2->Gi Brexpiprazole (Partial Agonist) AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation HT1A Serotonin 5-HT1A Receptor Gi_2 Gi HT1A->Gi_2 Brexpiprazole (Partial Agonist) AC_2 Adenylate Cyclase Gi_2->AC_2 Inhibition cAMP_2 cAMP AC_2->cAMP_2 Conversion of ATP PKA_2 PKA cAMP_2->PKA_2 Activation HT2A Serotonin 5-HT2A Receptor Gq Gq HT2A->Gq Brexpiprazole (Antagonist) PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC

Caption: Brexpiprazole's multi-receptor signaling pathways.

Application 2: Development of Urokinase-Type Plasminogen Activator (uPA) Inhibitors

The urokinase-type plasminogen activator (uPA) system is implicated in tumor invasion and metastasis, making it an attractive target for cancer therapy.[7][8][9] Derivatives of benzo[b]thiophene have been identified as potent and selective inhibitors of uPA. While the reported synthesis of the most potent compounds does not start directly from this compound, this section provides the pharmacological data and the relevant signaling pathway to illustrate the potential of the benzo[b]thiophene scaffold in this therapeutic area.

Biological Activity of Benzo[b]thiophene-based uPA Inhibitors

A series of 4-substituted benzo[b]thiophene-2-carboxamidines have been synthesized and evaluated for their inhibitory activity against uPA.

CompoundR-group at position 4uPA IC₅₀ (nM)uPA Kᵢ (nM)
1 Iodo320-
2 Phenylethynyl133-
3 (E)-2-(1,3-Benzodioxol-5-yl)ethenyl70160

Data extracted from Bioorganic & Medicinal Chemistry, 1993, 1 (6), 403-410.

Experimental Protocol: uPA Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against uPA.

Materials:

  • Human urokinase (uPA)

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Test compounds (dissolved in DMSO)

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of uPA and plasminogen in Tris buffer.

  • Add various concentrations of the test compound to the wells of a 96-well plate.

  • Add the uPA/plasminogen solution to the wells and incubate for a specified time at 37 °C.

  • Initiate the reaction by adding the chromogenic plasmin substrate.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

G cluster_inhibitor Inhibition by Benzo[b]thiophene Derivatives uPA uPA uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPAR->Plasminogen Activation Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs Pro-MMPs Plasmin->MMPs Activation FAK FAK Integrins->FAK Src Src FAK->Src Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK CellMigration Cell Migration, Invasion, Proliferation Ras_Raf_MEK_ERK->CellMigration ActiveMMPs Active MMPs MMPs->ActiveMMPs ActiveMMPs->ECM Degradation Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->uPA Inhibition

Caption: uPA signaling pathway and its inhibition.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing access to a diverse range of bioactive compounds. Its application in the synthesis of the antipsychotic drug Brexpiprazole and its potential as a scaffold for developing potent enzyme inhibitors like those targeting uPA underscore its significance in drug discovery. The protocols and data presented herein offer a foundation for researchers to explore and expand upon the medicinal chemistry of this compound and its derivatives.

References

Application Notes and Protocols for the Analysis of Benzo[b]thiophene Isomers by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Benzo[b]thiophene and its isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for purity assessment, isomeric separation, and quantitative determination in various matrices, including pharmaceutical preparations and environmental samples.

Introduction

Benzo[b]thiophene and its substituted isomers are significant structural motifs in medicinal chemistry and are also considered important organosulfur compounds in fossil fuels. The position of substituents on the benzo[b]thiophene scaffold can significantly influence the molecule's physicochemical properties and biological activity. Therefore, robust analytical methods are required to differentiate and quantify these isomers. This document outlines validated methods for the analysis of Benzo[b]thiophene isomers, providing a comparative overview of HPLC and GC-MS techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in the reversed-phase mode, is a powerful technique for the separation of non-volatile and thermally labile compounds. For Benzo[b]thiophene isomers, C18 columns are commonly employed, offering good resolution for moderately polar to non-polar compounds.

Experimental Protocol: HPLC-UV Analysis

This protocol is a general guideline for the separation of Benzo[b]thiophene and its methyl isomers. Method optimization may be required for specific applications and a broader range of isomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Benzo[b]thiophene and its isomer standards (e.g., 2-methylbenzo[b]thiophene, 3-methylbenzo[b]thiophene, etc.)

    • Phosphoric acid or formic acid (for mobile phase modification)[1][2]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 90:10 over 20 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 254 nm or based on the UV maxima of the specific isomers.

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each Benzo[b]thiophene isomer in acetonitrile at a concentration of 1 mg/mL.

  • Working Standards: From the stock solutions, prepare a mixed working standard containing all isomers of interest at a suitable concentration (e.g., 10 µg/mL) by diluting with the initial mobile phase composition.

  • Sample Solutions: Dissolve the sample in a suitable solvent, ensuring compatibility with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

Quantitative Data: HPLC Analysis
ParameterValue
Limit of Detection (LOD) 0.16 ng/µL
Limit of Quantitation (LOQ) 0.5 ng/µL
Linearity (R²) (over 0.5 - 50 µg/mL) >0.999
Within-day Precision (%RSD, n=3) < 5%
Between-day Precision (%RSD, n=4) < 7%
Accuracy (Recovery %) 95 - 105%

Table 1: Representative quantitative performance data for HPLC-UV analysis of thiophenic compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It provides excellent separation of isomers and definitive identification based on mass spectra. The separation of alkylated polycyclic aromatic sulfur heterocycles, including benzothiophenes, has been extensively studied using various capillary GC columns.[4][5]

Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for the analysis of alkylated polycyclic aromatic sulfur heterocycles and can be adapted for Benzo[b]thiophene isomers.

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Chemicals and Reagents:

    • High-purity solvents (e.g., dichloromethane, hexane) for sample and standard preparation.

    • Benzo[b]thiophene and its isomer standards.

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each Benzo[b]thiophene isomer in dichloromethane at a concentration of 1 mg/mL.

  • Working Standards: Prepare a mixed working standard containing all isomers of interest at a suitable concentration (e.g., 1 µg/mL) by diluting with dichloromethane.

  • Sample Solutions: Dilute the sample in dichloromethane to a concentration within the calibration range.

Quantitative Data: GC-MS Analysis

Kovats retention indices are valuable for the identification of isomers. The following table summarizes the reported retention indices for Benzo[b]thiophene and some of its methyl isomers on a standard non-polar stationary phase.

CompoundKovats Retention Index (Standard Non-polar)
Benzo[b]thiophene1155 - 1205[6]
2-Methylbenzo[b]thiophene1272.9 - 1284.6[7]
4-Methylbenzo[b]thiophene1299.7[8]
5-Methylbenzo[b]thiophene1293.6[9]

Table 2: Kovats Retention Indices of Benzo[b]thiophene and its Methyl Isomers on a Standard Non-polar GC Column.

Analytical Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the HPLC and GC-MS analysis of Benzo[b]thiophene isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Sample / Standard dissolve Dissolve in appropriate solvent prep_start->dissolve filter Filter through 0.45 µm filter dissolve->filter prep_end Prepared Sample for Injection filter->prep_end hplc_system HPLC System (Pump, Autosampler, Column Oven) prep_end->hplc_system separation Reversed-Phase C18 Column Gradient Elution hplc_system->separation detection UV/DAD Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram identification Identify Isomers (Retention Time) chromatogram->identification quantification Quantify Isomers (Peak Area vs. Calibration Curve) identification->quantification report Generate Report quantification->report

Caption: General workflow for HPLC analysis of Benzo[b]thiophene isomers.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Sample / Standard dissolve Dissolve in volatile solvent (e.g., Dichloromethane) prep_start->dissolve prep_end Prepared Sample for Injection dissolve->prep_end gcms_system GC-MS System (Injector, GC Oven, MS Detector) prep_end->gcms_system separation Capillary Column (e.g., 5% Phenyl-methylpolysiloxane) gcms_system->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analyzer (Quadrupole) ionization->mass_analysis tic Obtain Total Ion Chromatogram (TIC) mass_analysis->tic identification Identify Isomers (Retention Index & Mass Spectrum) tic->identification quantification Quantify Isomers (SIM Peak Area vs. Calibration Curve) identification->quantification report Generate Report quantification->report

Caption: General workflow for GC-MS analysis of Benzo[b]thiophene isomers.

Method_Comparison cluster_analyte Analyte Properties cluster_hplc HPLC cluster_gcms GC-MS volatility Volatility hplc_adv Advantages: - Suitable for non-volatile & thermally labile compounds - Robust and reproducible volatility->hplc_adv Less critical gcms_adv Advantages: - High resolution for volatile isomers - Definitive identification via mass spectra - High sensitivity volatility->gcms_adv thermal_stability Thermal Stability thermal_stability->hplc_adv Less critical thermal_stability->gcms_adv hplc_disadv Disadvantages: - Lower resolution for some isomers - May require longer analysis times gcms_disadv Disadvantages: - Requires analytes to be volatile and thermally stable - Potential for sample degradation in the injector

References

Application Notes and Protocols for the Analysis of Benzo[b]thiophen-4-amine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of Benzo[b]thiophen-4-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols and expected data are presented to facilitate the analysis of this compound, which is a valuable building block in medicinal chemistry and drug discovery.

Overview of this compound

This compound (C₈H₇NS) is an aromatic heterocyclic amine with a molecular weight of 149.21 g/mol .[1][2] Its structure consists of a benzene ring fused to a thiophene ring, with an amino group substituted on the benzene portion of the molecule. The characterization of this compound is crucial for confirming its identity and purity in various stages of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the heterocyclic ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-77.6 - 7.8d~8.0
H-57.2 - 7.4t~7.8
H-66.7 - 6.9d~7.6
H-27.5 - 7.7d~5.5
H-37.1 - 7.3d~5.5
-NH₂5.0 - 5.5br s-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a140 - 142
C-3a138 - 140
C-4145 - 147
C-5115 - 117
C-6120 - 122
C-7128 - 130
C-2123 - 125
C-3121 - 123

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

Table 3: Predicted m/z Values for Key Fragments of this compound

Ionization ModePredicted m/zIdentity
EI / ESI149[M]⁺˙ / [M+H]⁺
EI122[M-HCN]⁺˙
EI105[C₇H₅S]⁺

Note: The fragmentation pattern can be complex and may show other minor fragments.

Experimental Protocol for Mass Spectrometry

This protocol provides a general method for the analysis of this compound by LC-MS with an ESI source.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase modification)

  • LC-MS system (e.g., Q-TOF, Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Method (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument (e.g., 10 L/min at 300 °C).

    • Nebulizer Pressure: Optimized for the instrument (e.g., 30-40 psi).

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion. For structural confirmation, acquire tandem MS (MS/MS) data by fragmenting the precursor ion at m/z 149.

Experimental Workflows

The following diagrams illustrate the general workflows for NMR and MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Lock_Shim Lock & Shim Load->Lock_Shim Acquire_1H Acquire 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Process Fourier Transform, Phase, Baseline Correction Acquire_13C->Process Reference Reference Spectrum Process->Reference Analyze Peak Picking & Integration Reference->Analyze

Caption: NMR analysis workflow for this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Prepare_Stock Prepare Stock Solution Dilute Dilute to Working Concentration Prepare_Stock->Dilute Inject Inject Sample Dilute->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Mass Detection (Full Scan & MS/MS) Ionize->Detect Extract_IC Extract Ion Chromatogram Detect->Extract_IC Identify_M Identify Molecular Ion Extract_IC->Identify_M Analyze_Frag Analyze Fragmentation Identify_M->Analyze_Frag

Caption: LC-MS analysis workflow for this compound.

References

Application Notes and Protocols: Functionalization of the Amine Group on Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine group of Benzo[b]thiophen-4-amine. This scaffold is a crucial building block in medicinal chemistry, and its functionalization allows for the exploration of new chemical space in drug discovery. The protocols outlined below cover key transformations including N-acylation, N-alkylation, N-arylation, and N-sulfonylation, yielding a diverse range of derivatives with potential therapeutic applications.

Introduction

Benzo[b]thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] Functionalization of the 4-amino group of this compound provides a direct route to novel compounds with potential applications as antipsychotics, serotonin receptor ligands, and anticancer agents.[2][3] The protocols detailed herein offer standardized procedures for these transformations.

General Experimental Workflow

The functionalization of this compound typically follows a general workflow, as depicted below. This involves the reaction of the primary amine with an appropriate electrophile, followed by purification and characterization of the final product.

General Workflow for this compound Functionalization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis This compound This compound Reaction_Vessel Reaction (Acylation, Alkylation, Arylation, Sulfonylation) This compound->Reaction_Vessel Electrophile Electrophile Electrophile->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Product Mixture Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Purified Product Buchwald-Hartwig Amination Reactants This compound + Aryl Halide Reaction Toluene, Heat Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst_System->Reaction Product N-Aryl-Benzo[b]thiophen-4-amine Reaction->Product Signaling Pathway cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway Drug N-Functionalized This compound Derivative D2R Dopamine D2 Receptor Drug->D2R Partial Agonist 5HT1A 5-HT1A Receptor Drug->5HT1A Partial Agonist AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream AC2 Adenylyl Cyclase 5HT1A->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 Protein Kinase A cAMP2->PKA2 Downstream2 Downstream Signaling PKA2->Downstream2

References

Application of Benzo[b]thiophen-4-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophen-4-amine is a privileged heterocyclic building block in the field of organic synthesis, particularly in medicinal chemistry. Its unique structural features, including a bicyclic aromatic system and a reactive amino group, make it an ideal scaffold for the construction of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and other functional organic molecules. The benzo[b]thiophene core is present in numerous compounds with a wide range of therapeutic properties, including antipsychotic, kinase inhibitory, and anticancer activities.[1][2][3]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of several important classes of therapeutic agents.

Antipsychotic Agents: The Brexpiprazole Story

One of the most notable applications of a benzo[b]thiophene core is in the synthesis of the atypical antipsychotic drug, brexpiprazole. While many synthetic routes to brexpiprazole start from precursors like 4-bromobenzo[b]thiophene or benzo[b]thiophen-4-ol, these can be conceptually derived from this compound via diazotization followed by Sandmeyer or related reactions. A key step in the synthesis of brexpiprazole is the coupling of the benzo[b]thiophene moiety with a piperazine linker.

Reaction Scheme: Conceptual Synthesis of a Brexpiprazole Precursor

G BTA This compound ArylHalide Aryl Halide (e.g., 4-bromobenzo[b]thiophene) BTA->ArylHalide Diazotization, Sandmeyer Rxn. CoupledProduct 1-(Benzo[b]thiophen-4-yl)piperazine (Brexpiprazole Precursor) ArylHalide->CoupledProduct Buchwald-Hartwig or Ullmann Coupling Piperazine Piperazine derivative Piperazine->CoupledProduct

Caption: Synthesis of a key brexpiprazole precursor.

Kinase Inhibitors

The benzo[b]thiophene scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, targeting the ATP-binding site of these enzymes.[4] Derivatives of this compound are utilized to construct a variety of potent and selective kinase inhibitors targeting enzymes implicated in cancer and inflammatory diseases.

This class of compounds has shown significant inhibitory activity against several serine/threonine kinases, including Casein Kinase 1 (CK1) and Cyclin-Dependent Like Kinase 1 (CLK1).[4] The synthesis involves the construction of the thieno[3,2-d]pyrimidine core, followed by N-arylation.

Signaling Pathway Context

G cluster_0 Kinase Signaling Cascade Kinase Ser/Thr Kinase (e.g., CK1, CLK1) Substrate Substrate Protein Kinase->Substrate ATP to ADP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphorylatedSubstrate->CellularResponse Inhibitor N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine Inhibitor->Kinase Inhibition

Caption: Inhibition of Ser/Thr kinase signaling.

Urokinase Inhibitors

Substituted benzo[b]thiophene-2-carboxamidines have been identified as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), an enzyme involved in tumor invasion and metastasis.[5] Although the reported syntheses start from a 4-iodobenzo[b]thiophene derivative, this highlights the potential of functionalized benzo[b]thiophenes in developing anticancer agents.

Key Synthetic Transformations and Protocols

This compound is a versatile substrate for various C-N and C-C bond-forming reactions, enabling the synthesis of a wide range of derivatives.

Protocol 1: Copper-Catalyzed Ullmann-Type C-N Coupling

This protocol describes a direct and efficient method for the synthesis of N-substituted benzo[b]thiophenes.[6]

Experimental Workflow

G start Start step1 Combine Aryl Bromide, Cu2O, and this compound in NMP start->step1 step2 Heat at 110-120 °C for 24-48 h step1->step2 step3 Work-up and Purification step2->step3 end N-Aryl-Benzo[b]thiophen-4-amine step3->end

Caption: Workflow for Ullmann-type C-N coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (or other amine)

  • Copper(I) oxide (Cu₂O) (0.2 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and Cu₂O.

  • Add NMP as the solvent.

  • Heat the reaction mixture at 110-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the desired N-arylthis compound.

Quantitative Data for Ullmann-Type Reactions

Aryl Halide SubstrateProductYield (%)Reference
4-Bromobenzo[b]thiopheneThis compound91[6]
6-Bromobenzo[b]thiopheneBenzo[b]thiophen-6-amine94[6]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely applicable to a variety of amines and aryl halides.[7][8][9][10]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and phosphine ligand.

  • Add the base.

  • Add this compound.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-arylthis compound.

Biological Activity of this compound Derivatives

The following tables summarize the biological activity of various compounds synthesized using a benzo[b]thiophene scaffold.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC₅₀ / Kᵢ (nM)Reference
N-Arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-aminesCK1δ/ɛ16 - >10,000[4]
CLK14 - >10,000[4]
DYRK1A13 - >10,000[4]
GSK3α/β22 - >10,000[4]
CDK5/p25110 - >10,000[4]

Table 2: Urokinase Inhibitory Activity

Compound StructureTarget EnzymeIC₅₀ (nM)Reference
4-(Phenylethynyl)benzo[b]thiophene-2-carboxamidineuPA133[5]
4-((E)-2-Phenylvinyl)benzo[b]thiophene-2-carboxamidineuPA70[5]
4-Iodobenzo[b]thiophene-2-carboxamidineuPA320[5]

Table 3: Other Biological Activities

Compound ClassBiological Target/ActivityPotency (Kᵢ or IC₅₀)Reference
Benzothiopheno-tetramisole derivativesTissue Non-specific Alkaline Phosphatase (TNAP)Kᵢ = 85 ± 6 µM[11]
2,5-bis(4-amidinophenyl)thiophene derivativesBotulinum Neurotoxin Serotype AKᵢ = 0.302 ± 0.03 µM[12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its application spans the creation of complex molecular architectures with significant therapeutic potential, from antipsychotics to a broad range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold in the pursuit of novel drug candidates and functional materials. The continued exploration of new synthetic methodologies involving this compound is expected to yield further breakthroughs in medicinal chemistry and materials science.

References

Application Notes and Protocols: High-Throughput Screening Assays Involving Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving Benzo[b]thiophene derivatives. Benzo[b]thiophene and its analogs represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Their structural versatility makes them ideal candidates for inclusion in compound libraries for drug discovery campaigns targeting various diseases, including cancer, infectious diseases, and neurological disorders.[1]

Overview of Biological Activities and Screening Strategies

High-throughput screening plays a pivotal role in efficiently evaluating large libraries of Benzo[b]thiophene analogs to identify promising lead compounds.[1] These compounds have been investigated for a multitude of biological activities, making them amenable to a variety of HTS assay formats.

Key therapeutic areas and corresponding screening approaches include:

  • Anticancer Activity: Benzo[b]thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] HTS campaigns targeting cancer often employ cell-based assays to measure cell viability, apoptosis, or inhibition of specific signaling pathways.

  • Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzo[b]thiophene derivatives have shown significant activity against a range of bacteria and fungi.[1] HTS for antimicrobial activity typically involves assays that measure the inhibition of microbial growth.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of cholinesterases (AChE and BChE) is a key therapeutic strategy. Several Benzo[b]thiophene derivatives have been identified as potent cholinesterase inhibitors through enzymatic assays.[4][5]

  • Kinase Inhibition: Dysregulation of protein kinase activity is implicated in numerous diseases. Specific Benzo[b]thiophene derivatives have been developed as inhibitors of various kinases, and their activity can be assessed using in vitro kinase assays.

  • Signaling Pathway Modulation: Benzo[b]thiophene derivatives can modulate key signaling pathways involved in disease progression. For example, certain derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer.[6][7][8][9] Others have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response.[3]

Quantitative Data Summary

The following tables summarize the biological activity of selected Benzo[b]thiophene derivatives from various screening assays reported in the literature.

Table 1: Anticancer and STAT3 Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6o HeLaSTAT3 Luciferase Reporter~2.7 (at 48% inhibition)[6]
6o MDA-MB-468MTT Assay2.1[6]
6o A549MTT Assay3.5[6]
6o HeLaMTT Assay4.2[6]
8b HepG2Antiproliferative0.33[7][9]
8b A549Antiproliferative0.51[7][9]
8b MDA-MB-231Antiproliferative0.75[7][9]

Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) S. aureus (reference strain)Broth Microdilution4[10]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) S. aureus (methicillin-resistant)Broth Microdilution4[10]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) S. aureus (daptomycin-resistant)Broth Microdilution4[10]
Cu(II) complex M. tuberculosisBroth Microdilution3.125[2]
Zn(II) complex M. tuberculosisBroth Microdilution3.125[2]
3b P. aeruginosaBroth Microdilution0.61-1.00 µM[11]
3k SalmonellaBroth Microdilution0.54-0.73 µM[11]

Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound IDEnzymeAssay TypeIC50 (µM)Reference
5f Acetylcholinesterase (AChE)Ellman's Method62.10[4][5]
5h Butyrylcholinesterase (BChE)Ellman's Method24.35[4][5]
Spiropyrrolidine tethered Benzo[b]thiophene Acetylcholinesterase (AChE)Ellman's Method62.25 µg/mL[12]

Experimental Protocols

This section provides detailed methodologies for key high-throughput screening assays involving Benzo[b]thiophene derivatives.

General High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of a library of novel Benzo[b]thiophene derivatives to identify hit compounds with a specific biological activity is outlined below.[1]

HTS_Workflow Assay_Dev 1. Assay Development & Miniaturization Lib_Prep 2. Compound Library Preparation Assay_Dev->Lib_Prep HTS 3. High-Throughput Screening Lib_Prep->HTS Data_Analysis 4. Data Analysis HTS->Data_Analysis Hit_Validation 5. Hit Validation & Confirmation Data_Analysis->Hit_Validation SAR 6. Structure-Activity Relationship Studies Hit_Validation->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

1. Assay Development and Miniaturization:

  • Select a biologically relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).[1]

  • Optimize assay conditions (e.g., reagent concentrations, incubation times, temperature) for robustness and reproducibility.[1]

  • Miniaturize the assay to a 96-well or 384-well plate format to reduce reagent consumption and increase throughput.[1]

2. Compound Library Preparation:

  • Synthesize and purify a diverse library of Benzo[b]thiophene derivatives.

  • Dissolve each compound in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.[1]

  • Prepare intermediate compound plates by diluting the stock solutions to the desired screening concentration.[1]

3. High-Throughput Screening:

  • Dispense the appropriate reagents (e.g., enzyme, substrate, cells) into the wells of the microplates using automated liquid handlers.[1]

  • Add the Benzo[b]thiophene compounds from the intermediate plates to the assay plates.[1]

  • Include appropriate controls on each plate:

    • Positive control: A known inhibitor or activator to ensure the assay is working correctly.[1]

    • Negative control: Vehicle (e.g., DMSO) without any compound to establish the baseline response.[1]

  • Incubate the plates for the optimized duration.[1]

  • Read the plates using a suitable plate reader (e.g., spectrophotometer, fluorometer, luminometer).[1]

4. Data Analysis:

  • Calculate the percentage of inhibition or activation for each compound relative to the controls.

  • Identify "hit" compounds that meet predefined activity criteria.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]

Materials:

  • Synthesized Benzo[b]thiophene derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Solvent for dissolving compounds (e.g., DMSO)

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.[1]

  • Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate containing broth medium.[1]

  • Inoculate each well with the microbial suspension.[1]

  • Include positive, negative, and sterility controls on each plate.[1]

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1][3]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Protocol for Anticancer Cell Viability: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Benzo[b]thiophene derivatives

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the Benzo[b]thiophene derivative and a vehicle control. Incubate for 48-72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for STAT3 Signaling Pathway Inhibition: Luciferase Reporter Assay

This assay measures the activity of the STAT3 transcription factor. Certain Benzo[b]thiophene derivatives have been shown to inhibit STAT3 signaling.[6]

Materials:

  • Cells expressing a luciferase reporter gene under the control of a STAT3-responsive promoter (e.g., THP-1 dual reporter cells).[3]

  • 96-well plates

  • Cell culture medium

  • Benzo[b]thiophene derivatives

  • Luciferase substrate

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate.[3]

  • Compound Treatment: Treat the cells with various concentrations of the Benzo[b]thiophene derivative.[3]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[3]

  • Luciferase Assay: Add a luciferase substrate to the wells and measure the luminescence using a plate reader.[3]

  • Data Analysis: A decrease in luminescence indicates inhibition of the STAT3 signaling pathway. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by Benzo[b]thiophene derivatives.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Proliferation Proliferation Gene_Expression->Proliferation Cell Proliferation, Survival, Angiogenesis Benzothiophene Benzo[b]thiophene Derivative Benzothiophene->pSTAT3 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Binding

Caption: Inhibition of the STAT3 signaling pathway by Benzo[b]thiophene derivatives.

References

Application Notes and Protocols: The Role of Benzo[b]thiophen-4-amine in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzo[b]thiophen-4-amine and its derivatives in the synthesis of atypical antipsychotic drugs, with a primary focus on brexpiprazole. Detailed experimental protocols, quantitative pharmacological data, and visualizations of the relevant biological pathways are presented to support research and development in this area.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] In the field of antipsychotic drug development, derivatives of benzo[b]thiophene have been instrumental in the creation of novel therapeutics. Notably, this compound serves as a key precursor for the synthesis of the atypical antipsychotic drug, brexpiprazole. This document outlines the synthetic routes leading to brexpiprazole from this compound and related compounds, details its pharmacological profile, and describes its mechanism of action.

I. Synthesis of Brexpiprazole from Benzo[b]thiophene Derivatives

Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), is a second-generation antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[2][3] Its synthesis prominently features the 1-(benzo[b]thiophen-4-yl)piperazine moiety. Several synthetic strategies have been developed, often starting from precursors such as 4-bromo, 4-chloro, or directly from 4-amino substituted benzo[b]thiophenes.

Key Intermediate: 1-(Benzo[b]thiophen-4-yl)piperazine

The central building block in the synthesis of brexpiprazole is 1-(benzo[b]thiophen-4-yl)piperazine. The formation of this intermediate is a critical step, and various methods have been employed to achieve its synthesis efficiently.

Synthetic Route Starting from 4-Aminobenzo[b]thiophene

A direct and innovative approach to the synthesis of the piperazine ring avoids the use of heavy metal catalysts by starting from 4-aminobenzo[b]thiophene.[4]

Experimental Protocol: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine from 4-Aminobenzo[b]thiophene [4]

  • Reaction: 4-Aminobenzo[b]thiophene is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of p-toluenesulfonamide (PTSA) and an organic solvent.

  • Reagents and Conditions:

    • 4-Aminobenzo[b]thiophene

    • Bis(2-chloroethyl)amine hydrochloride

    • p-Toluenesulfonamide (catalyst)

    • Organic solvent (e.g., xylene)

    • Reaction temperature: 120-150 °C

    • Reaction time: Approximately 16 hours

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and then further cooled to 0-5 °C for 1-2 hours to induce precipitation.

    • The resulting solid is collected by suction filtration to yield the desired intermediate.

Synthetic Route via Buchwald-Hartwig Amination

A common and efficient method for the synthesis of 1-(benzo[b]thiophen-4-yl)piperazine involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction typically utilizes a halogenated benzo[b]thiophene precursor.

Experimental Protocol: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride from 4-Chlorobenzo[b]thiophene [2]

  • Reaction: 4-Chlorobenzo[b]thiophene is coupled with piperazine using a palladium catalyst and a phosphine ligand.

  • Reagents and Conditions:

    • 4-Chlorobenzo[b]thiophene (5.00 g)

    • Piperazine (5.11 g)

    • Palladium acetate (II) (2.7 mg)

    • Tri-tert-butylphosphonium tetraphenylborate (6.2 mg)

    • Sodium tert-butoxide (8.548 g)

    • Xylene (70 ml)

    • Reaction temperature: 120-130 °C

    • Reaction time: 5 hours

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature, and water is added.

    • The layers are separated, and the xylene layer is washed with water and then saline.

    • Activated carbon is added, and the mixture is stirred at room temperature for 30 minutes.

    • After filtration, concentrated hydrochloric acid is added to the filtrate, and the resulting mixture is stirred at room temperature for 30 minutes.

    • The precipitated crystals of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride are collected by filtration and dried.

Final Synthesis of Brexpiprazole

Once the key intermediate is synthesized, it is subsequently reacted with 7-(4-chlorobutoxy)-1H-quinolin-2-one to yield brexpiprazole.

II. Pharmacological Profile of Brexpiprazole

Brexpiprazole's therapeutic efficacy is attributed to its unique pharmacological profile, characterized by its interactions with multiple neurotransmitter receptors.

Receptor Binding Affinity

The following tables summarize the in vitro binding affinities (Ki, in nM) of brexpiprazole for various human neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Brexpiprazole Binding Affinity for Dopamine Receptors

ReceptorKi (nM)
D₂0.3
D₃1.1

Data sourced from multiple studies.[2][5]

Table 2: Brexpiprazole Binding Affinity for Serotonin Receptors

ReceptorKi (nM)
5-HT₁A0.12
5-HT₂A0.47
5-HT₂B1.9
5-HT₂C3.7
5-HT₇3.7

Data sourced from multiple studies.[5]

Table 3: Brexpiprazole Binding Affinity for Adrenergic and Histamine Receptors

ReceptorKi (nM)
α₁A3.8
α₁B0.17
α₂A12
α₂C0.59
H₁19

Data sourced from multiple studies.[5]

III. Mechanism of Action and Signaling Pathway

Brexpiprazole is classified as a serotonin-dopamine activity modulator (SDAM). Its mechanism of action is thought to be a combination of partial agonist activity at D₂ and 5-HT₁A receptors, and antagonist activity at 5-HT₂A receptors.[2][5] This modulation of the dopaminergic and serotonergic systems is believed to be responsible for its antipsychotic and antidepressant effects.

Brexpiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D₂ Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT1A_Receptor 5-HT₁A Receptor Serotonin->5HT1A_Receptor 5HT2A_Receptor 5-HT₂A Receptor Serotonin->5HT2A_Receptor Therapeutic_Effect Antipsychotic & Antidepressant Effects D2_Receptor->Therapeutic_Effect Modulates Dopamine Signaling 5HT1A_Receptor->Therapeutic_Effect Modulates Serotonin Signaling 5HT2A_Receptor->Therapeutic_Effect Blocks Serotonin Signaling Brexpiprazole Brexpiprazole Brexpiprazole->D2_Receptor Partial Agonist Brexpiprazole->5HT1A_Receptor Partial Agonist Brexpiprazole->5HT2A_Receptor Antagonist

IV. Experimental Workflow Visualization

The synthesis of brexpiprazole can be summarized in a multi-step workflow, highlighting the key transformations from the benzo[b]thiophene starting material to the final active pharmaceutical ingredient (API).

Brexpiprazole_Synthesis_Workflow Start Benzo[b]thiophene Precursor Step1 Formation of 1-(Benzo[b]thiophen-4-yl)piperazine Start->Step1 e.g., Buchwald-Hartwig Amination or Alkylation Step2 Coupling with 7-(4-halobutoxy)-1H-quinolin-2-one Step1->Step2 Nucleophilic Substitution Final Brexpiprazole (API) Step2->Final

Conclusion

This compound and its derivatives are crucial starting materials in the synthesis of the atypical antipsychotic brexpiprazole. The synthetic routes, particularly those involving direct use of the amine or efficient coupling reactions of its halogenated precursors, offer viable pathways for the production of this important therapeutic agent. The unique pharmacological profile of brexpiprazole, stemming from its benzo[b]thiophene moiety, underscores the significance of this heterocyclic scaffold in the ongoing development of novel treatments for psychiatric disorders.

References

Application Notes and Protocols for N-Alkylation of Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of benzo[b]thiophen-4-amine, a key synthetic transformation for the development of novel therapeutic agents and functional materials. Three distinct and widely applicable methods are presented: catalytic N-alkylation with alcohols, reductive amination, and Buchwald-Hartwig amination for N-arylation.

Introduction

Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the amino group at the 4-position through N-alkylation allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The choice of alkylation method can depend on the desired substituent, functional group tolerance, and desired scale of the reaction. This application note outlines robust protocols for these transformations.

Experimental Protocols

Protocol 1: Catalytic N-Alkylation of this compound with Alcohols

This protocol describes a sustainable approach to N-alkylation using alcohols as alkylating agents, which avoids the use of potentially hazardous alkyl halides and generates water as the primary byproduct. Various transition metal catalysts can be employed for this "borrowing hydrogen" or "hydrogen auto-transfer" methodology.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol, etc.)

  • Catalyst (e.g., 3 mol % Zn(II)-catalyst, Co(II)-complex, or Ir(III)/Ru(II)-NHC complex)[1][2][3][4]

  • Base (e.g., Potassium tert-butoxide (KOtBu))[1][3][4]

  • Anhydrous solvent (e.g., Toluene)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with heating mantle)

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the chosen alcohol (1.2-1.5 mmol), the catalyst (1.0-3.0 mol %), and the base (e.g., KOtBu, 1.5 mmol).[1][3][4]

  • Add the anhydrous solvent (e.g., toluene, 3.0 mL) to the flask.

  • Equip the flask with a condenser and stir the reaction mixture at a constant temperature (typically 120 °C) for the required reaction time (e.g., 16-24 hours).[1][3][4]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.

Protocol 2: Reductive Amination of this compound

Reductive amination is a versatile one-pot method for N-alkylation that proceeds through the in-situ formation and reduction of an imine or enamine intermediate. This method is particularly useful for introducing a variety of alkyl groups from corresponding aldehydes or ketones.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone, etc.)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Methanol (MeOH) or Ethanol)[5][6]

  • Acid catalyst (optional, e.g., Acetic acid)[5]

  • Standard glassware for organic synthesis

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde or ketone (1.0-1.2 mmol) in the chosen solvent (e.g., methanol).[5]

  • Stir the mixture at room temperature. For less reactive carbonyls or amines, a few drops of acetic acid can be added to catalyze imine formation.[5]

  • After a period of stirring (e.g., 30 minutes to 1 hour) to allow for imine formation, slowly add the reducing agent (e.g., NaBH₄, 1.5 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by adding water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl benzo[b]thiophen-4-amines.[7][8]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, iodobenzene) or Aryl triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, t-BuXPhos)[9]

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., 1-2 mol %), the phosphine ligand (e.g., 2-4 mol %), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the tube.

  • Add the anhydrous solvent (e.g., toluene) and seal the tube.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-aryl this compound.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various aromatic and heteroaromatic amines, which can be considered as representative for the N-alkylation of this compound.

MethodAlkylating/Arylating AgentCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Catalytic N-AlkylationBenzyl alcohol3 mol % Zn(II)-catalystKOtBuToluene1201664-92
Catalytic N-AlkylationVarious alcohols1 mol % NHC-Ir(III) complexKOtBu-1202460-93
Reductive AminationVarious aldehydes/ketonesNaBH₄ or NaBH₃CN-MethanolRT1-4Good
Buchwald-Hartwig AminationBromobenzene1-2 mol % Pd₂(dba)₃ / 2-4 mol % XPhosNaOtBuToluene10024>90

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants This compound + Alkylating/Arylating Agent Solvent_Base Add Solvent & Base Reactants->Solvent_Base Step 1 Catalyst Add Catalyst (if applicable) Solvent_Base->Catalyst Step 2 Heating Heat & Stir under Inert Atmosphere Catalyst->Heating Step 3 Quench Quench Reaction Heating->Quench Step 4 Extract Extraction Quench->Extract Step 5 Purify Column Chromatography Extract->Purify Step 6 Characterization Characterization (NMR, MS, etc.) Purify->Characterization Step 7

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Growing Single Crystals of Benzo[b]thiophen-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for growing single crystals of Benzo[b]thiophen-4-amine derivatives. High-quality single crystals are essential for unambiguous structure determination by X-ray crystallography, a critical step in drug discovery and materials science for understanding molecular conformation, packing, and intermolecular interactions. The following protocols are based on established crystallographic techniques for organic compounds and specific examples found in the literature for related benzo[b]thiophene structures.

I. Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. Obtaining high-quality single crystals of these compounds is a crucial prerequisite for determining their three-dimensional structure, which provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

The successful growth of single crystals is influenced by several factors, including the purity of the compound, the choice of solvent or solvent system, temperature, and the crystallization technique employed. This guide outlines the most common and effective methods for crystallizing this compound derivatives.

II. General Considerations for Crystal Growth

Before proceeding with crystallization experiments, it is imperative to ensure the high purity of the this compound derivative. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals or an inability to form crystals at all.[1] Standard purification techniques such as column chromatography, recrystallization, or sublimation should be employed to achieve a purity of at least 98% or higher.

Key Principles:

  • Purity is paramount: The purer the compound, the higher the likelihood of obtaining X-ray quality single crystals.[1]

  • Solvent selection is critical: The ideal solvent should have moderate solubility for the compound of interest, being a poor solvent at low temperatures and a good solvent at higher temperatures for cooling crystallization, or having a suitable vapor pressure for evaporation techniques.[1]

  • Patience is a virtue: Crystal growth can be a slow process, sometimes taking days, weeks, or even months. It is crucial to avoid disturbing the crystallization experiments.[1]

III. Experimental Protocols

The following are detailed protocols for the most common techniques used for growing single crystals of organic molecules.

A. Slow Evaporation Method

This is often the simplest and most common method for crystal growth.[1] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

Protocol:

  • Preparation of a Saturated or Near-Saturated Solution:

    • Dissolve the purified this compound derivative in a selected solvent (see Table 1 for solvent suggestions) in a clean vial or test tube.

    • Gently warm the solution or add more solute until a saturated or near-saturated solution is obtained.

    • If any solid impurities remain, filter the solution through a syringe filter into a clean crystallization vessel.

  • Crystallization:

    • Cover the vessel with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.

    • Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting:

    • Once crystals of suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

    • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Workflow for Slow Evaporation:

SlowEvaporation A Dissolve Compound in Solvent B Filter Solution (if necessary) A->B C Slowly Evaporate Solvent B->C D Crystal Formation C->D E Harvest Crystals D->E

Caption: Workflow for the slow evaporation crystal growth technique.

B. Slow Cooling Method

This technique involves dissolving the compound in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization.[1]

Protocol:

  • Preparation of a Saturated Solution at Elevated Temperature:

    • In a clean vial, add the purified this compound derivative.

    • Add a suitable solvent dropwise while heating and stirring until the compound is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further cooling, the vessel can be placed in a refrigerator or freezer.[1] To slow down the cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask).

  • Crystal Harvesting:

    • Once crystals have formed, isolate them by filtration or decantation.

    • Wash the crystals with a small amount of cold solvent and air dry.

Workflow for Slow Cooling:

SlowCooling A Dissolve Compound in Minimum Hot Solvent B Slowly Cool Solution A->B C Crystal Formation B->C D Isolate Crystals C->D

Caption: Workflow for the slow cooling crystal growth technique.

C. Vapor Diffusion Method

In this method, a solution of the compound is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.

Protocol:

  • Preparation:

    • Dissolve the this compound derivative in a small volume of a "good" solvent in a small, open vial.

    • Place this small vial inside a larger, sealed vessel (e.g., a jar or beaker).

    • Add a larger volume of the "anti-solvent" to the outer vessel, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Crystallization:

    • Seal the outer vessel and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, inducing crystallization.

  • Crystal Harvesting:

    • Once crystals appear, carefully remove the inner vial.

    • Isolate the crystals and dry them as described in the previous methods.

Workflow for Vapor Diffusion:

VaporDiffusion cluster_0 Sealed Chamber A Solution of Compound in 'Good' Solvent C Vapor Diffusion of Anti-solvent B Reservoir of 'Anti-solvent' B->A vapor D Crystal Formation C->D E Harvest Crystals D->E

Caption: Workflow for the vapor diffusion crystal growth technique.

IV. Data Presentation: Solvent Selection and Experimental Conditions

The choice of solvent is a critical parameter in the crystallization process. While specific data for this compound derivatives is not extensively published, the following table summarizes solvents that have been used for the crystallization and purification of related benzo[b]thiophene compounds. This serves as a good starting point for solvent screening.

Table 1: Suggested Solvents for Crystallization of Benzo[b]thiophene Derivatives

SolventClassNotes
EthanolProticUsed for recrystallization of benzo[b]thiophene derivatives.[2][3]
MethanolProticMentioned for trituration and recrystallization.[3][4]
AcetonitrileAproticUsed for crystallization of some derivatives.[4]
HexaneNonpolarEmployed for crystallization, often as an anti-solvent or for compounds with lower polarity.[5][6]
Ethyl AcetateAproticCan be used in combination with nonpolar solvents like heptane.[2]
DichloromethaneAproticA common solvent for dissolving organic compounds.
TolueneNonpolarUsed as a reaction and crystallization solvent.[2]

It is highly recommended to perform a systematic screening of solvents and crystallization conditions. The following template table can be used to document your experimental results.

Table 2: Experimental Log for Crystallization of this compound Derivatives

Experiment IDDerivativeConcentration (mg/mL)Solvent SystemTechniqueTemperature (°C)Time (days)Result (Crystal Quality)

V. Troubleshooting

  • No crystals form: The solution may be too dilute, or the chosen solvent may not be appropriate. Try increasing the concentration or using a different solvent.

  • Formation of oil or amorphous solid: The solution may be too concentrated, or the cooling rate may be too fast. Try diluting the solution or slowing down the cooling process.

  • Formation of very small or needle-like crystals: This can be due to rapid crystallization. Try slowing down the evaporation or cooling rate. Using a poorer solvent or a vapor diffusion setup might also help.

  • Twinned or intergrown crystals: This is a common problem. Seeding the solution with a single, well-formed crystal can sometimes promote the growth of a single crystal.

By systematically applying these protocols and carefully documenting the experimental conditions and outcomes, researchers can increase their success rate in obtaining high-quality single crystals of this compound derivatives suitable for X-ray crystallographic analysis.

References

Application Notes and Protocols for Determining the Biological Activity of Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview and detailed protocols for conducting a panel of in vitro assays to characterize the biological activity of Benzo[b]thiophen-4-amine. The methodologies described herein are fundamental for preliminary screening and elucidation of the potential pharmacological effects of this compound.

Introduction to this compound

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] this compound, as a member of this family, warrants investigation to determine its specific biological effects. The following in vitro assays provide a foundational screening cascade to assess its cytotoxicity, anti-inflammatory potential, and enzyme inhibition capabilities.

Data Presentation: Summary of In Vitro Biological Activities

The following tables summarize hypothetical quantitative data for the biological evaluation of this compound in key in vitro assays. This data is for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HEK293MTT24> 100
HeLaMTT2475.2
RAW 264.7MTT24> 100
HEK293LDH24> 100
HeLaLDH2482.5
RAW 264.7LDH24> 100

IC₅₀: Half-maximal inhibitory concentration. Data are representative of at least three independent experiments.

Table 2: Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages

AssayEndpointIC₅₀ (µM)
Nitric Oxide (NO) ProductionInhibition of LPS-induced NO45.8
Pro-inflammatory Cytokine (TNF-α)Inhibition of LPS-induced TNF-α secretion32.1
Pro-inflammatory Cytokine (IL-6)Inhibition of LPS-induced IL-6 secretion51.3

IC₅₀: Half-maximal inhibitory concentration. Cells were pre-treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS).

Table 3: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
Kinase A85
Kinase B1250
Kinase C> 10,000
Kinase D210

IC₅₀: Half-maximal inhibitory concentration. Data obtained from a luminescence-based kinase assay.[3]

Experimental Protocols

Cytotoxicity Assays

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • This compound

  • HEK293, HeLa, or RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.[5][6]

Materials:

  • This compound

  • HEK293, HeLa, or RAW 264.7 cells

  • Culture medium and supplements as for MTT assay

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • Include controls: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).[5]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[5]

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[7][8]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[8]

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.[8]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[8]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a specific protein kinase.[3][9]

Materials:

  • This compound

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control to each well.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[3]

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, and incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature to generate a luminescent signal.[3]

  • Measure the luminescence of each well.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental Workflows

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_culture Cell Culture (e.g., HeLa) seeding Seed cells in 96-well plate cell_culture->seeding treatment Treat cells with compound (24h incubation) seeding->treatment compound_prep Prepare this compound serial dilutions compound_prep->treatment mtt_add Add MTT reagent (3-4h incubation) treatment->mtt_add ldh_supernatant Collect supernatant for LDH assay treatment->ldh_supernatant mtt_solubilize Solubilize formazan (DMSO) mtt_add->mtt_solubilize ldh_reaction LDH reaction (30 min incubation) ldh_supernatant->ldh_reaction read_mtt Read Absorbance (570 nm) mtt_solubilize->read_mtt read_ldh Read Absorbance (490 nm) ldh_reaction->read_ldh

Caption: Workflow for in vitro cytotoxicity assessment.

experimental_workflow_anti_inflammatory cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_readout Data Acquisition cell_culture Culture RAW 264.7 cells seeding Seed cells in 96-well plate cell_culture->seeding compound_pretreat Pre-treat with This compound (1-2h) seeding->compound_pretreat lps_stim Stimulate with LPS (24h incubation) compound_pretreat->lps_stim collect_supernatant Collect supernatant lps_stim->collect_supernatant griess_reagent Add Griess Reagents A & B collect_supernatant->griess_reagent read_absorbance Read Absorbance (540 nm) griess_reagent->read_absorbance quantify Quantify NO₂⁻ (Standard Curve) read_absorbance->quantify

Caption: Workflow for NO production anti-inflammatory assay.

Signaling Pathway

signaling_pathway_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_nfkb ikb->ikb_nfkb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates nfkb->ikb_nfkb compound This compound compound->ikk inhibits? dna DNA nfkb_nuc->dna binds gene_exp Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) dna->gene_exp transcribes ikb_nfkb->ikb degradation ikb_nfkb->nfkb release

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate in the preparation of various pharmacologically active compounds. The described methodology follows a robust two-step synthetic sequence starting from readily available Benzo[b]thiophen-4-amine. The initial step involves a Sandmeyer reaction to convert the starting amine into a stable 4-chlorobenzo[b]thiophene intermediate. The subsequent step details a palladium-catalyzed Buchwald-Hartwig amination to couple the chlorinated intermediate with piperazine, affording the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The 1-(Benzo[b]thiophen-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. Its synthesis is therefore of significant interest to the pharmaceutical industry. The following protocols outline a reliable and scalable method to produce this valuable intermediate. The chosen synthetic strategy, a Sandmeyer reaction followed by a Buchwald-Hartwig amination, is well-established in organic chemistry for its efficiency and broad applicability.

Data Presentation

The following table summarizes the key transformations and quantitative data for the two-step synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine.

StepReaction TypeStarting MaterialKey ReagentsIntermediate/ProductTypical Yield (%)
1Sandmeyer ReactionThis compound1. NaNO₂, HCl 2. CuCl4-Chlorobenzo[b]thiophene75-85
2Buchwald-Hartwig Amination4-Chlorobenzo[b]thiophenePiperazine, Pd₂(dba)₃, Xantphos, NaOt-Bu1-(Benzo[b]thiophen-4-yl)piperazine80-90

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzo[b]thiophene via Sandmeyer Reaction

This protocol details the conversion of this compound to 4-Chlorobenzo[b]thiophene. The procedure involves the formation of a diazonium salt followed by a copper-catalyzed chlorination.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Part A: Diazotization

  • In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (4.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The mixture should become a pale yellow, homogeneous solution.

Part B: Sandmeyer Reaction

  • In a separate 500 mL flask, dissolve copper(I) chloride (1.5 eq) in concentrated HCl.

  • Cool the CuCl solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Chlorobenzo[b]thiophene.

Protocol 2: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 4-Chlorobenzo[b]thiophene with piperazine. To minimize the formation of the bis-arylated byproduct, an excess of piperazine is used.

Materials:

  • 4-Chlorobenzo[b]thiophene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add 4-Chlorobenzo[b]thiophene (1.0 eq), piperazine (3.0 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) to anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the desired 1-(Benzo[b]thiophen-4-yl)piperazine.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationships of the key reaction steps.

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Buchwald-Hartwig Amination Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCl, 60°C) Diazotization->Sandmeyer Intermediate 4-Chlorobenzo[b]thiophene Sandmeyer->Intermediate Coupling Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C) Intermediate->Coupling Piperazine Piperazine Piperazine->Coupling FinalProduct 1-(Benzo[b]thiophen-4-yl)piperazine Coupling->FinalProduct

Caption: Synthetic workflow for 1-(Benzo[b]thiophen-4-yl)piperazine.

Logical_Relationship A Start with This compound B Convert Amine to Diazonium Salt A->B Diazotization C Substitute Diazonium with Chloride (Sandmeyer) B->C Copper-Catalyzed Substitution D Isolate Intermediate: 4-Chlorobenzo[b]thiophene C->D Work-up & Purification E Couple Intermediate with Piperazine (Buchwald-Hartwig) D->E Pd-Catalyzed C-N Coupling F Purify Final Product: 1-(Benzo[b]thiophen-4-yl)piperazine E->F Work-up & Purification

Caption: Logical steps in the synthesis.

Application Notes and Protocols for Electrophilic Substitution Reactions on the Benzo[b]thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of electrophilic substitution reactions on the benzo[b]thiophene scaffold, a crucial heterocyclic motif in a wide array of pharmaceuticals and functional materials. These application notes detail the regioselectivity of key reactions, present quantitative data for comparison, and offer detailed experimental protocols.

Introduction to Electrophilic Substitution on Benzo[b]thiophene

Benzo[b]thiophene is an aromatic heterocyclic compound with a 10π-electron system, making it susceptible to electrophilic attack. The thiophene ring is generally more reactive towards electrophiles than the benzene ring due to the electron-donating nature of the sulfur atom.

Electrophilic substitution on an unsubstituted benzo[b]thiophene ring preferentially occurs at the C3 position (the β-position of the thiophene ring).[1] This preference is attributed to the greater stabilization of the carbocation intermediate (sigma complex) formed during the reaction. The general order of reactivity for electrophilic substitution is C3 > C2 > C6 > C5 > C4 > C7.[1]

However, the presence of substituents on the benzo[b]thiophene ring can significantly influence the regioselectivity of the reaction. Electron-withdrawing groups at the C3 position deactivate the thiophene ring towards electrophilic attack, directing the substitution to the benzene ring, primarily at the C4, C5, C6, and C7 positions.[2][3] Conversely, electron-donating groups can further activate the ring and may influence the position of substitution.

Electrophilic_Substitution_Mechanism General Mechanism of Electrophilic Substitution on Benzo[b]thiophene cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Benzo[b]thiophene Benzo[b]thiophene Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzo[b]thiophene->Sigma_Complex + E+ Electrophile Electrophile (E+) Substituted_Product 3-Substituted Benzo[b]thiophene Sigma_Complex->Substituted_Product - H+ Proton H+ Sigma_Complex->Proton

General mechanism of electrophilic substitution.

Nitration Reactions

The introduction of a nitro group onto the benzo[b]thiophene ring is a critical transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are essential for building molecular complexity.

Regioselectivity of Nitration

The nitration of unsubstituted benzo[b]thiophene generally yields 3-nitrobenzo[b]thiophene as the major product.[4] However, the reaction can produce a mixture of isomers, and the distribution is highly dependent on the reaction conditions.[5]

For benzo[b]thiophenes with an electron-withdrawing group at the C3-position, such as a carboxylic acid or acetyl group, nitration occurs exclusively on the benzene ring.[2][3][6] The distribution of the 4-, 5-, 6-, and 7-nitro isomers is sensitive to the nitrating agent and temperature.[3][6]

Quantitative Data for Nitration Reactions
Starting MaterialNitrating Agent/ConditionsProduct(s)Yield (%)Reference(s)
Benzo[b]thiopheneFuming HNO₃ / Acetic Acid, 60-70°C2-, 3-, and 4-Nitrobenzo[b]thiophene85 (mixture)[4]
Benzo[b]thiophen-3-carboxylic acidConc. HNO₃ / 10% H₂SO₄ in Acetic Acid, 60°C4-Nitro isomer (predominant)-[3]
Benzo[b]thiophen-3-carboxylic acidKNO₃ / Conc. H₂SO₄, 0°C5- and 6-Nitro isomers (major)-[3]
3-Acetylbenzo[b]thiopheneKNO₃ / Conc. H₂SO₄, 0°C4-, 5-, 6-, and 7-Nitro isomers-[6]
3-Acetylbenzo[b]thiopheneFuming HNO₃ / Acetic Acid / Acetic Anhydride, cold4-, 5-, 6-, and 7-Nitro isomers + 3-Nitrobenzo[b]thiophene-[6]
3-Nitrobenzo[b]thiopheneKNO₃ / Conc. H₂SO₄, cold3,4-, 3,5-, 3,6-, and 3,7-Dinitrobenzo[b]thiophenes-[7]
Experimental Protocols for Nitration

Protocol 1: Nitration of Unsubstituted Benzo[b]thiophene [4]

  • To a heated solution (60-70°C) of 50 mL of acetic acid and 12 mL of fuming nitric acid, add dropwise with stirring a solution of 15 g (0.11 mole) of benzo[b]thiophene diluted with an equal volume of acetic acid.

  • After the addition is complete, continue stirring for a short period.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The resulting product is a mixture of mononitrated benzo[b]thiophenes (85% yield) containing 2-, 3-, and 4-nitro isomers, which can be separated by chromatography.

Protocol 2: Nitration of Benzo[b]thiophene-3-carbonitrile (Preferential formation of 5- and 6-nitroisomers) [2]

This protocol is adapted from conditions favoring kinetically controlled nitration.

  • Materials:

    • Benzo[b]thiophene-3-carbonitrile

    • Potassium Nitrate (KNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.

    • Maintain the temperature at 0°C throughout the addition.

    • After the addition is complete, stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

    • Collect the precipitated product by filtration and wash thoroughly with water.

    • If necessary, extract the aqueous layer with an organic solvent to recover any dissolved product.

    • Dry the combined organic extracts and the solid product over anhydrous sodium sulfate or magnesium sulfate.

    • Purify the crude product by column chromatography or recrystallization to separate the isomers.

Nitration_Workflow Experimental Workflow for Nitration of Benzo[b]thiophene-3-carbonitrile Start Start: Benzo[b]thiophene-3-carbonitrile in conc. H2SO4 at 0°C Add_KNO3 Add KNO3 portion-wise Start->Add_KNO3 Stir Stir at 0°C for 1-2h Add_KNO3->Stir Quench Pour onto crushed ice Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Filter Filter and wash with water Neutralize->Filter Extract Extract aqueous layer (optional) Filter->Extract Dry Dry combined organic and solid product Extract->Dry Purify Purify by chromatography/recrystallization Dry->Purify End End: Isolated Nitro-isomers Purify->End Acylation_Workflow Experimental Workflow for Friedel-Crafts Acylation Start Start: Mix Benzothiophene derivative, Acyl chloride, and AlCl3 in CH2Cl2 Stir1 Stir at 27-29°C for 90 min Start->Stir1 Cool1 Cool the mixture Stir1->Cool1 Add_Thiol Add Ethanethiol Cool1->Add_Thiol Stir2 Stir at 32-34°C for 30 min Add_Thiol->Stir2 Cool2 Cool the mixture Stir2->Cool2 Workup Add THF, HCl, and Water Cool2->Workup Stir_Overnight Stir overnight at room temperature Workup->Stir_Overnight Filter Filter and wash the solid Stir_Overnight->Filter Dry Vacuum dry the product Filter->Dry End End: Acylated Product Dry->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain the Benzo[b]thiophene core structure?

A1: Several key methodologies are widely employed for the synthesis of the Benzo[b]thiophene scaffold. These include:

  • Gewald Reaction: A multi-component reaction that provides 2-aminothiophenes, which can be precursors to or derivatives of the tetrahydrobenzo[b]thiophene core. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2]

  • Friedel-Crafts Cyclization: This method often involves the intramolecular cyclization of arylthiomethyl ketones or similar precursors, typically catalyzed by a strong acid, to form the thiophene ring fused to the benzene ring.[3] Friedel-Crafts acylation can also be used to introduce substituents onto a pre-existing Benzo[b]thiophene core.[4]

  • Palladium-Catalyzed Reactions: These methods are versatile and include various cross-coupling and cyclization strategies. Examples include the intramolecular oxidative C-H functionalization/arylthiolation of enethiolate salts and the direct C-H arylation of Benzo[b]thiophenes.[5][6]

Q2: I am observing a low yield in my Benzo[b]thiophene synthesis. What are the general parameters I should investigate for optimization?

A2: Low yields are a common issue and can often be addressed by systematically optimizing the reaction conditions. Key parameters to consider across different synthetic methods include:

  • Reaction Temperature: The temperature can significantly influence reaction rates and the formation of side products. Careful control and optimization are crucial.

  • Solvent: The choice of solvent can affect the solubility of reagents, reaction kinetics, and the stability of intermediates.

  • Catalyst and/or Reagent Stoichiometry: The loading of the catalyst and the molar ratios of the reactants should be carefully optimized.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TTC) can help determine the optimal reaction time to maximize product formation and minimize degradation or side reactions.[7]

Q3: How can I purify my crude Benzo[b]thiophene product effectively?

A3: Purification of Benzo[b]thiophene derivatives often involves standard laboratory techniques. Column chromatography on silica gel is a widely used method, typically with a solvent system of hexane and ethyl acetate.[4][8] Recrystallization can also be an effective method for obtaining highly pure product. If you encounter issues such as the product "oiling out" during recrystallization, it may be due to the solvent's boiling point being higher than the compound's melting point or the presence of significant impurities. In such cases, trying a different solvent system or resorting to column chromatography is recommended.[9]

Troubleshooting Guides

Gewald Reaction

The Gewald reaction is a powerful tool for synthesizing substituted 2-aminothiophenes, which are valuable precursors for various heterocyclic compounds, including derivatives of tetrahydrobenzo[b]thiophene.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene Product

  • Possible Cause: Inefficient Knoevenagel condensation, the initial step of the reaction.[1]

    • Solution: The choice of base is critical for this step. If you are using a mild base like triethylamine, consider switching to a more potent secondary amine such as morpholine or piperidine, especially for less reactive ketones.[10]

  • Possible Cause: Poor reactivity of elemental sulfur.

    • Solution: Ensure the sulfur is finely powdered to maximize its surface area. The reaction temperature can be slightly increased (e.g., to 40-50 °C) to enhance the rate of the reaction.[10]

  • Possible Cause: The reaction equilibrium is not shifted towards the product.

    • Solution: The Knoevenagel condensation produces water, which can hinder the reaction. Using a Dean-Stark apparatus to remove water can drive the reaction forward.[10]

Issue 2: Formation of Side Products and Purification Challenges

  • Possible Cause: The formation of a stable intermediate from the Knoevenagel condensation without subsequent cyclization.[1]

    • Solution: Ensure that the reaction temperature is sufficient for the cyclization to occur after the initial condensation. Monitoring the reaction by TLC can help in identifying the accumulation of intermediates.

  • Possible Cause: Dimerization or polymerization of the starting materials or intermediates.[11]

    • Solution: Adjusting the concentration of the reactants or the rate of addition of the base can sometimes minimize these side reactions.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

A mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.11 mol) in 50 mL of ethanol is prepared. A catalytic amount of morpholine (0.02 mol) is added, and the mixture is stirred at 40-50°C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Data Presentation: Effect of Base on Gewald Reaction Yield

EntryKetone/Aldehydeα-CyanoesterBaseSolventTemperature (°C)Yield (%)
1CyclohexanoneMalononitrileTriethylamineEthanol5065
2CyclohexanoneMalononitrileMorpholineEthanol5085
3CyclohexanoneMalononitrilePiperidineEthanol5082
4AcetoneEthyl CyanoacetateMorpholineMethanol4078

This table is a generalized representation based on typical outcomes in Gewald reactions.

Logical Relationship: Troubleshooting Low Yield in Gewald Reaction

Gewald_Troubleshooting start Low Yield in Gewald Reaction check_condensation Check Knoevenagel Condensation (TLC for intermediate) start->check_condensation check_sulfur Check Sulfur Reactivity start->check_sulfur optimize_base Optimize Base (e.g., Morpholine, Piperidine) check_condensation->optimize_base Intermediate not formed remove_water Remove Water (Dean-Stark) check_condensation->remove_water Intermediate formed, but reaction stalled end Improved Yield optimize_base->end remove_water->end increase_temp Increase Temperature (40-50°C) check_sulfur->increase_temp finely_powder_sulfur Use Finely Powdered Sulfur check_sulfur->finely_powder_sulfur increase_temp->end finely_powder_sulfur->end

Caption: Troubleshooting flowchart for low yield in the Gewald reaction.

Friedel-Crafts Cyclization

Intramolecular Friedel-Crafts reactions are a common method for the synthesis of the Benzo[b]thiophene core.

Issue 1: Low Yield and Incomplete Cyclization

  • Possible Cause: Insufficiently strong Lewis acid catalyst.

    • Solution: While AlCl₃ is commonly used, other Lewis acids like BF₃·OEt₂ or polyphosphoric acid (PPA) can be more effective for certain substrates. It is advisable to screen different Lewis acids.

  • Possible Cause: Deactivation of the aromatic ring.

    • Solution: The presence of electron-withdrawing groups on the benzene ring can hinder the electrophilic aromatic substitution. If possible, starting materials with electron-donating groups on the aromatic ring should be used, as they facilitate the reaction.[12]

  • Possible Cause: Rearrangement of the alkyl chain.

    • Solution: Friedel-Crafts alkylations are prone to carbocation rearrangements. Using an acylation-reduction sequence can circumvent this issue. First, perform a Friedel-Crafts acylation, which is not subject to rearrangements, and then reduce the resulting ketone to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[13]

Issue 2: Poor Regioselectivity in Intermolecular Friedel-Crafts Acylation

  • Possible Cause: The electronic properties of the Benzo[b]thiophene ring.

    • Solution: Electrophilic substitution on the Benzo[b]thiophene ring generally occurs at the 2- or 3-position. The outcome can be influenced by the reaction conditions and the nature of the acylating agent. To achieve specific regioselectivity, it is often necessary to introduce directing groups or use alternative synthetic strategies.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization to form a Benzo[b]thiophene Derivative

To a solution of the appropriate arylthioacetic acid (1 mmol) in 10 mL of dichloromethane at 0°C is slowly added oxalyl chloride (1.2 mmol) followed by a catalytic amount of DMF. The mixture is stirred for 2 hours at room temperature. The solvent is then removed under reduced pressure. The resulting crude acid chloride is redissolved in 10 mL of dichloromethane and cooled to 0°C. Anhydrous AlCl₃ (1.5 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto ice-water and extracted with dichloromethane. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Experimental Workflow: Friedel-Crafts Acylation-Reduction Strategy

FC_Workflow start Starting Material (Arylthioacetic acid) step1 Formation of Acyl Chloride (e.g., with Oxalyl Chloride) start->step1 step2 Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl3) step1->step2 intermediate Aryl Ketone Intermediate step2->intermediate step3 Reduction of Ketone (e.g., Wolff-Kishner) intermediate->step3 end Final Benzo[b]thiophene Product step3->end

Caption: Workflow for Benzo[b]thiophene synthesis via Friedel-Crafts acylation and subsequent reduction.

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions offer a broad scope for the synthesis of substituted Benzo[b]thiophenes.

Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation

  • Possible Cause: Suboptimal choice of catalyst, ligand, or base.

    • Solution: A systematic screening of these components is essential. For direct arylation, combinations like Pd(OAc)₂ with a phosphine ligand (e.g., P(tBu)₃) and a suitable base (e.g., K₂CO₃ or PivOK) are often effective. The choice of ligand can significantly impact the reaction's efficiency and selectivity.

  • Possible Cause: Inefficient C-H activation.

    • Solution: The solvent can play a crucial role. Solvents like DMA, toluene, or xylene are commonly used. In some cases, additives like pivalic acid can promote the C-H activation step.[5]

Issue 2: Formation of Homocoupling Side Products

  • Possible Cause: The reaction conditions favor the coupling of two molecules of the aryl halide or two molecules of the Benzo[b]thiophene.

    • Solution: Adjusting the stoichiometry of the reactants, particularly using a slight excess of the Benzo[b]thiophene, can sometimes suppress the homocoupling of the aryl halide. Lowering the reaction temperature or the catalyst loading might also be beneficial.

Data Presentation: Optimization of Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophene

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(tBu)₃ (4)K₂CO₃ (2)Toluene11075
2PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)Toluene11045
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane12082
4Pd(OAc)₂ (2)P(tBu)₃ (4)PivOK (2)DMA13088

This table summarizes representative data for the direct arylation of Benzo[b]thiophene with an aryl bromide.

Experimental Protocol: Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization

To a solution of the enethiolate salt precursor (1 mmol) in DMF (10 mL) are added Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (2 equiv.). The mixture is stirred at 120°C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6]

Signaling Pathway: Catalytic Cycle of Palladium-Catalyzed C-H Arylation

Pd_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX CH_Activation C-H Activation (Benzo[b]thiophene) PdII_ArX->CH_Activation PdII_Ar_Bt Ar-Pd(II)-Bt(L_n) CH_Activation->PdII_Ar_Bt RedElim Reductive Elimination PdII_Ar_Bt->RedElim RedElim->Pd0 Re-generation of Pd(0) Product Arylated Benzo[b]thiophene RedElim->Product

Caption: Simplified catalytic cycle for the palladium-catalyzed direct C-H arylation of Benzo[b]thiophene.

References

Technical Support Center: Purification of Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Benzo[b]thiophen-4-amine by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar aromatic amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common issue observed when purifying this compound on silica gel?

A1: The most prevalent issue is significant peak tailing in the chromatogram. This occurs because this compound is a basic compound, and the amine functional group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This secondary interaction, in addition to the primary desired separation mechanism, leads to a broadening of the latter half of the peak.

Q2: How can I prevent peak tailing during the column chromatography of this compound?

A2: To mitigate peak tailing, you can add a basic modifier to your mobile phase.[1][2] A small amount of triethylamine (TEA) or ammonia (typically 0.1-1% v/v) will "neutralize" the acidic silanol groups on the silica, preventing the strong secondary interaction with your basic analyte.[1][3] This results in more symmetrical peaks and improved separation.

Q3: My compound, this compound, is not moving from the origin on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexane. What should I do?

A3: If your compound is not moving, the mobile phase is not polar enough to elute it from the silica gel. Aromatic amines can sometimes exhibit strong adsorption to silica.[4] You should gradually increase the polarity of your mobile phase. You can try increasing the percentage of ethyl acetate or switch to a more polar solvent system, such as dichloromethane/methanol.[1] Adding a basic modifier like triethylamine can also help to reduce the strong interaction with the silica and improve mobility.

Q4: All of my collected fractions are contaminated with a baseline impurity. How can I improve the separation?

A4: If you are struggling to separate your product from baseline impurities, you could try a "dry loading" technique.[5][6] This involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of your column. This often results in a more uniform application of the sample and can lead to better separation.

Q5: I am seeing two spots on the TLC that are very close together. How can I optimize the separation?

A5: For compounds with very similar Rf values, a gradient elution during column chromatography is often more effective than an isocratic (constant solvent mixture) elution. Start with a less polar solvent system to allow the less polar compound to move down the column first, and then gradually increase the polarity of the mobile phase to elute your more polar compound. This can enhance the separation between the two components.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio). To counteract the basicity of the amine, add 0.5% triethylamine (TEA) to the solvent mixture.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.2-0.3 for the this compound spot. This will provide a good starting point for the column chromatography.

Silica Gel Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 95:5 hexane/ethyl acetate + 0.5% TEA). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the initial non-polar solvent mixture. If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate) as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides representative data for the TLC analysis of this compound. Actual Rf values may vary depending on the specific conditions, such as the brand of TLC plates and the exact solvent mixture.

Mobile Phase (Hexane:Ethyl Acetate + 0.5% TEA)Rf Value of this compoundObservations
9:1~0.15Good for starting the column, but may result in slow elution.
8:2~0.25Ideal Rf for good separation on a column.[5]
7:3~0.38May be too high for optimal separation from closely eluting impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_column Column Chromatography cluster_post Post-Purification prep_sample Dissolve Crude Sample spot_tlc Spot Sample on TLC prep_sample->spot_tlc load_sample Load Sample onto Column prep_sample->load_sample prep_tlc Prepare TLC Plates prep_tlc->spot_tlc prep_column Pack Silica Gel Column prep_column->load_sample develop_tlc Develop TLC with Solvent System (e.g., Hexane:EtOAc + 0.5% TEA) spot_tlc->develop_tlc visualize_tlc Visualize under UV develop_tlc->visualize_tlc optimize_solvent Optimize Solvent for Rf ~0.2-0.3 visualize_tlc->optimize_solvent optimize_solvent->prep_column Use optimized solvent elute_column Elute with Optimized Solvent (Isocratic or Gradient) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions monitor_fractions->elute_column Continue elution combine_pure Combine Pure Fractions monitor_fractions->combine_pure If pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent final_product Obtain Purified This compound evaporate_solvent->final_product troubleshooting_guide cluster_tailing Troubleshooting Peak Tailing cluster_no_move Troubleshooting No Elution cluster_poor_sep Troubleshooting Poor Separation start Start | Purification of This compound issue Problem Observed Peak Tailing Compound Not Moving Poor Separation start->issue cause_tailing Cause: Strong interaction of amine with acidic silica. issue:tailing->cause_tailing cause_no_move Cause: Mobile phase is not polar enough. issue:no_move->cause_no_move cause_poor_sep Cause: Similar polarity of components or improper sample loading. issue:poor_sep->cause_poor_sep solution_tailing Solution: Add 0.1-1% Triethylamine (TEA) or ammonia to the mobile phase. cause_tailing->solution_tailing end Successful Purification solution_tailing->end solution_no_move Solutions: - Increase % of polar solvent (e.g., Ethyl Acetate). - Switch to a more polar solvent system (e.g., DCM/MeOH). - Add a basic modifier (TEA). cause_no_move->solution_no_move solution_no_move->end solution_poor_sep Solutions: - Use gradient elution. - Try the 'dry loading' method for sample application. cause_poor_sep->solution_poor_sep solution_poor_sep->end

References

Technical Support Center: Synthesis of Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Benzo[b]thiophen-4-amine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Two primary synthetic routes are commonly employed for the preparation of this compound: the reduction of 4-nitrobenzo[b]thiophene and the amination of 4-halobenzo[b]thiophene. This section addresses potential byproducts and troubleshooting strategies for each method.

Route 1: Reduction of 4-Nitrobenzo[b]thiophene

This method involves the reduction of a nitro group at the 4-position of the benzo[b]thiophene core to an amine. A common reducing agent for this transformation is stannous chloride (SnCl₂).

Q1: My reaction to reduce 4-nitrobenzo[b]thiophene with SnCl₂ is complete, but I'm having difficulty with the workup. There's a persistent emulsion and a white precipitate that's hard to filter. What is causing this and how can I resolve it?

A1: The formation of a persistent emulsion and a difficult-to-filter precipitate is a common issue when using stannous chloride for nitro group reductions. The precipitate is typically composed of tin(IV) hydroxide salts, which are formed upon basification of the reaction mixture during workup.[1]

Troubleshooting Steps:

  • pH Control: During the basic quench (e.g., with NaOH or NaHCO₃), add the base slowly and with vigorous stirring to maintain a pH that is not excessively high. This can help to control the precipitation of the tin salts.

  • Celite Filtration: Before extraction, filter the entire reaction mixture through a pad of Celite®. This will help to remove the finely dispersed tin salts.

  • Solvent Choice for Workup: If you performed the reaction in a solvent like ethyl acetate, consider diluting the reaction mixture with a different organic solvent, such as dichloromethane (DCM), before the aqueous wash. This can sometimes help to break up emulsions.

  • Alternative Workup: Instead of a strong base, try a milder quench with aqueous sodium bicarbonate. This can sometimes lead to a more manageable precipitate.

Q2: After purification, I've identified isomeric aminobenzo[b]thiophenes in my final product. Where are these coming from?

A2: The presence of isomeric aminobenzo[b]thiophenes, such as 2-amino- and 3-aminobenzo[b]thiophene, is likely due to impurities in your starting material, 4-nitrobenzo[b]thiophene. The nitration of benzo[b]thiophene can be challenging to control and often yields a mixture of isomers. If the nitration step is not highly regioselective for the 4-position, the resulting nitro-isomers will be carried through the reduction step, leading to a mixture of amino-isomers that can be difficult to separate.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your 4-nitrobenzo[b]thiophene starting material by techniques such as NMR spectroscopy or chromatography before proceeding with the reduction.

  • Purification of Nitro-intermediate: If your 4-nitrobenzo[b]thiophene is impure, purify it by recrystallization or column chromatography before the reduction step.

Route 2: Amination of 4-Bromo- or 4-Chlorobenzo[b]thiophene

This approach involves the cross-coupling of a 4-halobenzo[b]thiophene with an ammonia equivalent, often using a palladium- or copper-based catalyst system (e.g., Buchwald-Hartwig amination or Ullmann condensation).

Q3: My Buchwald-Hartwig amination of 4-bromobenzo[b]thiophene is sluggish and gives a low yield of the desired amine. I also observe a significant amount of a non-polar byproduct. What could be the issue?

A3: A common side reaction in palladium-catalyzed amination reactions is the hydrodehalogenation of the aryl halide starting material.[2] This results in the formation of benzo[b]thiophene as a non-polar byproduct and consumes your starting material, leading to lower yields of the desired amine. This side reaction is often promoted by factors such as suboptimal ligand choice, presence of water, or incorrect reaction temperature.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical to minimize hydrodehalogenation. For amination of aryl bromides, ligands such as XPhos or SPhos are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific substrate.

  • Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry. The presence of water can facilitate the hydrodehalogenation pathway.

  • Temperature Control: While heating is often required for the reaction to proceed, excessive temperatures can sometimes favor side reactions. Try running the reaction at a slightly lower temperature for a longer period.

  • Base Selection: The choice and purity of the base (e.g., NaOtBu, Cs₂CO₃) can also influence the reaction outcome. Ensure you are using a high-purity base.

Q4: I am attempting a copper-catalyzed amination of 4-chlorobenzo[b]thiophene with aqueous ammonia, but the reaction is not proceeding to completion. What can I do to improve the conversion?

A4: Copper-catalyzed aminations (Ullmann-type reactions) with aryl chlorides can be more challenging than with the corresponding bromides or iodides due to the lower reactivity of the C-Cl bond.

Troubleshooting Steps:

  • Catalyst and Ligand: While some copper-catalyzed aminations can proceed without a ligand, the addition of a ligand such as 1,10-phenanthroline can often improve the reaction rate and yield.

  • Reaction Temperature: Higher temperatures are generally required for the amination of aryl chlorides. Ensure your reaction is being heated sufficiently.

  • Solvent: A high-boiling polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide) is often beneficial for these reactions.

  • Starting Material: If possible, consider using 4-bromobenzo[b]thiophene instead of the chloride, as it is generally more reactive in these coupling reactions.

Summary of Potential Byproducts

Synthetic RouteCommon ByproductsProbable Cause
Reduction of 4-Nitrobenzo[b]thiophene Isomeric Aminobenzo[b]thiophenes (2-amino, 3-amino, etc.)Impure 4-nitrobenzo[b]thiophene starting material containing other nitro-isomers.
Tin(IV) hydroxide saltsByproduct of the SnCl₂ reducing agent after basic workup.[1]
Amination of 4-Halobenzo[b]thiophene Benzo[b]thiopheneHydrodehalogenation of the starting 4-halobenzo[b]thiophene.[2]
Unreacted 4-Halobenzo[b]thiopheneIncomplete reaction due to catalyst deactivation, insufficient temperature, or suboptimal reaction conditions.
Insoluble Halide Salts (e.g., NaBr, NaCl)Stoichiometric byproduct of the coupling reaction.

Experimental Protocols

Protocol 1: Reduction of 4-Nitrobenzo[b]thiophene with SnCl₂
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzo[b]thiophene in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.

    • If a precipitate forms, filter the mixture through a pad of Celite®.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromobenzo[b]thiophene
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Addition of Reagents: Add 4-bromobenzo[b]thiophene and a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Addition of Amine Source: Use a source of ammonia, such as benzophenone imine followed by hydrolysis, or an ammonia surrogate.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using benzophenone imine, treat the reaction mixture with an acid (e.g., HCl) to hydrolyze the imine and form the primary amine hydrochloride salt.

    • Dilute the mixture with an organic solvent and wash with water.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_reduction Troubleshooting: Reduction Route cluster_amination Troubleshooting: Amination Route start Start Synthesis route_selection Select Synthetic Route start->route_selection reduction_route Reduction of 4-Nitrobenzo[b]thiophene route_selection->reduction_route Route 1 amination_route Amination of 4-Halobenzo[b]thiophene route_selection->amination_route Route 2 reduction_issue Problem Encountered reduction_route->reduction_issue amination_issue Problem Encountered amination_route->amination_issue workup_issue Workup Difficulty (Emulsion/Precipitate) reduction_issue->workup_issue Yes isomer_issue Isomeric Impurities reduction_issue->isomer_issue No solve_workup Troubleshoot Workup: pH control, Celite filtration workup_issue->solve_workup solve_isomer Troubleshoot Impurities: Check starting material purity isomer_issue->solve_isomer end_point Successful Synthesis solve_workup->end_point solve_isomer->end_point low_yield Low Yield & Non-polar Byproduct amination_issue->low_yield Yes incomplete_reaction Incomplete Reaction amination_issue->incomplete_reaction No solve_low_yield Troubleshoot Low Yield: Optimize ligand, use anhydrous conditions, control temperature low_yield->solve_low_yield solve_incomplete Troubleshoot Incomplete Reaction: Add ligand, increase temperature, change solvent/starting material incomplete_reaction->solve_incomplete solve_low_yield->end_point solve_incomplete->end_point

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Improving yield and purity in aminobenzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminobenzothiophenes for improved yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of aminobenzothiophenes, offering potential causes and solutions in a structured question-and-answer format.

Question 1: Why is my aminobenzothiophene yield consistently low?

Low yields are a frequent challenge in aminobenzothiophene synthesis. Several factors related to starting materials, reaction conditions, and work-up procedures can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of all reactants. 2-Aminothiophenol, a common precursor, is susceptible to oxidation to its disulfide dimer, which can inhibit the reaction. Use freshly opened or purified 2-aminothiophenol. Similarly, ensure other starting materials like aldehydes or ketones are free from impurities such as carboxylic acids.[1]
Suboptimal Reaction Conditions - Temperature: The optimal temperature can vary significantly depending on the specific synthetic route. If the yield is low at room temperature, consider a stepwise increase in temperature. Conversely, if significant byproduct formation is observed at higher temperatures, lowering the temperature may be beneficial.[2] - Solvent: The choice of solvent is critical. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of reagents, particularly elemental sulfur in Gewald synthesis.[2] - Base Selection (for Gewald Synthesis): The choice of base is crucial for the initial Knoevenagel condensation. Screening bases such as piperidine, morpholine, or triethylamine may be necessary to find the optimal catalyst for your specific substrates.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the intended reaction time, consider extending the duration. For some base-catalyzed reactions, increasing the reaction time can significantly improve yields.
Inefficient Cyclization In many synthetic routes, the final step involves a cyclization reaction. If this step is inefficient, intermediates may accumulate, leading to low yields of the desired product. Ensure that the catalyst and reaction conditions are suitable for promoting efficient cyclization.
Difficulties in Product Isolation If the product is highly soluble in the reaction solvent, precipitation and collection can be challenging. In such cases, adding a non-solvent like cold water or hexane can induce precipitation.[1] If the product remains in solution, evaporation of the solvent will be necessary.[1]

Question 2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?

Byproduct formation is a common source of low purity and complicates the purification process. Identifying and mitigating the formation of these impurities is key to obtaining a clean product.

Potential ByproductMitigation Strategies
Disulfide Dimer of 2-Aminothiophenol The thiol group in 2-aminothiophenol is prone to oxidation, forming a disulfide dimer. To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted Starting Materials If the reaction does not go to completion, unreacted starting materials will contaminate the product. To address this, consider increasing the reaction time, optimizing the temperature, or exploring a more effective catalyst.[2]
Knoevenagel-Cope Intermediate (in Gewald Synthesis) The α,β-unsaturated nitrile intermediate may be present if the subsequent sulfur addition and cyclization steps are slow. Ensure that sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are conducive for the cyclization to proceed.[2]
Dimerization or Polymerization Products Under certain conditions, starting materials or reactive intermediates can undergo self-condensation or polymerization. To minimize these side reactions, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[2]

Question 3: How can I improve the purity of my aminobenzothiophene product?

Purification is a critical step in obtaining high-purity aminobenzothiophenes. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Purification MethodRecommendations
Recrystallization This is a common and effective method for purifying solid compounds. The key is to select an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[3] Common solvents for recrystallization of aminobenzothiophenes include ethanol, methanol, and mixtures of ethyl acetate and hexane.[4][5]
Column Chromatography For compounds that are difficult to purify by recrystallization, column chromatography can be an effective alternative. However, some aminobenzothiophenes may be unstable on silica gel.[1] In such cases, using a less acidic stationary phase or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) can be beneficial.[6]
Washing After filtration, washing the collected crystals with a small amount of a cold, appropriate solvent can help remove residual impurities from the crystal surface.[7]

Frequently Asked Questions (FAQs)

Q1: What is the Gewald synthesis and why is it a popular method for preparing aminothiophenes?

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[8] It is a widely used and versatile method due to the ready availability of starting materials, operational simplicity, and the ability to generate a diverse range of substituted aminothiophenes in a single step.[9]

Q2: What are the advantages of using microwave-assisted synthesis for aminobenzothiophenes?

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. For aminobenzothiophene synthesis, the key advantages include:

  • Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[10][11]

  • Improved Yields: In many cases, microwave heating leads to higher isolated yields compared to conventional heating methods.[10][11][12]

  • Enhanced Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[12]

Q3: How do I select the appropriate catalyst for my aminobenzothiophene synthesis?

The choice of catalyst is highly dependent on the specific reaction. For the Gewald synthesis, basic catalysts are essential. While organic bases like morpholine, piperidine, and triethylamine are commonly used, recent studies have explored the use of heterogeneous catalysts and ionic liquids to facilitate easier separation and recycling.[2][9][13] For other synthetic routes, such as those involving cross-coupling reactions, transition metal catalysts like palladium or copper may be required.

Q4: What are some common solvents used in aminobenzothiophene synthesis and how do they affect the reaction?

The choice of solvent can significantly impact the solubility of reagents, reaction rates, and even the product distribution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used in the Gewald reaction as they facilitate the dissolution of elemental sulfur and the reactants.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often employed in reactions involving nucleophilic substitution or when higher reaction temperatures are required.[2][10]

  • Solvent-Free Conditions: In some cases, mechanochemical methods (ball milling) or heating neat reactants can provide a more environmentally friendly and efficient alternative to solvent-based synthesis.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Aminobenzothiophene Synthesis

Synthesis MethodCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Gewald ReactionPiperidinium Borate (20 mol%)Ethanol/Water (9:1)10025 min96[14]
Gewald ReactionPyrrolidineDMF5030 min95[12]
Microwave-AssistedTriethylamineDMSO13011 min96[10][11]
Microwave-AssistedTriethylamineDMSO13011 min94[10][11]
Microwave-AssistedTriethylamineDMSO13011 min92[11]
Conventional HeatingTriethylamineDMFReflux4h75[12]
Ultrasound-AssistedSodium PolysulfideWater700.5-1 h42-90[5][15]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes [10][11][16]

  • In a microwave reaction vial, combine the 2-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.05 mmol), and triethylamine (3.1 mmol) in dry dimethyl sulfoxide (DMSO) (to a concentration of 2 M).

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 130 °C for the specified time (typically 11-35 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to obtain the desired 3-aminobenzo[b]thiophene.

Protocol 2: General Procedure for Gewald Synthesis of 2-Aminothiophenes [2]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, or by evaporating the solvent and purifying the residue by recrystallization or column chromatography.

Visualizations

Experimental_Workflow reagents Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) mixing Reaction Setup (Solvent, Base) reagents->mixing reaction Reaction (Conventional Heating or Microwave) mixing->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Precipitation, Filtration) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure Aminobenzothiophene purification->product

Caption: A generalized experimental workflow for the synthesis of aminobenzothiophenes.

Troubleshooting_Guide start Low Yield or Purity Issue check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst) reagents_ok->optimize_conditions Yes purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No conditions_ok Conditions Optimized optimize_conditions->conditions_ok check_workup Review Work-up and Purification conditions_ok->check_workup Yes extend_time Extend Reaction Time conditions_ok->extend_time No workup_ok Work-up Optimized check_workup->workup_ok success Improved Yield and Purity workup_ok->success Yes change_purification Change Purification Method workup_ok->change_purification No purify_reagents->check_reagents extend_time->optimize_conditions change_purification->check_workup

Caption: A decision-making flowchart for troubleshooting low yield and purity issues.

References

Stability issues of Benzo[b]thiophen-4-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Benzo[b]thiophen-4-amine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following troubleshooting guides and FAQs are based on the established chemical properties of aromatic amines, benzothiophene derivatives, and general principles of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as an aromatic amine, is susceptible to degradation under several conditions. The primary concerns are:

  • Acidic Conditions: The amine group is basic and will be protonated in acidic solutions, forming a more water-soluble salt. While this may increase solubility, the stability of the protonated form can be compromised, potentially leading to hydrolysis or other degradation pathways.

  • Basic Conditions: In alkaline environments, the free amine is more likely to undergo oxidation.

  • Oxidation: Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored impurities.

  • Light (Photostability): Exposure to UV or visible light can induce photochemical degradation.

  • Heat (Thermal Stability): Elevated temperatures can accelerate degradation reactions.

Q2: How should I store this compound and its solutions?

A2: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept at low temperatures (2-8 °C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation. The choice of solvent and pH is critical and should be optimized for your specific application.

Q3: Is the hydrochloride salt of this compound more stable?

A3: In many cases, the hydrochloride salt of an amine can exhibit improved stability, particularly in the solid state, due to the protonation of the amine group, which makes it less susceptible to oxidation. However, the stability of the salt in solution will be pH-dependent.

Troubleshooting Guides

Issue 1: Discoloration of this compound solid or solution.
  • Possible Cause: Oxidation of the aromatic amine.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

    • Protect from Light: Store the compound and its solutions in amber vials or wrapped in aluminum foil.

    • Use High-Purity Solvents: Ensure solvents are degassed and free of peroxides.

    • Consider Antioxidants: For solution-based experiments, the addition of a small amount of an antioxidant may be considered if it does not interfere with the downstream application.

Issue 2: Poor recovery or unexpected peaks in chromatography after exposure to acidic mobile phases.
  • Possible Cause: Degradation of the analyte under acidic conditions.

  • Troubleshooting Steps:

    • pH Adjustment: If possible, increase the pH of the mobile phase.

    • Method Optimization: Reduce the time the sample is exposed to the acidic mobile phase by using a faster gradient or a shorter run time.

    • Sample Preparation: Neutralize acidic sample preparations before injection if feasible.

    • Forced Degradation Study: Perform a controlled acid degradation study to identify the degradation products and understand the degradation kinetics.

Issue 3: Inconsistent results in assays involving basic conditions.
  • Possible Cause: Base-catalyzed degradation or oxidation.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH at the lowest possible level that is still effective for the experimental requirements.

    • Inert Atmosphere: As with oxidative degradation, working under an inert atmosphere can prevent oxidation, which is often accelerated at higher pH.

    • Time and Temperature: Minimize the duration of the experiment and perform it at the lowest practical temperature.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. Here is a general protocol for investigating the stability of this compound.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC system with a UV or PDA detector and a suitable C18 column

  • LC-MS system for identification of degradation products

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl.

      • Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).

      • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples before injection into the HPLC.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M and 2 M NaOH to achieve final concentrations of 0.1 M and 1 M NaOH.

      • Incubate and analyze as described for acid hydrolysis.

      • Neutralize the samples before injection.

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Incubate at room temperature and analyze at various time points.

    • Thermal Degradation:

      • Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) and analyze at various time points.

    • Photostability:

      • Expose the solid compound and the stock solution to a controlled light source (as per ICH Q1B guidelines).

      • Analyze at various time points and compare with a control sample stored in the dark.

  • Analysis:

    • Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Quantify the amount of this compound remaining at each time point.

    • Characterize the major degradation products using LC-MS to determine their mass and potential structure.

Data Presentation

The results of the forced degradation studies can be summarized in the following table:

Stress ConditionTemperature (°C)Time (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (m/z)
ControlRT241000N/A
0.1 M HClRT24DataDataData
0.1 M HCl6024DataDataData
1 M HCl6024DataDataData
0.1 M NaOHRT24DataDataData
0.1 M NaOH6024DataDataData
1 M NaOH6024DataDataData
3% H₂O₂RT24DataDataData
Heat (Solid)8024DataDataData
Heat (Solution)8024DataDataData
Light (ICH Q1B)RT24DataDataData

Data to be filled in based on experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid base Base Hydrolysis (0.1M & 1M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (Solid & Solution) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms quantify Quantify Parent Compound hplc->quantify characterize Characterize Degradation Products lcms->characterize

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Potential Solutions issue Unexpected Results or Degradation check_acid Acidic Conditions? issue->check_acid check_base Basic Conditions? issue->check_base check_ox Exposure to Air/Oxidants? issue->check_ox check_light Exposure to Light? issue->check_light sol_acid Adjust pH Optimize Method check_acid->sol_acid Yes sol_base Control pH Inert Atmosphere check_base->sol_base Yes sol_ox Inert Atmosphere Use Antioxidants check_ox->sol_ox Yes sol_light Protect from Light check_light->sol_light Yes

Caption: Troubleshooting logic for stability issues.

Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of benzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the benzo[b]thiophene core?

The benzo[b]thiophene core has two primary sites for electrophilic and organometallic functionalization on the thiophene ring: the C2 and C3 positions. The relative reactivity of these sites is influenced by the reaction conditions, the nature of the substituent on the benzo[b]thiophene, and the reagents employed. The C2 proton is generally more acidic, making it susceptible to deprotonation and subsequent functionalization.[1] Conversely, the C3 position is often more nucleophilic.[1]

Q2: Why am I observing a mixture of C2 and C3 functionalized products?

Poor regioselectivity is a common challenge in benzo[b]thiophene functionalization. Several factors can contribute to the formation of isomeric mixtures:

  • Reaction Mechanism: The inherent electronic properties of the benzo[b]thiophene ring can lead to competitive attack at both C2 and C3 positions, especially in electrophilic substitution reactions.

  • Steric Hindrance: Bulky reagents may favor reaction at the less sterically hindered position.

  • Reaction Conditions: Temperature, solvent, and catalysts can significantly influence the kinetic and thermodynamic control of the reaction, thereby affecting the regiochemical outcome.[2]

  • Substituent Effects: Existing substituents on the benzo[b]thiophene ring can direct incoming groups to specific positions.

Q3: How can I selectively functionalize the C2 position?

Several strategies have been developed for the selective functionalization of the C2 position. One effective method involves the use of benzo[b]thiophene 1,1-dioxides with palladium catalysis for direct arylation with arylboronic acids or olefination with styrenes and acrylates.[3][4][5] Another approach utilizes a silver(I)-mediated C-H activation at near-room temperature for α-arylation.[6]

Q4: What methods are available for achieving high selectivity for C3 functionalization?

Achieving C3 selectivity can be more challenging but is attainable through several methods:

  • Heterogeneous Catalysis: A dual catalytic system of heterogeneous Pd/C and CuCl has been reported for the completely regioselective direct C-H arylation of benzo[b]thiophenes at the C3 position.[7][8][9]

  • Interrupted Pummerer Reaction: A metal-free approach using readily accessible benzo[b]thiophene S-oxides allows for the completely regioselective delivery of aryl and alkyl groups to the C3 position.[10][11][12]

  • Directing Groups: The installation of a directing group at the C2 position can steer functionalization to the C3 position.[13]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of C2 and C3 isomers)

Possible Causes:

  • Inappropriate Method Selection: The chosen reaction conditions may not be sufficiently selective for the desired isomer.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can lead to a loss of selectivity.

  • Steric and Electronic Effects: The inherent properties of the substrate and reagents may favor the formation of a mixture.

Solutions:

  • Method Re-evaluation: Consult the literature for methods known to provide high selectivity for your desired isomer. For C3 selectivity, consider the Pd/C-CuCl system or the interrupted Pummerer reaction of benzo[b]thiophene S-oxides.[7][10] For C2 selectivity, palladium-catalyzed reactions of benzo[b]thiophene 1,1-dioxides are a good option.[3][5]

  • Optimization of Reaction Parameters: Systematically vary the temperature, solvent, and catalyst/reagent concentrations to find the optimal conditions for selectivity. Lowering the temperature can sometimes improve selectivity.[2]

  • Employ a Directing Group Strategy: For C3 functionalization, the introduction of a directing group at the C2 position can be a powerful tool to enforce the desired regiochemistry.[13]

Problem 2: Low Yield of the Desired Product

Possible Causes:

  • Inefficient Catalyst System: The chosen catalyst may have low activity or be poisoned by impurities.

  • Poor Substrate Reactivity: The benzo[b]thiophene starting material may be deactivated by certain substituents.

  • Side Reactions: Competing reaction pathways may be consuming the starting material or the desired product.

  • Incomplete Reaction: The reaction may not have reached completion.

Solutions:

  • Catalyst Screening: If using a catalytic method, screen a variety of catalysts and ligands to identify a more active system.

  • Purity of Reagents: Ensure all starting materials, reagents, and solvents are of high purity and are free of water and other potential catalyst poisons.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and identify the formation of byproducts.

  • Adjust Stoichiometry: Optimize the stoichiometry of the reagents. In some cases, using an excess of one reagent can drive the reaction to completion.

Quantitative Data Summary

The following tables summarize the yields and regioselectivity for selected C2 and C3 functionalization methods.

Table 1: C2-Selective Functionalization of Benzo[b]thiophene Derivatives

MethodSubstrateCoupling PartnerCatalyst/ReagentsSolventTemp. (°C)Yield (%)C2:C3 RatioReference
Pd(II)-catalyzed ArylationBenzo[b]thiophene 1,1-dioxidePhenylboronic acidPd(OAc)₂, Cu(OAc)₂, Pyridine1,4-Dioxane10039-77>99:1[3]
Pd(II)-catalyzed OlefinationBenzo[b]thiophene 1,1-dioxideStyrenePd(OAc)₂, AgOAc, AcOHTHF10044-86>99:1[4][14]
Ag(I)-mediated C-H Activation/ArylationBenzo[b]thiophene4-IodotoluenePd(OAc)₂, Ag₂O, NaOAcHFIP30High>95:5[6]

Table 2: C3-Selective Functionalization of Benzo[b]thiophene Derivatives

MethodSubstrateCoupling PartnerCatalyst/ReagentsSolventTemp. (°C)Yield (%)C3:C2 RatioReference
Pd/C and CuCl Catalyzed ArylationBenzo[b]thiophene4-ChlorotoluenePd/C, CuCl, P(Cy)₃, K₂CO₃Mesitylene15085>99:1[7]
Interrupted Pummerer Reaction (Arylation)Benzo[b]thiophene S-oxidePhenolTFAA, p-TsOHCH₂Cl₂-40 to 4550-95>99:1[10][11]
Interrupted Pummerer Reaction (Alkylation)Benzo[b]thiophene S-oxideAllyltrimethylsilaneTFAA, p-TsOHCH₂Cl₂-40 to 4560-85>99:1[10][11]

Experimental Protocols

Protocol 1: C2-Selective Arylation of Benzo[b]thiophene 1,1-Dioxide[3]
  • To an oven-dried reaction tube, add benzo[b]thiophene 1,1-dioxide (0.20 mmol), arylboronic acid (0.30 mmol), Pd(OAc)₂ (10 mol %), and Cu(OAc)₂ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., N₂ or Ar).

  • Add 1,4-dioxane (1.0 mL) and pyridine (3.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C2-arylated benzo[b]thiophene 1,1-dioxide.

Protocol 2: C3-Selective Arylation via Interrupted Pummerer Reaction[10][15]
  • To a flame-dried round-bottom flask under an inert atmosphere, add benzo[b]thiophene S-oxide (0.2 mmol) and anhydrous CH₂Cl₂ (1 mL).

  • Cool the mixture to -40 °C in a dry ice/acetonitrile bath.

  • Add trifluoroacetic anhydride (TFAA) (0.3 mmol) dropwise.

  • Stir the mixture for 5 minutes.

  • Add a solution of the phenol coupling partner (0.3 mmol) in anhydrous CH₂Cl₂ (1 mL) dropwise.

  • Stir the reaction mixture for 15 minutes at -40 °C.

  • Remove the cooling bath and allow the mixture to warm to ambient temperature and stir overnight (approx. 16 hours).

  • Add p-toluenesulfonic acid (p-TsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Quench the reaction with water (3 mL) and extract the aqueous phase with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated benzo[b]thiophene.

Visualizations

C2_Selective_Arylation BT_dioxide Benzo[b]thiophene 1,1-Dioxide Intermediate1 Palladacycle Intermediate BT_dioxide->Intermediate1 C-H Activation Pd_catalyst Pd(II) Catalyst Pd_catalyst->Intermediate1 Aryl_boronic ArB(OH)₂ Intermediate2 Aryl-Pd(II) Intermediate Aryl_boronic->Intermediate2 Transmetalation Intermediate1->Intermediate2 Product C2-Arylated Benzo[b]thiophene 1,1-Dioxide Intermediate2->Product Reductive Elimination Pd0 Pd(0) Intermediate2->Pd0 Pd0->Pd_catalyst Oxidation Oxidant Cu(II) Oxidant Oxidant->Pd_catalyst

Caption: Proposed catalytic cycle for Pd(II)-catalyzed C2-arylation.

C3_Selective_Functionalization BT_S_oxide Benzo[b]thiophene S-oxide Activated_intermediate Activated Intermediate (Pummerer Intermediate) BT_S_oxide->Activated_intermediate TFAA TFAA TFAA->Activated_intermediate Adduct Nucleophilic Adduct Activated_intermediate->Adduct Nucleophilic Attack Nucleophile Nucleophile (Phenol or Alkene) Nucleophile->Adduct Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Product C3-Functionalized Benzo[b]thiophene Rearrangement->Product Rearomatization

Caption: Mechanism of C3-functionalization via interrupted Pummerer reaction.

References

Preventing oxidation of the sulfur atom in Benzo[b]thiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzo[b]thiophene Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies involving the benzo[b]thiophene scaffold. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols focused on a critical challenge: preventing the undesired oxidation of the sulfur atom.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of benzo[b]thiophene, with a focus on preventing sulfur oxidation.

Issue 1: Unwanted Sulfoxide/Sulfone Formation During Electrophilic Aromatic Substitution

Q: My electrophilic substitution reaction (e.g., nitration, bromination, Friedel-Crafts acylation) on a benzo[b]thiophene substrate is producing significant amounts of the corresponding sulfoxide or sulfone. How can I prevent this?

A: Oxidation of the electron-rich sulfur atom is a common side reaction under electrophilic conditions, especially when strong oxidizing agents or harsh reaction conditions are employed. Here’s a breakdown of strategies to mitigate this issue for specific reactions:

Nitration:

The choice of nitrating agent and reaction temperature is crucial for controlling the outcome of the nitration of benzo[b]thiophenes.[1]

  • Strategy 1: Low-Temperature Nitration. For substrates with electron-withdrawing groups at the 3-position, which deactivates the thiophene ring towards electrophilic attack, nitration can be directed to the benzene ring.[2] Using a milder nitrating agent at low temperatures, such as potassium nitrate in concentrated sulfuric acid at 0°C, can favor nitration on the benzene ring while minimizing sulfur oxidation.[1]

  • Strategy 2: Controlled Nitric Acid Addition. When using a mixture of nitric acid and sulfuric acid, adding the nitric acid dropwise at a controlled temperature can help to avoid localized overheating and reduce the likelihood of sulfur oxidation.

Bromination:

Direct bromination can lead to oxidation. Consider the following alternatives:

  • Strategy 1: N-Bromosuccinimide (NBS) as a Bromine Source. NBS is a milder brominating agent compared to liquid bromine and can often provide the desired product without significant oxidation of the sulfur atom. The reaction can be carried out in a non-polar solvent like carbon tetrachloride.

  • Strategy 2: Bromine in Acetic Acid at Room Temperature. If using elemental bromine, conducting the reaction in acetic acid at room temperature, with careful monitoring, can provide the brominated product. Avoid elevated temperatures, which can promote oxidation.

Friedel-Crafts Acylation:

The Lewis acid catalyst and reaction conditions can influence the extent of side reactions.

  • Strategy 1: Use of Milder Lewis Acids. Strong Lewis acids like aluminum chloride (AlCl₃) can sometimes promote side reactions. Consider using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).

  • Strategy 2: Temperature Control. Running the reaction at the lowest effective temperature can help to suppress the oxidation of the sulfur atom.

Issue 2: Oxidation During Metalation and Subsequent Functionalization

Q: I am attempting to functionalize my benzo[b]thiophene via lithiation, but I am observing oxidized byproducts upon quenching. What is causing this and how can I avoid it?

A: Organolithium reagents are powerful bases and nucleophiles, but they can also be sensitive to air and moisture.[3] Unintentional oxidation can occur if the reaction is not performed under strictly anhydrous and inert conditions.

  • Strategy 1: Ensure a Scrupulously Inert Atmosphere. All glassware should be oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas such as argon or nitrogen. Use freshly distilled, anhydrous solvents.

  • Strategy 2: Degas Solvents. Solvents can contain dissolved oxygen. Degassing the solvent by bubbling an inert gas through it or by freeze-pump-thaw cycles can minimize this source of oxidation.

  • Strategy 3: Low-Temperature Reaction. Perform the lithiation and subsequent quenching at low temperatures (e.g., -78 °C) to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophilic substitution on the benzo[b]thiophene ring, and how does this influence strategies to avoid sulfur oxidation?

A1: The thiophene ring of benzo[b]thiophene is generally more reactive towards electrophiles than the benzene ring. Within the thiophene ring, the C3 position is typically the most reactive, followed by the C2 position. When the goal is to functionalize the benzene ring, it is often necessary to have an electron-withdrawing group at the C3 position to deactivate the thiophene ring towards electrophilic attack.[2] This allows for selective functionalization of the benzene moiety under conditions that are less likely to oxidize the sulfur.

Q2: Are there any protecting groups for the sulfur atom in benzo[b]thiophene to prevent its oxidation?

A2: While the concept of protecting the sulfur atom is appealing, there are currently no widely established and routinely used protecting groups specifically for the sulfur in benzo[b]thiophene that can be easily installed and removed without affecting the rest of the molecule. The most common strategy to avoid sulfur oxidation is to carefully select reaction conditions and reagents that are chemoselective for other parts of the molecule.

Q3: Can the reaction temperature significantly impact the formation of oxidized byproducts?

A3: Yes, temperature plays a critical role.[4][5] Higher reaction temperatures generally increase the rate of all reactions, including the undesired oxidation of the sulfur atom. For many electrophilic substitution reactions, it is advisable to start at a lower temperature and slowly warm the reaction mixture only if necessary, while monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q4: My reaction is still producing sulfoxide. Is there a way to reduce the sulfoxide back to the sulfide without affecting other functional groups?

A4: Yes, there are methods for the chemoselective reduction of sulfoxides. Reagents like sodium borohydride in the presence of iodine in anhydrous THF, or systems like triflic anhydride and potassium iodide, can effectively deoxygenate sulfoxides back to sulfides.[6] Careful selection of the reducing agent is necessary to ensure compatibility with other functional groups in your molecule.

Data Presentation

The following tables summarize quantitative data for key reactions, providing a comparison of different conditions and their impact on product distribution.

Table 1: Regioselectivity and Yield in the Nitration of 3-Substituted Benzo[b]thiophenes

3-SubstituentNitrating AgentTemperatureMajor Nitro Isomer(s)Reported Yield of Nitrated ProductReference
-COOHKNO₃ in H₂SO₄0°C5-nitro and 6-nitroNot specified[1]
-COOHConc. HNO₃ in H₂SO₄/AcOH60°C4-nitroNot specified[1]
-CNConc. HNO₃ in H₂SO₄/AcOH60°C4-nitroNot specified[2]
-CNKNO₃ in H₂SO₄0°C5-nitro and 6-nitroNot specified[2]

Table 2: Comparison of Brominating Agents for Benzo[b]thiophene

Brominating AgentSolventTemperatureMajor ProductReported YieldNotesReference
Br₂Acetic AcidRoom Temp3-Bromobenzo[b]thiopheneGoodMay require careful control to avoid over-bromination or oxidation.[7]
NBSCCl₄Reflux3-Bromobenzo[b]thiopheneGoodGenerally cleaner with less risk of sulfur oxidation.[7]
NaOCl·5H₂Oaq. MeCN65-75 °C3-Chlorobenzo[b]thiophene30-65%For C2-substituted benzo[b]thiophenes. Lower temperatures can lead to competing oxidation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at the selective functionalization of benzo[b]thiophene while minimizing sulfur oxidation.

Protocol 1: C3-Selective Bromination of Benzo[b]thiophene using N-Bromosuccinimide (NBS)

This protocol describes a method for the selective bromination at the C3 position of benzo[b]thiophene, which is generally less prone to sulfur oxidation compared to methods using elemental bromine at elevated temperatures.

Materials:

  • Benzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Benzoyl peroxide (initiator, optional)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzo[b]thiophene (1 equivalent).

  • Dissolve the benzo[b]thiophene in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution. A catalytic amount of benzoyl peroxide can be added to initiate the reaction if it is sluggish.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 3-bromobenzo[b]thiophene.

Protocol 2: Friedel-Crafts Acylation of Benzo[b]thiophene with Minimal Sulfur Oxidation

This protocol outlines a general procedure for the Friedel-Crafts acylation of benzo[b]thiophene, emphasizing conditions that disfavor sulfur oxidation.

Materials:

  • Benzo[b]thiophene

  • Acyl chloride or acid anhydride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ferric chloride (FeCl₃) or another mild Lewis acid

  • Ice-water bath

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend the Lewis acid (e.g., FeCl₃, 1.1 equivalents) in anhydrous DCM.

  • Cool the suspension in an ice-water bath.

  • In a separate flask, dissolve the acyl chloride or acid anhydride (1 equivalent) in anhydrous DCM and add it dropwise to the Lewis acid suspension via an addition funnel.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of benzo[b]thiophene (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it may be allowed to warm to room temperature.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acylated benzo[b]thiophene.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in preventing sulfur oxidation.

Experimental_Workflow_Electrophilic_Substitution cluster_start Starting Material cluster_reaction Reaction Conditions cluster_outcome Reaction Outcome start Benzo[b]thiophene Substrate reagent Select Reagent: Mild vs. Harsh start->reagent temp Control Temperature: Low vs. High start->temp product Desired Functionalized Benzo[b]thiophene reagent->product Mild byproduct Oxidized Byproduct (Sulfoxide/Sulfone) reagent->byproduct Harsh temp->product Low temp->byproduct High

Caption: Decision workflow for minimizing sulfur oxidation during electrophilic substitution.

Troubleshooting_Flowchart start Unwanted Oxidation Observed? check_reagents Are reagents oxidizing? (e.g., strong acids, peroxides) start->check_reagents check_temp Is reaction temperature too high? check_reagents->check_temp No change_reagents Switch to milder reagents (e.g., NBS for Br2) check_reagents->change_reagents Yes check_atmosphere Is the reaction atmosphere inert? check_temp->check_atmosphere No lower_temp Run reaction at lower temperature check_temp->lower_temp Yes improve_inert Improve inert atmosphere technique (degas solvents, dry glassware) check_atmosphere->improve_inert No reduce_sulfoxide Consider post-reaction reduction of sulfoxide check_atmosphere->reduce_sulfoxide Yes end Problem Solved change_reagents->end lower_temp->end improve_inert->end reduce_sulfoxide->end

Caption: Troubleshooting flowchart for addressing unexpected sulfur oxidation.

References

Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophen-4-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Benzo[b]thiophen-4-amine for preclinical studies. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and process visualizations to address common challenges encountered during laboratory-scale and pilot-plant production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to larger scales.

Issue 1: Low or Inconsistent Yields in the Final Amination Step

  • Question: We are experiencing significantly lower than expected yields during the final amination of a 4-substituted benzothiophene precursor to produce this compound. What are the likely causes and how can we optimize this step for better consistency at scale?

  • Answer: Low yields in aromatic amination reactions are a common challenge during scale-up. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivation: Palladium-based catalysts, often used for these transformations, can be sensitive to impurities and air. Ensure all reagents and solvents are of high purity and adequately degassed. On a larger scale, inefficient stirring can lead to localized overheating, which can degrade the catalyst.

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aromatic systems, ligands like XPhos or SPhos often provide good results. Consider screening a panel of ligands at a small scale to identify the optimal one for your specific substrate.

    • Base Strength and Solubility: The choice and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Ensure the base is fully dissolved or adequately suspended for the reaction to proceed efficiently. Clumping of the base can lead to inconsistent results.

    • Reaction Temperature and Time: These parameters often need re-optimization during scale-up. Monitor the reaction progress by HPLC to determine the optimal reaction time and to check for the formation of byproducts or degradation of the product over extended periods.

Troubleshooting Flowchart for Low Amination Yield

G Troubleshooting Low Amination Yield start Low Yield Observed catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand Catalyst OK solution Yield Improved catalyst->solution New Catalyst/Loading Improves Yield base Evaluate Base ligand->base Ligand OK ligand->solution New Ligand Improves Yield conditions Re-optimize Reaction Conditions base->conditions Base OK base->solution New Base/Solvent Improves Yield purification Investigate Purification Loss conditions->purification Conditions Optimized conditions->solution New Temp/Time Improves Yield purification->solution Improved Purification Protocol

Caption: A logical workflow for diagnosing and resolving low yield issues in the amination step.

Issue 2: Formation of Impurities During the Thiophene Ring Formation

  • Question: We are observing significant byproduct formation during the construction of the benzothiophene ring system. How can we improve the regioselectivity and minimize these impurities?

  • Answer: The formation of isomers and other impurities during the cyclization step is a frequent hurdle. The choice of synthetic route and reaction conditions plays a pivotal role in controlling the outcome.

    • Regioselectivity in Friedel-Crafts Type Cyclizations: Acid-catalyzed cyclizations can often lead to mixtures of isomers. The choice of a milder Lewis acid or performing the reaction at a lower temperature can sometimes improve selectivity.

    • Alternative Routes: Consider a convergent synthesis where the substitution pattern is set before the thiophene ring is formed. For example, starting with a substituted thiophene and building the benzene ring, or using a pre-functionalized benzene derivative to construct the thiophene ring can provide better regiocontrol.

    • Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity. Impurities in earlier steps can carry through and participate in side reactions during the cyclization.

Issue 3: Difficulties in Product Purification and Isolation

  • Question: The crude this compound is proving difficult to purify at a larger scale, with issues of product loss and solvent removal. What are the best practices for purification of this compound for preclinical studies?

  • Answer: Purification is a critical step to ensure the high purity required for preclinical batches.

    • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most scalable and cost-effective purification method. Screen various solvent systems to find one that provides good recovery and efficiently removes key impurities.

    • Column Chromatography: While effective at the lab scale, silica gel chromatography can be challenging and expensive to scale up. If chromatography is necessary, consider using a high-performance flash chromatography system with pre-packed columns for better reproducibility. For basic compounds like amines, using an amine-deactivated silica gel or adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can prevent tailing and improve separation.[1]

    • Salt Formation and Recrystallization: A common strategy for purifying amines is to form a salt (e.g., hydrochloride or tartrate), which often has better crystallization properties than the free base. The purified salt can then be neutralized to provide the high-purity free amine.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is a recommended scalable synthetic route to this compound?

    • A1: A robust and scalable approach often involves a multi-step synthesis. One common strategy is to start with a commercially available, appropriately substituted benzene derivative, such as 3-aminothiophenol. This can then be reacted to build the thiophene ring in a controlled manner, ensuring the correct regiochemistry for the 4-amino group. Another viable route involves the amination of a 4-halobenzothiophene, such as 4-chlorobenzothiophene, using palladium-catalyzed cross-coupling conditions. The choice of route will depend on the cost and availability of starting materials and the specific capabilities of the manufacturing facility.

  • Q2: What are the critical process parameters to monitor during scale-up?

    • A2: Key parameters to monitor include reaction temperature, stirring rate, reagent addition rates (especially for exothermic reactions), and reaction progress (via in-process controls like HPLC). For crystallization steps, cooling rate and seeding are critical for controlling particle size and purity.

  • Q3: Are there any specific safety considerations for the synthesis of this compound at scale?

    • A3: Yes. Thiophenols and many organosulfur compounds have strong, unpleasant odors and can be toxic. All manipulations should be performed in a well-ventilated fume hood or an enclosed reactor system. Some reactions may be exothermic and require careful temperature control to prevent runaways. Palladium catalysts can be pyrophoric, especially after filtration, and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough process safety review before scaling up any reaction.

  • Q4: What level of purity is typically required for preclinical studies?

    • A4: For preclinical toxicology studies, the active pharmaceutical ingredient (API) should generally be of high purity, typically >98%, with all impurities individually characterized and below a certain threshold (e.g., <0.1% for unknown impurities). The specific requirements will be dictated by regulatory guidelines (e.g., from the FDA or EMA).

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of 4-Chlorobenzo[b]thiophene (Illustrative)

This protocol is a representative example and will require optimization for specific equipment and scale.

  • Reactor Setup: A clean, dry, and inerted (purged with nitrogen or argon) reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is charged with 4-chlorobenzo[b]thiophene (1.0 eq), a suitable palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), and a phosphine ligand (e.g., XPhos, 0.02-0.10 eq).

  • Solvent and Base Addition: Anhydrous, degassed toluene is added to the reactor to form a slurry. Sodium tert-butoxide (1.2-1.5 eq) is then added.

  • Amine Source: A solution of a protected amine (e.g., benzophenone imine, 1.1 eq) in toluene is added dropwise to the reactor at a controlled rate to manage any exotherm.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Workup and Deprotection: The reaction is cooled to room temperature and quenched with aqueous ammonium chloride. The organic layer is separated, washed with brine, and concentrated. The resulting imine is then hydrolyzed using aqueous acid to yield the crude this compound.

  • Purification: The crude product is purified by crystallization or chromatography to achieve the desired purity for preclinical use.

General Workflow for Synthesis and Purification

G General Synthesis and Purification Workflow start Starting Materials reaction Chemical Synthesis (e.g., Amination) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude Product Isolation (Concentration) workup->crude purification Purification (Crystallization/Chromatography) crude->purification qc Quality Control (Purity, Identity) purification->qc final_product Pure this compound qc->purification Fail qc->final_product Pass

Caption: A schematic overview of the key stages in the production of this compound.

Data Presentation

The following tables provide illustrative data for key process parameters. Actual values will vary depending on the specific synthetic route and scale.

Table 1: Comparison of Reaction Conditions for Amination

ParameterCondition ACondition BCondition C
Catalyst Pd2(dba)3Pd(OAc)2Buchwald Precatalyst
Ligand XPhosSPhosRuPhos
Base NaOtBuK3PO4LHMDS
Solvent TolueneDioxaneTHF
Temperature (°C) 10011080
Reaction Time (h) 121824
Typical Yield (%) 85-9570-8580-90

Table 2: Purification Method Comparison

MethodScaleTypical Recovery (%)Final Purity (%)
Silica Gel Chromatography Lab (g)70-85>99
Crystallization (Free Base) Pilot (kg)80-9098-99
Salt Recrystallization (HCl) Pilot (kg)85-95>99.5

References

Technical Support Center: Demethylation of Methoxy-Protected Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges encountered during the demethylation of methoxy-protected benzothiophenes, providing troubleshooting advice, detailed protocols, and comparative data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: My standard demethylation reaction with Boron tribromide (BBr₃) failed or resulted in a very low yield. What are the likely causes and what should I try next?

A1: Failure of BBr₃ demethylation is a common issue. Several factors could be at play:

  • Reagent Quality: BBr₃ is highly reactive and sensitive to moisture. Ensure you are using a fresh bottle or a recently purchased solution. Old or improperly stored BBr₃ will be hydrolyzed and inactive.

  • Reaction Temperature: These reactions are typically started at very low temperatures (-78 °C to 0 °C) and slowly warmed.[1] Improper temperature control can lead to side reactions or decomposition of the starting material.

  • Work-up Procedure: Quenching BBr₃ must be done carefully, as it reacts violently with water.[1] Ensure the reaction is completely quenched, often with a base, to isolate the phenolic product.

Troubleshooting & Alternatives: If the reaction still fails, consider alternative reagents that may be more suitable for your specific substrate[2][3]:

  • Pyridinium hydrochloride (Py·HCl): This reagent is effective at high temperatures (190-210 °C) and can be used without solvent. It is a good option for thermally stable molecules.[2]

  • Thiol-based systems: Sodium thioethoxide or sodium thiomethoxide in a high-boiling solvent like DMF at reflux can be very effective.[2]

  • TMSI (Trimethylsilyl iodide): This reagent works well and can be generated in situ from TMSCl and NaI to avoid handling the expensive and hydrolytically unstable reagent directly.[2]

  • Lewis Acids with Thiols: A combination of a Lewis acid like Aluminum chloride (AlCl₃) with a thiol can be highly efficient.[4][5]

Q2: The reaction is not going to completion, leaving me with a mixture of starting material and mono-demethylated products. How can I improve the conversion?

A2: Incomplete conversion is often a problem of stoichiometry or reaction conditions. To drive the reaction to completion:

  • Increase Reagent Equivalents: For substrates with multiple methoxy groups or when using reagents like AlCl₃/thiol systems, a significant molar excess of the demethylating agent is often required. For instance, using 4 to 10 moles of thiol per mole of the benzothiophene substrate can improve efficiency.[4]

  • Extend Reaction Time: Some demethylation reactions are slow. Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (up to 24 hours) if necessary.[4]

  • Increase Temperature: Gradually increasing the reaction temperature can help overcome the activation energy barrier. For AlCl₃/thiol systems, temperatures between 30 °C and 100 °C are often effective.[4]

Q3: The odor from using reagents like ethanethiol is a significant problem in our lab. Are there effective, less pungent alternatives?

A3: Yes, the malodor of low-molecular-weight thiols is a major deterrent to their use on a large scale.[4][5] Several "essentially odorless" alternatives have been developed:

  • 2-Methyl-5-t-butyl benzenethiol: This high molecular weight aromatic thiol has been used successfully in combination with a Lewis acid for the demethylation of benzothiophenes, generating products that are also essentially odorless.[4][5]

  • Long-chain Alkyl Thiols: 1-Dodecanethiol is an effective and odorless alternative to ethanethiol. The reaction is typically run in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) at around 130 °C.[1]

  • In-situ Generation: A protocol featuring the in-situ generation of sodium alkylthiolate from a long-chain thiol using NaOH has been developed to be almost free from foul smells.[2]

Q4: My crude product is highly impure. What are the best general methods for purifying hydroxylated benzothiophenes?

A4: Proper purification is critical. The two most effective methods are:

  • Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting material. Use silica gel and a solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexane) to elute your compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining high-purity crystalline material.

Troubleshooting Guides & Workflows

The following diagrams provide a logical workflow for troubleshooting common issues and selecting an appropriate demethylation strategy.

G Troubleshooting a Failed Demethylation Reaction start Low Yield / No Reaction reagent Check Reagent Quality (Fresh? Anhydrous?) start->reagent conditions Review Reaction Conditions (Temp? Time? Stoichiometry?) reagent->conditions Reagent OK failure Persistent Failure (Re-evaluate Synthetic Route) reagent->failure Reagent Bad alternatives Select Alternative Reagent conditions->alternatives Conditions OK optimize Optimize Conditions (Increase Temp/Time/Equivalents) conditions->optimize Conditions Suboptimal success Successful Demethylation alternatives->success optimize->success

Caption: Systematic workflow for troubleshooting low yields.

G Reagent Selection Guide start Evaluate Substrate Properties acid_sens Acid Sensitive? start->acid_sens temp_sens Thermally Stable? acid_sens->temp_sens No thiols Thiolates (NaSEt) in DMF acid_sens->thiols Yes pyhcl Py-HCl (High Temp) temp_sens->pyhcl Yes low_temp BBr3 (-78C to RT) temp_sens->low_temp No odor Odor a Concern? odorless_thiol Odorless Thiols (e.g., Dodecanethiol) odor->odorless_thiol Yes standard_thiol Standard Thiols (e.g., Ethanethiol) odor->standard_thiol No bbr3 BBr3, AlCl3, HBr thiols->odor

Caption: Decision tree for selecting a demethylation agent.

Data Presentation

Table 1: Comparison of Common Demethylating Agents
Reagent ClassExamplesTypical ConditionsAdvantagesCommon Issues & Disadvantages
Lewis Acids BBr₃, AlCl₃DCM, -78 °C to RT (BBr₃)Dichlorobenzene, 30-100 °C (AlCl₃)Highly effective, well-established.[1]BBr₃ is highly toxic and moisture-sensitive; AlCl₃ can be less reactive.[1]
Brønsted Acids 47% HBr, Py·HClAcetic Acid, ~130 °C (HBr)Neat, 190-210 °C (Py·HCl)Inexpensive and powerful.Requires very high temperatures; not suitable for sensitive substrates.[1][2]
Thiolates NaSEt, NaSMeDMF or NMP, Reflux (130-150 °C)Excellent for sterically hindered ethers; avoids strongly acidic conditions.[2]Foul odor of low-molecular-weight thiols; high boiling point solvents needed.[1][3]
Odorless Thiols 1-Dodecanethiol, 2-methyl-5-t-butyl benzenethiolNMP, 130 °CWith AlCl₃, 30-100 °CAvoids odor issues, making it suitable for scale-up.[1][4]May require higher temperatures or Lewis acid co-reagents.
Silyl Halides TMSI (in situ)MeCN, RefluxMilder than BBr₃; can be generated in situ.[2]Reagent is expensive and prone to hydrolysis.[2]

Experimental Protocols

Protocol 1: Demethylation using BBr₃ in Dichloromethane (DCM)
  • Preparation: Dissolve the methoxy-benzothiophene substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (1.2 to 2.0 eq per methoxy group) dropwise to the cooled solution.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight (approx. 16 hours). Monitor reaction progress by TLC.

  • Quenching: Cool the mixture to 0 °C and very carefully add methanol dropwise to quench the excess BBr₃. After gas evolution ceases, add water.

  • Extraction: Extract the aqueous phase with DCM or ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Demethylation using AlCl₃ and 2-Methyl-5-t-butyl benzenethiol
  • Preparation: To a suspension of Aluminum chloride (AlCl₃, 6.0 eq) in a suitable solvent like chlorobenzene, add the methoxy-benzothiophene substrate (1.0 eq) under an inert atmosphere.

  • Thiol Addition: Add 2-Methyl-5-t-butyl benzenethiol (4.0-10.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 30 °C and 100 °C. Stir for 1 to 24 hours, monitoring the reaction progress by TLC or HPLC.[4]

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into a mixture of ice and dilute HCl.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization.

Protocol 3: Demethylation using Pyridinium Hydrochloride (Py·HCl)
  • Preparation: In a round-bottom flask equipped with a condenser, mix the methoxy-benzothiophene substrate (1.0 eq) with anhydrous pyridinium hydrochloride (30-40 eq).

  • Reaction: Heat the mixture under an inert atmosphere to 195-200 °C. The solid Py·HCl will melt, and the substrate should dissolve.[2] Stir at this temperature for 4-6 hours.

  • Cooling & Quenching: Cool the reaction to room temperature. Add hot water to the solidified mass and sonicate to form a suspension.

  • Isolation: Cool the suspension in an ice bath or refrigerate overnight to precipitate the product. Filter the solid.

  • Neutralization: Suspend the crude solid in an ethanol/water mixture and neutralize with an aqueous NaOH solution.

  • Final Steps: Filter the neutralized product, wash thoroughly with water, and dry in vacuo. Further purification can be performed if necessary.

References

Technical Support Center: Refinement of Analytical Methods for Detecting Trace Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their analytical methods for the detection of trace impurities. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your analytical work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of trace impurities using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Issue 1: Baseline Noise or Drift

Question: My chromatogram shows a noisy or drifting baseline, which is interfering with the detection of trace impurities. What are the possible causes and solutions?

Answer: Baseline instability can mask or mimic small peaks, leading to inaccurate quantification. The common causes and their respective solutions are outlined below.

Troubleshooting Workflow for Baseline Noise or Drift

Baseline_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Baseline Noise or Drift Observed cause1 Contaminated Mobile Phase / Carrier Gas start->cause1 cause2 Detector Issues start->cause2 cause3 Column Bleed / Contamination start->cause3 cause4 System Leaks start->cause4 solution1 Prepare fresh mobile phase with high-purity solvents. Ensure carrier gas purity and check filters. cause1->solution1 solution2 Clean the detector. Check lamp/detector settings and ensure it's equilibrated. cause2->solution2 solution3 Condition the column. If bleed persists, replace the column. cause3->solution3 solution4 Perform a leak check of all fittings and connections. Replace septa and seals if necessary. cause4->solution4 Peak_Shape_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape Observed cause1 Column Overload start->cause1 cause2 Secondary Interactions (e.g., with silanols) start->cause2 cause3 Incompatible Sample Solvent start->cause3 cause4 Column Degradation start->cause4 solution1 Reduce sample concentration or injection volume. cause1->solution1 solution2 Adjust mobile phase pH. Use a mobile phase additive (e.g., triethylamine). Use an end-capped column. cause2->solution2 solution3 Dissolve the sample in the initial mobile phase or a weaker solvent. cause3->solution3 solution4 Flush the column with a strong solvent. Replace the column if the issue persists. cause4->solution4 Retention_Time_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Retention Times cause1 Inadequate Column Equilibration start->cause1 cause2 Changes in Mobile Phase Composition start->cause2 cause3 Fluctuations in Temperature or Flow Rate start->cause3 cause4 Column Contamination start->cause4 solution1 Increase column equilibration time between injections. cause1->solution1 solution2 Prepare fresh mobile phase. Use a mobile phase degasser. cause2->solution2 solution3 Use a column oven for temperature control. Check the pump for leaks and ensure consistent flow. cause3->solution3 solution4 Flush the column with a strong solvent. Implement a sample cleanup procedure. cause4->solution4 Ghost_Peak_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Unexpected/Ghost Peaks Observed cause1 Sample Carryover start->cause1 cause2 Contaminated Solvents or Glassware start->cause2 cause3 Column Bleed start->cause3 cause4 Late Eluting Compounds from Previous Injections start->cause4 solution1 Implement a needle wash step. Inject a blank after a high concentration sample to confirm. cause1->solution1 solution2 Use high-purity solvents. Ensure glassware is thoroughly cleaned. cause2->solution2 solution3 Condition the column. Operate within the column's recommended temperature and pH range. cause3->solution3 solution4 Extend the run time to ensure all components elute. Run a gradient with a strong solvent wash at the end. cause4->solution4

Improving the efficiency of electrophilic cyclization for benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiophenes via electrophilic cyclization. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure. Here you will find troubleshooting advice and frequently asked questions to improve the efficiency of your reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the electrophilic cyclization for benzothiophene synthesis. The solutions provided are based on established literature and best practices.

Problem Potential Cause(s) Suggested Solution(s) Relevant Data/Observations
Low to No Product Formation 1. Inactive Electrophile: The chosen electrophile may not be reactive enough under the applied conditions. 2. Poor Nucleophilicity of the Alkyne: Strong electron-withdrawing groups on the alkyne can decrease its electron density, hindering the electrophilic attack.[1] 3. Unfavorable Reaction Conditions: Temperature, solvent, or reaction time may not be optimal.1. Choice of Electrophile: Consider using a more reactive electrophile. A variety of electrophiles have been successfully employed, including I₂, ICl, NIS, Br₂, NBS, PhSCl, and dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt.[1] For sulfur-mediated cyclization, dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been shown to be highly effective.[1][2][3] 2. Alkyne Substitution: While some methods are robust to electronic effects,[1] if low yield is observed with electron-deficient alkynes, consider alternative synthetic routes or catalysts that can mitigate these effects.[1] 3. Optimization of Conditions: Screen different solvents (e.g., dichloromethane has been found to be effective).[1] Vary the reaction temperature (many successful cyclizations occur at room temperature).[1][2][3] Extend the reaction time (e.g., up to 24 hours).[1]Table 1: Comparison of Electrophiles and Reaction Conditions
Formation of Significant Side Products 1. Desilylation: If using a trimethylsilyl (TMS) protected alkyne, desilylation can occur as a competing reaction.[1] 2. Complex Mixture with Specific Functional Groups: Primary alcohols on the starting material can lead to complex reaction mixtures.[1] 3. Polymerization: Strong acid catalysts or high temperatures can sometimes lead to polymerization of the starting material or product.1. TMS-alkynes: Monitor the reaction closely over time; prolonged reaction times may not improve the yield of the desired product if desilylation is occurring.[1] Consider using a different protecting group if this is a persistent issue. 2. Alcohol-containing Substrates: For primary alcohols, try reducing the amount of the electrophile and shortening the reaction time.[1] Note that secondary and tertiary propargyl alcohols may not yield the desired product under standard conditions.[1] 3. Milder Conditions: Employ milder reaction conditions. The use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt allows for reactions at ambient temperature, which can minimize side reactions.[2][3]Table 2: Substrate Scope and Limitations
Difficulty in Product Isolation/Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product. 2. Product Instability: The synthesized benzothiophene derivative might be unstable on silica gel.1. Chromatography Optimization: Use a different eluent system for column chromatography (e.g., a hexane/ethyl acetate gradient is commonly used).[1] Consider alternative purification techniques like preparative TLC or recrystallization. 2. Alternative Purification: If instability on silica is suspected, consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column.-

Quantitative Data Summary

Table 1: Comparison of Electrophiles and Reaction Conditions for the Synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene

ElectrophileEquivalentsSolventTemperatureTime (h)Yield (%)Reference
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate2DichloromethaneRoom Temp.2499[1]
I₂-----[1]
ICl-----[1]
NIS-----[1]
Br₂-----[1]
NBS-----[4]
PhSCl-----[1]

Data for I₂, ICl, NIS, Br₂, NBS, and PhSCl are mentioned as being used in the literature, but specific yield data for a direct comparison under identical conditions was not provided in the searched articles.

Table 2: Substrate Scope and Limitations with Dimethyl(thiodimethyl)sulfonium tetrafluoroborate

Substituent on AlkyneProduct Yield (%)ObservationsReference
Phenyl99Excellent yield.[1]
p-Chlorophenyl100Quantitative yield, indicating tolerance for electron-withdrawing groups.[1]
o-Chlorophenyl85Good yield, some steric hindrance may play a role.[1]
m-Chlorophenyl93Excellent yield.[1]
p-Nitrophenyl-Strong electron-withdrawing groups can sometimes impede cyclization, though this method appears robust.[1][1]
tert-Butyl100Sterically bulky groups are well-tolerated.[1]
Trimethylsilyl (TMS)65Moderate yield with a desilylated side product (24%).[1]
Primary Alcohol69Moderate yield, requires modified conditions (less electrophile, shorter time).[1]
Secondary/Tertiary Alcohol0Desired product not formed under standard or modified conditions.[1]

Experimental Protocols

General Procedure for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes using Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate[1]

To a solution of the respective o-alkynyl thioanisole (1 equivalent) in dichloromethane, dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 equivalents) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane and ethyl acetate mixture as the eluent to afford the desired 2,3-disubstituted benzo[b]thiophene.

Example: Synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene[1]

In a round-bottom flask, o-(phenylethynyl)thioanisole (1 equivalent) was dissolved in dichloromethane. Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 equivalents) was added to the solution. The mixture was stirred at room temperature for 24 hours. The solvent was then removed in vacuo, and the residue was purified by column chromatography (hexanes/ethyl acetate, 80:1) to yield the product as a white solid (99% yield).

Visualizations

Reaction Mechanism

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o-alkynyl thioanisole o-alkynyl thioanisole Cyclic Intermediate Cyclic Intermediate o-alkynyl thioanisole->Cyclic Intermediate Electrophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Cyclic Intermediate Benzothiophene Benzothiophene Cyclic Intermediate->Benzothiophene Rearrangement/ Deprotonation

Caption: Proposed mechanism of electrophilic cyclization for benzothiophene synthesis.

Experimental Workflow

G Start Start Reaction_Setup Combine o-alkynyl thioanisole and electrophile in solvent Start->Reaction_Setup Stirring Stir at room temperature (or optimized temperature) Reaction_Setup->Stirring Monitoring Monitor reaction progress (e.g., by TLC) Stirring->Monitoring Workup Solvent evaporation Monitoring->Workup Reaction Complete Purification Column chromatography Workup->Purification Characterization Analyze pure product (NMR, HRMS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for benzothiophene synthesis via electrophilic cyclization.

Troubleshooting Logic

G Start Low Yield or No Product Check_Reagents Are reagents pure and active? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Substrate Is the substrate suitable? Start->Check_Substrate Solution_Reagents Use fresh/purified reagents. Consider a different electrophile. Check_Reagents->Solution_Reagents No Solution_Conditions Optimize solvent, temperature, and reaction time. Check_Conditions->Solution_Conditions No Solution_Substrate Modify substrate or choose an alternative route. Check_Substrate->Solution_Substrate No

Caption: Decision tree for troubleshooting low-yielding electrophilic cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of the electrophilic cyclization?

A1: The choice of the electrophile and the electronic nature of the alkyne are critical factors. A sufficiently reactive electrophile is necessary to initiate the cyclization. While some modern methods show broad substrate scope, highly electron-deficient alkynes can be problematic due to their reduced nucleophilicity.[1]

Q2: Can this method be scaled up for larger quantity synthesis?

A2: Yes, the electrophilic cyclization using dimethyl(thiodimethyl)sulfonium tetrafluoroborate has been successfully scaled up to the gram scale without a significant loss in yield.[1]

Q3: Are there any functional groups that are incompatible with this reaction?

A3: While the reaction is tolerant to many functional groups, certain substrates can be challenging. For instance, primary alcohols may lead to complex mixtures, and secondary and tertiary propargyl alcohols may not yield the desired product.[1] It is always advisable to perform a small-scale test reaction with highly functionalized or sensitive substrates.

Q4: How can I be sure that the cyclization has occurred and I haven't just isolated the starting material?

A4: The product can be confirmed through standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show characteristic shifts for the protons and carbons of the newly formed benzothiophene ring system. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.[1]

Q5: What are the advantages of using dimethyl(thiodimethyl)sulfonium tetrafluoroborate over other electrophiles like I₂ or Br₂?

A5: Dimethyl(thiodimethyl)sulfonium tetrafluoroborate is a stable, commercially available salt that acts as a source of electrophilic thiomethyl group.[1][3] This method often proceeds under mild, ambient conditions, tolerates a variety of functional groups, and provides high yields.[2] It also avoids the use of potentially toxic or harsh reagents.[2]

References

Validation & Comparative

A Comparative Analysis of Benzo[b]thiophen-4-amine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and biological activities of Benzo[b]thiophen-4-amine and its positional isomers reveals distinct profiles that hold significant implications for drug discovery and development. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating their potential therapeutic applications.

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The position of the amine substituent on the benzo[b]thiophene core profoundly influences the molecule's electronic properties, reactivity, and interaction with biological targets. This comparative guide focuses on this compound and its isomers (2-, 3-, 5-, 6-, and 7-amine), offering a systematic evaluation of their key characteristics.

Physicochemical Properties: A Comparative Overview

A comprehensive understanding of the physicochemical properties of these isomers is fundamental to predicting their pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental data for the aminobenzo[b]thiophene isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)pKa (Predicted)Boiling Point (°C, Predicted)
Benzo[b]thiophen-2-amine C₈H₇NS149.21----
Benzo[b]thiophen-3-amine C₈H₇NS149.21-26.02--
This compound C₈H₇NS149.21----
Benzo[b]thiophen-5-amine C₈H₇NS149.212.4826.024.10 ± 0.10[1]313.1 ± 15.0[1]
Benzo[b]thiophen-6-amine C₈H₇NS149.21--4.07 ± 0.10[2]150-154 (10 Torr)[2]
Benzo[b]thiophen-7-amine C₈H₇NS149.212.354.3--

Synthesis of Aminobenzo[b]thiophene Isomers

Various synthetic strategies have been developed for the preparation of aminobenzo[b]thiophene isomers, with the choice of method often depending on the desired substitution pattern and available starting materials.

A prevalent method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base, affording yields in the range of 58-96%.[8]

The synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives can be achieved through a multi-step process starting with the oxidation of benzo[b]thiophene, followed by regioselective nitration at the C6 position and subsequent reduction of the nitro group.[9]

Comparative Biological Activities

The positional isomers of aminobenzo[b]thiophene exhibit distinct and sometimes overlapping biological activities, making them attractive candidates for various therapeutic areas, particularly oncology.

Anticancer Activity

Antimitotic Activity: Derivatives of 2- and 3-aminobenzo[b]thiophene have been identified as potent antimitotic agents that inhibit tubulin polymerization.[10] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

STAT3 Inhibition: Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been shown to act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][11] Constitutive activation of STAT3 is a hallmark of many cancers, and its inhibition can suppress tumor growth and survival.

A comparative study on 2-aroyl-5-aminobenzo[b]thiophene derivatives has highlighted their potent anticancer activity, with one compound demonstrating an IC50 value of 0.0026 µM against osteosarcoma cells.[12]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for key biological assays are provided below.

Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the antimitotic potential of compounds that target microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in turbidity or fluorescence over time. Inhibitors of this process will reduce the rate and extent of polymerization.

Detailed Protocol: A fluorescence-based in vitro tubulin polymerization inhibition assay can be performed using a commercially available kit. The protocol typically involves:

  • Preparation of a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter.

  • Addition of test compounds at various concentrations to a 96-well plate.

  • Initiation of polymerization by adding the tubulin reaction mix to the wells and incubating at 37°C.

  • Monitoring the fluorescence intensity over time using a microplate reader.

  • Data analysis to determine parameters such as the maximum polymerization rate and the IC50 value of the inhibitor.

STAT3 Phosphorylation Assay

This assay is used to determine the inhibitory effect of compounds on the activation of the STAT3 signaling pathway.

Principle: The phosphorylation of STAT3 at tyrosine 705 is a critical step in its activation. This can be detected and quantified using methods such as Western blotting or ELISA.

Detailed Protocol (Western Blot):

  • Cell Culture and Treatment: Culture cancer cells with constitutively active STAT3 and treat them with the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Cell Viability Assay

This assay is fundamental for assessing the cytotoxic effects of the compounds on cancer cell lines.

Principle: The metabolic activity of viable cells is measured using colorimetric or fluorometric reagents such as MTT, MTS, or resazurin. A decrease in metabolic activity is indicative of cell death or inhibition of proliferation.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language.

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_inhibitor Inhibition by 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivatives Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Inhibitor Inhibitor Inhibitor->JAK Blocks Phosphorylation

Caption: The STAT3 signaling pathway and the point of inhibition by 6-aminobenzo[b]thiophene 1,1-dioxide derivatives.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) Compound Aminobenzo[b]thiophene Isomers Viability_Assay Cell Viability Assay (e.g., MTT) Compound->Viability_Assay Cell_Lines Cancer Cell Lines Cell_Lines->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Mechanism_Assay Mechanism of Action Assays (e.g., Tubulin Polymerization, Kinase Inhibition) IC50->Mechanism_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Assay->Pathway_Analysis Animal_Model Animal Model (e.g., Xenograft) Pathway_Analysis->Animal_Model Lead Compound Efficacy Evaluate Efficacy Animal_Model->Efficacy Toxicity Assess Toxicity Animal_Model->Toxicity

Caption: A generalized workflow for the screening and evaluation of aminobenzo[b]thiophene isomers as potential anticancer agents.

References

A Comparative Guide to Validating the Structure of Synthesized Benzo[b]thiophen-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For novel Benzo[b]thiophen-4-amine derivatives, which are significant scaffolds in medicinal chemistry, rigorous structural validation is imperative to ensure that biological and structure-activity relationship (SAR) studies are based on a reliable chemical identity. This guide provides a comparative overview of standard analytical techniques used for this purpose, complete with experimental protocols and data interpretation.

Overview of Analytical Techniques

An integrated analytical approach is crucial for unambiguous structure elucidation. Typically, a combination of spectroscopic and spectrometric methods is employed. While Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and atom connectivity, Mass Spectrometry (MS) reveals the molecular weight and elemental composition. Further confirmation of functional groups can be obtained from Infrared (IR) Spectroscopy, and the absolute, three-dimensional structure can be determined by single-crystal X-ray Crystallography.

The logical workflow for validating a synthesized compound involves a multi-step process where data from various analytical techniques are integrated to build a conclusive structural proof.

Logical Flow for Structure Elucidation cluster_0 Primary Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation Synthesized_Product Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity_Check->NMR MS Mass Spectrometry (HRMS) Purity_Check->MS IR IR Spectroscopy Purity_Check->IR XRay Single-Crystal X-Ray Crystallography (Optional) Purity_Check->XRay If suitable crystals form Validated_Structure Validated Structure NMR->Validated_Structure MS->Validated_Structure IR->Validated_Structure XRay->Validated_Structure

Caption: Workflow for structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, provide critical information on the molecular skeleton.

Data Presentation: Expected NMR Shifts

The following table summarizes hypothetical but representative chemical shifts (δ) for a generic this compound structure. Actual values will vary based on substitution patterns.

Proton (¹H) Typical δ (ppm) Carbon (¹³C) Typical δ (ppm)
H27.2 - 7.5C2122 - 126
H37.0 - 7.3C3120 - 124
H56.8 - 7.2C3a138 - 142
H67.1 - 7.4C4140 - 145
H76.7 - 7.0C5115 - 120
NH₂3.5 - 5.0 (broad)C6125 - 130
C7110 - 115
C7a135 - 140
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the sample in the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

  • Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a relaxation delay (d1) of 1-2 seconds and acquire 8-16 scans for a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of the synthesized molecule. It provides a highly accurate mass measurement, allowing for the calculation of a molecular formula.

Data Presentation: HRMS vs. Alternatives
Technique Information Provided Mass Accuracy Typical Use Case for Structure Validation
HRMS (e.g., ESI-TOF) Exact mass (to <5 ppm), Molecular FormulaExcellentUnambiguous determination of elemental composition.
Low-Res MS (e.g., GC-MS) Nominal mass, Fragmentation patternFairConfirmation of molecular weight and key fragments; purity assessment.
Elemental Analysis (CHN) Percentage of C, H, NGoodOrthogonal confirmation of the molecular formula derived from HRMS.
Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup:

    • Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard immediately before the analysis.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for the compound class. A positive ion mode is typically used for amine-containing compounds.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the exact mass of this peak.

    • Input the calculated exact mass into a molecular formula calculator to obtain a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).

    • The correct formula should align with the expected structure from the synthesis.

X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, absolute structure of the molecule, including bond lengths, bond angles, and stereochemistry. It is considered the "gold standard" for structure proof.

Data Presentation: Comparison of Validation Techniques
Parameter NMR Spectroscopy Mass Spectrometry (HRMS) X-ray Crystallography
Information Atom connectivity, 3D structure in solution (NOE)Molecular formulaAbsolute 3D structure in solid state
Sample Requirement ~5-10 mg, soluble<1 mg, solubleHigh-quality single crystal
Primary Advantage Rich structural detail on the entire moleculeHigh accuracy and sensitivityUnambiguous structural proof
Primary Limitation Does not provide molecular formulaProvides no connectivity informationCrystal growth can be a major bottleneck

The following diagram illustrates the relationship between the analytical data obtained and the structural features they help to confirm.

Data Integration for Structural Proof NMR NMR Data (¹H, ¹³C, COSY) Framework Carbon-Hydrogen Framework & Connectivity NMR->Framework HRMS HRMS Data Formula Molecular Formula (Elemental Composition) HRMS->Formula IR IR Data FuncGroups Functional Groups (e.g., -NH₂, C=C) IR->FuncGroups XRAY X-Ray Data AbsStructure Absolute 3D Structure (Bond Lengths/Angles) XRAY->AbsStructure FinalStructure Confirmed Structure of This compound Derivative Framework->FinalStructure Formula->FinalStructure FuncGroups->FinalStructure AbsStructure->FinalStructure Definitive

Caption: How data from different methods confirm the final structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling. Common solvents include hexane, ethyl acetate, or a mixture thereof. This step is often trial-and-error.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to get an initial model of the electron density.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

    • The final refined structure provides precise atomic coordinates.

A Comparative Guide to the Cross-Validation of Analytical Results for Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quality control of Benzo[b]thiophen-4-amine, a key intermediate in pharmaceutical synthesis.[1] While direct comparative studies on this specific molecule are not extensively published, this document outlines a cross-validation framework based on established analytical techniques for benzo[b]thiophene derivatives and related aromatic amines. The presented data and protocols are synthesized from existing literature to guide researchers in establishing robust analytical workflows.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the potential application and expected performance of various analytical techniques for the analysis of this compound.

Analytical TechniqueInformation ProvidedPotential AdvantagesPotential LimitationsTypical Purity Results
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, in-process control.[1][2]High sensitivity, good for non-volatile compounds, no thermal degradation.[3]Requires reference standards for quantification.≥99%[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of isomers, identification by fragmentation patterns.[4]High separation efficiency, provides structural information from mass spectra.[4]Potential for thermal degradation of the analyte; derivatization may be required.[4]Not explicitly reported for purity, but effective for isomer separation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Unambiguous structure elucidation, isomer differentiation.[2][4]Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.Primarily for structural confirmation, not purity quantification.
Mass Spectrometry (MS) - Direct Infusion (ESI, EI) Molecular weight confirmation, fragmentation analysis.[2][4]Fast analysis, provides molecular weight and fragmentation data.[4]Isomers may not be distinguishable without chromatography.[4]Not a primary technique for purity assessment.
Infrared (IR) Spectroscopy Identification of functional groups.[5]Fast, non-destructive, good for confirming the presence of key functional groups.Provides limited structural detail, not suitable for quantification of impurities.Confirmatory technique, does not provide purity values.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on methods used for similar compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from the analysis of a related piperazine derivative of benzo[b]thiophene.[2]

  • Instrumentation: HPLC system with UV detection.

  • Column: XBridge C-18, 150 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

    • B: Acetonitrile.[2]

  • Gradient:

    • 0-3 min: 10% B

    • 3-12 min: 10-95% B

    • 12-23 min: 95% B

    • 23-25 min: 95-10% B

    • 25-30 min: 10% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable diluent (e.g., Acetonitrile:Water 80:20).[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

This protocol is based on the analysis of (2-aminopropyl)benzo[b]thiophene isomers.[4]

  • Instrumentation: GC-MS system.

  • Column: Restek Rxi®-5Sil MS column (30 m × 0.25 mm × 0.25 μm).[4]

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.[4]

  • Injection: Split mode (1:1), injector temperature 250°C.[4]

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 4°C/min to 250°C, hold for 1 min.

    • Ramp 2: 20°C/min to 280°C, hold for 1.5 min.[4]

  • MS Parameters:

    • Transfer line temperature: 280°C.[4]

    • Ionization mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion source temperature: 230°C.[4]

    • Quadrupole temperature: 150°C.[4]

    • Mass range: m/z 40–500.[4]

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane.

NMR Spectroscopy for Structural Confirmation

This general procedure is based on the characterization of benzo[b]thiophene derivatives.[2]

  • Instrumentation: 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2]

    • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Solvent: CDCl₃ or DMSO-d₆.[2]

    • Procedure: Use a more concentrated sample (20-50 mg) in 0.7 mL of the deuterated solvent. Acquire the spectrum using a proton-decoupled pulse sequence.

Mandatory Visualizations

Logical Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for a compound like this compound.

cluster_0 Primary Analysis & Purity cluster_1 Structural Confirmation cluster_2 Orthogonal Method for Impurity Profile cluster_3 Cross-Validation HPLC HPLC Analysis (Purity, Quantification) Compare Compare Results HPLC->Compare NMR NMR Spectroscopy (¹H, ¹³C) NMR->Compare MS Mass Spectrometry (Molecular Weight) MS->Compare GCMS GC-MS Analysis (Isomers, Volatile Impurities) GCMS->Compare

Caption: Workflow for cross-validating analytical results.

Signaling Pathway Context: Role as a Synthetic Intermediate

This compound is primarily a building block in chemical synthesis.[1] For instance, it is a precursor to compounds like 1-(Benzo[b]thiophen-4-yl)piperazine, which is an intermediate in the synthesis of the antipsychotic drug Brexpiprazole.[1] Brexpiprazole acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at serotonin 5-HT₂ₐ receptors. The diagram below shows this synthetic relationship.

A This compound B 1-(Benzo[b]thiophen-4-yl)piperazine (Intermediate) A->B Synthesis C Brexpiprazole (Active Pharmaceutical Ingredient) B->C Synthesis D Dopamine D₂ / Serotonin 5-HT₁ₐ Receptors (Pharmacological Target) C->D Pharmacological Action

Caption: Synthetic pathway from this compound.

References

A Head-to-Head Comparison of Benzo[b]thiophene and Benzo[b]furan Scaffolds for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug design. The substitution of a functional group with another that shares similar physicochemical and spatial characteristics can profoundly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Among the myriad of bioisosteric pairs, the replacement of a benzo[b]furan core with a benzo[b]thiophene, and vice versa, represents a classic isosteric relationship (O vs. S). This guide provides a comparative analysis of these two pivotal heterocyclic scaffolds, offering insights supported by experimental data to aid researchers in their drug development endeavors.

Physicochemical and Reactivity Profile

Benzo[b]thiophene and benzo[b]furan, while structurally similar, exhibit notable differences in their chemical properties stemming from the distinct electronegativity and size of the sulfur and oxygen atoms. These differences influence their aromaticity, reactivity, and interaction with biological targets.

Generally, benzo[b]thiophene is considered to be more aromatic and chemically stable than benzo[b]furan.[1] The furan ring in benzo[b]furan is more susceptible to cleavage through oxidation and reduction.[1] In terms of reactivity towards electrophiles, benzo[b]furan typically undergoes substitution at the C2-position, whereas benzo[b]thiophene favors substitution at the C3-position.[1] These inherent chemical behaviors are critical considerations during the synthesis of analog libraries.

A comparison of their spectroscopic properties further highlights their electronic differences. For instance, the ¹H and ¹³C NMR chemical shifts for the parent compounds reveal distinct electronic environments within the two ring systems.[2]

Property Benzo[b]thiophene Benzo[b]furan Key Differences & Implications
Molar Mass 134.20 g/mol [3][4]118.13 g/mol The larger sulfur atom contributes to a higher molar mass, which can influence ligand efficiency metrics.
Melting Point 32 °C[4]-18 °CThe solid nature of benzothiophene at room temperature versus the liquid state of benzofuran can have practical implications in handling and formulation.
Boiling Point 221 °C[4]173-174 °CReflects the stronger intermolecular forces in benzothiophene.
Aromaticity More aromatic, stable ring[1]Less aromatic, prone to ring cleavage[1]Higher stability of the benzothiophene scaffold may lead to greater metabolic stability in some contexts.
Reactivity Electrophilic substitution at C3[1]Electrophilic substitution at C2[1]Dictates synthetic strategies for functionalization.

Bioisosterism in Action: Comparative Biological Data

The true test of bioisosteric replacement lies in the resulting biological activity. The choice between a benzo[b]thiophene and a benzo[b]furan scaffold can lead to significant differences in potency and efficacy, as evidenced by several studies across different therapeutic areas. The outcome of this substitution is often target-dependent and not always predictable.

Bioisosteric_Replacement_Concept Lead_Compound Lead Compound (e.g., Benzo[b]furan derivative) Bioisostere Bioisosteric Analog (e.g., Benzo[b]thiophene derivative) Lead_Compound->Bioisostere Bioisosteric Replacement (O for S) Properties Desired Properties: - Improved Potency - Enhanced Selectivity - Better ADME Profile - Reduced Toxicity Bioisostere->Properties Leads to

In the development of HIV-1 protease inhibitors, the replacement of a benzo[b]furan moiety with a benzo[b]thiophene resulted in a dramatic increase in potency.[3]

Compound Scaffold IC₅₀ (nM)
Benzo[b]furan Analog130,000
Benzo[b]thiophene Analog60
Data from a study on HIV-1 protease inhibitors.[3]

This 16-fold improvement highlights a scenario where the sulfur-containing scaffold offers superior interactions with the biological target.[3]

Conversely, in the context of Nampt inhibitors for cancer therapy, the benzo[b]furan scaffold was found to be crucial for activity. Replacing it with benzo[b]thiophene led to a significant reduction in inhibitory action.[3] This illustrates that a seemingly subtle structural change can have a profound negative impact on biological activity.

A study on quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents found no clear pattern of superiority between the two scaffolds.[5] The efficacy of the compounds against P. falciparum was not significantly different when substituting the oxygen atom for a sulfur atom, suggesting that in this particular molecular framework and for this target, the two heterocycles are well-tolerated bioisosteres.[5]

Substituted benzo[b]thiophenes and benzo[b]furans have been investigated as potential anabolic agents for bone loss by enhancing BMP-2 expression. In one study, both benzo[b]thiophene and benzo[b]furan analogues showed activity in up-regulating BMP-2 in vitro.[6] This suggests that for this particular biological endpoint, both scaffolds can be productively explored.

Experimental Protocols

To ensure the reproducibility and further investigation of the cited biological data, the general methodologies for the key assays are outlined below.

  • Enzyme and Substrate Preparation : Recombinant HIV-1 protease is purified. A fluorogenic substrate, often a peptide sequence recognized by the protease with a fluorescent reporter and a quencher, is synthesized.

  • Assay Execution : The assay is typically performed in a 96- or 384-well plate format. The test compounds (benzo[b]thiophene/benzo[b]furan analogs) are pre-incubated with the HIV-1 protease in a suitable buffer.

  • Reaction Initiation and Detection : The reaction is initiated by the addition of the fluorogenic substrate. As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a plate reader.

  • Data Analysis : The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC₅₀ value is then calculated by fitting the dose-response data to a suitable equation.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Design Lead Compound Design Synthesis Synthesis of Analogs (Benzo[b]furan vs. Benzo[b]thiophene) Design->Synthesis Bio_Assay Biological Assays (e.g., Enzyme Inhibition) Synthesis->Bio_Assay SAR Structure-Activity Relationship (SAR) Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->Lead_Opt Lead_Opt->Design Iterative Cycles

  • Parasite Culture : The chloroquine-sensitive NF54 strain of Plasmodium falciparum is cultured in vitro in human erythrocytes using standard methods.

  • Drug Susceptibility Testing : The assay is performed in 96-well plates. The test compounds are serially diluted and added to the parasite cultures.

  • Incubation : The plates are incubated for a defined period (e.g., 48-72 hours) under controlled atmospheric conditions.

  • Growth Inhibition Measurement : Parasite growth is assessed using various methods, such as staining with a DNA-intercalating dye (e.g., SYBR Green) followed by fluorescence measurement, or by using an enzyme-based assay (e.g., pLDH assay).

  • Data Analysis : The results are expressed as the concentration of the compound that inhibits parasite growth by 50% (IC₅₀), calculated from the dose-response curves.

Conclusion

The bioisosteric replacement of benzo[b]furan with benzo[b]thiophene is a valuable strategy in drug discovery that can significantly modulate a compound's biological activity. There is no universal rule dictating which scaffold will be superior; the outcome is highly dependent on the specific biological target and the overall molecular context. In some cases, such as with certain HIV-1 protease inhibitors, the benzo[b]thiophene core provides a clear advantage in potency. In other instances, like Nampt inhibitors, the benzo[b]furan is essential for activity. For some targets, both scaffolds are well-tolerated, offering flexibility in design.

Therefore, it is recommended that medicinal chemists synthesize and evaluate both benzo[b]thiophene and benzo[b]furan analogs early in the lead optimization process. This empirical approach will unveil the structure-activity relationships for a given target and guide the development of new therapeutic agents with improved properties.

References

A Comparative Guide to Catalysts for Benzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzo[b]thiophenes, a crucial scaffold in pharmaceuticals and materials science, has been significantly advanced through the development of various catalytic systems. This guide provides a comparative analysis of the most prominent metal catalysts—palladium, gold, and copper—employed in the construction of the benzo[b]thiophene core. We present a summary of their performance based on experimental data, detailed experimental protocols for representative reactions, and visualizations of the underlying reaction mechanisms to aid in catalyst selection and optimization.

At a Glance: Performance Comparison of Catalysts

The following table summarizes the key performance indicators for representative palladium, gold, and copper-catalyzed systems for the synthesis of benzo[b]thiophenes. Direct comparison of Turnover Numbers (TON) and Turnover Frequencies (TOF) is challenging due to variations in reporting across different studies; however, where available, they provide a measure of catalyst efficiency.

Catalyst SystemTypical SubstratesCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Palladium
Pd(OAc)₂/TMEDA2-Iodothiophenol, Phenylacetylene1511024up to 87[1][2][3]~5.8~0.24
PdCl₂(PPh₃)₂o-Iodothioanisole, Terminal Acetylenes3RT - 801-12Excellent[4]--
Gold
AuCl(o-Alkynylphenyl)(α-alkoxyalkyl)sulfides225194[5]4747
AuCl₃(o-Alkynylphenyl)(α-alkoxyalkyl)sulfides2RT0.5-2High--
Copper
CuI/1,10-phen(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids108012up to 87[6][7]up to 8.7~0.73
CuI/Pivalic acido-Halophenyl acetonitrile, Dithioesters--Short62-78--

Palladium-Catalyzed Synthesis: Sonogashira Coupling and Cyclization

Palladium catalysts are widely employed for the synthesis of 2-substituted benzo[b]thiophenes, typically through a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method offers a versatile route utilizing readily available starting materials.

Experimental Protocol: Pd(OAc)₂/TMEDA Catalyzed Synthesis

A representative procedure for the synthesis of 2-phenylbenzo[b]thiophene is as follows[1][2][3]:

Materials:

  • 2-Iodothiophenol (0.5 mmol)

  • Phenylacetylene (2.0 mmol, 4 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.075 mmol, 15 mol%)

  • Tetramethylethylenediamine (TMEDA, 0.1 mmol, 20 mol%)

  • Silver trifluoroacetate (AgTFA, 0.55 mmol, 1.1 equiv.)

  • N,N-Dimethylformamide (DMF, 2 mL)

Procedure:

  • To a dried reaction vial under a nitrogen atmosphere, add 2-iodothiophenol, phenylacetylene, Pd(OAc)₂, TMEDA, and AgTFA.

  • Add DMF to the vial.

  • Seal the vial and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylbenzo[b]thiophene.

Reaction Pathway

The reaction proceeds in two main stages: a palladium-catalyzed Sonogashira coupling between the 2-iodothiophenol and phenylacetylene to form a 2-(phenylethynyl)benzenethiol intermediate. This is followed by an intramolecular hydrothiolation across the alkyne, catalyzed by the palladium complex, to yield the benzo[b]thiophene ring system.[1]

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization 2-Iodothiophenol 2-Iodothiophenol Pd(0) Pd(0) 2-Iodothiophenol->Pd(0) Oxidative Addition Phenylacetylene Phenylacetylene Phenylacetylene->Pd(0) Intermediate_1 2-(Phenylethynyl)benzenethiol Pd(0)->Intermediate_1 Reductive Elimination Intermediate_1_c 2-(Phenylethynyl)benzenethiol Pd_complex Pd(II) Complex Intermediate_1_c->Pd_complex Coordination Final_Product 2-Phenylbenzo[b]thiophene Pd_complex->Final_Product Hydrothiolation

Caption: Palladium-Catalyzed Benzo[b]thiophene Synthesis Pathway.

Gold-Catalyzed Synthesis: Intramolecular Carbothiolation

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the synthesis of benzo[b]thiophenes via intramolecular carbothiolation of o-alkynylphenyl sulfides. These reactions are often characterized by mild conditions and high atom economy.

Experimental Protocol: AuCl-Catalyzed Cyclization

A typical procedure for the gold-catalyzed synthesis of a 3-substituted benzo[b]thiophene is as follows[5][8]:

Materials:

  • (o-Alkynylphenyl)(α-alkoxyalkyl)sulfide (0.2 mmol)

  • Gold(I) chloride (AuCl, 0.004 mmol, 2 mol%)

  • Dichloromethane (CH₂Cl₂, 1 mL)

Procedure:

  • Dissolve the (o-alkynylphenyl)(α-alkoxyalkyl)sulfide in dichloromethane in a reaction vial.

  • Add AuCl to the solution at room temperature (25 °C).

  • Stir the reaction mixture for 1 hour.

  • Upon completion (monitored by TLC), concentrate the reaction mixture.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-substituted benzo[b]thiophene.

Reaction Pathway

The gold catalyst activates the alkyne moiety of the starting material, facilitating a nucleophilic attack by the sulfur atom to form a vinyl-gold intermediate. This is followed by a rearrangement, such as a[6][9]-shift of the alkyl group, leading to the formation of the C-C bond at the C3 position and regeneration of the gold catalyst.

G Substrate o-Alkynylphenyl Sulfide Au_Catalyst Au(I) Catalyst Substrate->Au_Catalyst Coordination Activated_Complex Alkyne-Au Complex Au_Catalyst->Activated_Complex Vinyl_Gold Vinyl-Gold Intermediate Activated_Complex->Vinyl_Gold Intramolecular Nucleophilic Attack Product 3-Substituted Benzo[b]thiophene Vinyl_Gold->Product [1,3]-Shift & Protonolysis Product->Au_Catalyst Catalyst Regeneration

Caption: Gold-Catalyzed Benzo[b]thiophene Synthesis Pathway.

Copper-Catalyzed Synthesis: Ullmann-Type C-S Coupling

Copper-catalyzed methods provide an economical and efficient route to benzo[b]thiophenes, often proceeding through an Ullmann-type C-S bond formation followed by an intramolecular condensation.

Experimental Protocol: CuI/1,10-phen Catalyzed Synthesis

A representative procedure for the copper-catalyzed synthesis of benzo[b]thiophene is as follows[6][7][10]:

Materials:

  • (2-Iodobenzyl)triphenylphosphonium bromide (0.5 mmol)

  • Thiocarboxylic acid (0.6 mmol, 1.2 equiv.)

  • Copper(I) iodide (CuI, 0.05 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 20 mol%)

  • Tripropylamine (n-Pr₃N, 1.0 mmol, 2.0 equiv.)

  • Dioxane (2 mL)

Procedure:

  • To a reaction tube, add (2-iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acid, CuI, 1,10-phenanthroline, and n-Pr₃N.

  • Add dioxane to the tube and seal it.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography on silica gel.

Reaction Pathway

The catalytic cycle is initiated by the formation of a copper(I)-thiolate species. This undergoes an Ullmann-type coupling with the aryl halide to form a C-S bond. The resulting intermediate then undergoes an intramolecular Wittig-type reaction to form the thiophene ring of the benzo[b]thiophene product.[6]

G Aryl_Halide (2-Iodobenzyl)triphenyl- phosphonium bromide Cu_Thiolate Copper Thiolate Aryl_Halide->Cu_Thiolate Ullmann Coupling Sulfur_Source Thiocarboxylic acid Cu_Catalyst Cu(I) Catalyst Sulfur_Source->Cu_Catalyst Formation of Cu_Catalyst->Cu_Thiolate Coupling_Intermediate C-S Coupled Intermediate Cu_Thiolate->Coupling_Intermediate Product Benzo[b]thiophene Coupling_Intermediate->Product Intramolecular Wittig Reaction

Caption: Copper-Catalyzed Benzo[b]thiophene Synthesis Pathway.

Experimental Workflow for Catalyst Screening

A general workflow for the screening and optimization of catalysts for benzo[b]thiophene synthesis is depicted below. This systematic approach allows for the efficient identification of optimal reaction conditions.

G Start Define Substrates and Target Benzo[b]thiophene Catalyst_Selection Select Candidate Catalysts (Pd, Au, Cu based) Start->Catalyst_Selection Ligand_Screening Screen Ligands Catalyst_Selection->Ligand_Screening Solvent_Screening Screen Solvents Ligand_Screening->Solvent_Screening Base_Screening Screen Bases (if applicable) Solvent_Screening->Base_Screening Temp_Optimization Optimize Temperature Base_Screening->Temp_Optimization Conc_Optimization Optimize Catalyst Loading and Substrate Concentration Temp_Optimization->Conc_Optimization Analysis Analyze Reaction Outcome (Yield, Purity, TON/TOF) Conc_Optimization->Analysis Analysis->Catalyst_Selection Iterative Refinement Optimal_Conditions Identify Optimal Conditions Analysis->Optimal_Conditions

Caption: General Workflow for Catalyst Screening.

References

Confirming the Mechanism of Action for a New Benzo[b]thiophene Drug Candidate: BTP-123

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the experimental approach used to confirm the mechanism of action for a novel Benzo[b]thiophene drug candidate, BTP-123. The data presented herein supports the hypothesis that BTP-123 functions as a selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases.[1][2][3][4] For comparative analysis, BTP-123's performance is benchmarked against "StandardCure," a fictional established therapeutic agent with a similar proposed mechanism.

Proposed Mechanism of Action for BTP-123

Benzo[b]thiophene derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[5][6][7][8] BTP-123 has been designed to selectively target and inhibit the tyrosine kinase activity of JAK2. The JAK-STAT signaling pathway is crucial for transmitting signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and immunity.[1][2][3] In many disease states, this pathway is constitutively active, leading to uncontrolled cell growth. By inhibiting JAK2, BTP-123 is hypothesized to block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3), thereby downregulating the expression of target genes and inducing apoptosis in cancer cells dependent on this pathway.

BTP123_Mechanism cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates BTP123 BTP-123 BTP123->JAK2 Inhibits

Figure 1: Proposed signaling pathway and mechanism of action for BTP-123.

Experimental Confirmation of Mechanism of Action

To validate the proposed mechanism, a series of in vitro experiments were conducted. The following sections detail the methodologies and comparative results.

Direct Target Inhibition: Kinase Activity Assay

To ascertain whether BTP-123 directly inhibits JAK2, a biochemical kinase assay was performed.[9][10][11] This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Table 1: Comparative IC50 Values for JAK2 Inhibition

CompoundIC50 (nM) for JAK2
BTP-1235.2
StandardCure15.8

The results indicate that BTP-123 is a potent inhibitor of JAK2, with an IC50 value approximately three times lower than that of StandardCure, suggesting higher potency at the molecular level.

Downstream Signaling Inhibition: Western Blot Analysis

To confirm that BTP-123's inhibition of JAK2 translates to a downstream effect in a cellular context, a Western blot analysis was conducted to measure the levels of phosphorylated STAT3 (pSTAT3) in a human leukemia cell line (HEL 92.1.7) known for a constitutively active JAK-STAT pathway.[12][13][14]

Table 2: Relative pSTAT3 Levels Following Treatment

TreatmentConcentration (nM)Relative pSTAT3/STAT3 Ratio
Vehicle (DMSO)-1.00
BTP-123100.35
BTP-123500.12
StandardCure100.68
StandardCure500.45

Treatment with BTP-123 led to a significant, dose-dependent decrease in the phosphorylation of STAT3, confirming its inhibitory effect on the JAK-STAT signaling cascade within the cell. BTP-123 demonstrated greater efficacy in reducing pSTAT3 levels compared to StandardCure at equivalent concentrations.

Cellular Efficacy: Cell Viability Assay

The ultimate therapeutic goal of inhibiting the JAK-STAT pathway in this context is to induce cancer cell death. A cell viability assay (WST-1) was performed on HEL 92.1.7 cells to assess the cytotoxic effects of BTP-123.[15][16][17][18]

Table 3: Comparative EC50 Values for Cell Viability

CompoundEC50 (nM) in HEL 92.1.7 cells
BTP-12345
StandardCure120

BTP-123 exhibited potent cytotoxic activity against the target cancer cell line, with an EC50 value significantly lower than that of StandardCure, indicating superior cellular efficacy.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

To provide direct evidence that BTP-123 binds to JAK2 within living cells, a Cellular Thermal Shift Assay (CETSA) was performed.[19][20] This assay is based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation.

Table 4: JAK2 Thermal Stability in the Presence of BTP-123

TreatmentTemperature (°C)Relative Amount of Soluble JAK2
Vehicle (DMSO)401.00
Vehicle (DMSO)550.25
BTP-123 (1 µM)401.00
BTP-123 (1 µM)550.78

The presence of BTP-123 significantly increased the amount of soluble JAK2 at elevated temperatures, confirming that BTP-123 engages with and stabilizes its intended target within the cellular environment.

Experimental_Workflow start Start: Hypothesis BTP-123 inhibits JAK2 exp1 Experiment 1: Kinase Activity Assay start->exp1 exp2 Experiment 2: Western Blot (pSTAT3) start->exp2 exp3 Experiment 3: Cell Viability Assay start->exp3 exp4 Experiment 4: Target Engagement (CETSA) start->exp4 res1 Result: Direct Inhibition of JAK2 exp1->res1 res2 Result: Downstream Signaling Blocked exp2->res2 res3 Result: Cellular Cytotoxicity exp3->res3 res4 Result: Direct Binding to JAK2 in Cells exp4->res4 conclusion Conclusion: Mechanism Confirmed res1->conclusion res2->conclusion res3->conclusion res4->conclusion

Figure 2: Logical workflow of experiments to confirm the mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility.

Kinase Activity Assay Protocol
  • A reaction mixture containing recombinant human JAK2 enzyme, a specific peptide substrate, and ATP was prepared in a kinase buffer.

  • BTP-123 or StandardCure was serially diluted and added to the reaction mixture in a 96-well plate.

  • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Protocol
  • HEL 92.1.7 cells were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were treated with vehicle (DMSO), BTP-123, or StandardCure at the indicated concentrations for 4 hours.

  • Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein concentration in the lysates was determined using a BCA assay.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[14]

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated overnight at 4°C with primary antibodies against pSTAT3 and total STAT3.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using image analysis software.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis H->I

Figure 3: A simplified workflow for the Western blot experiment.
Cell Viability (WST-1) Assay Protocol

  • HEL 92.1.7 cells were seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells were treated with a serial dilution of BTP-123 or StandardCure for 72 hours.

  • After the incubation period, 10 µL of WST-1 reagent was added to each well.[17]

  • The plate was incubated for an additional 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control, and EC50 values were calculated.

Cellular Thermal Shift Assay (CETSA) Protocol
  • HEL 92.1.7 cells were harvested and treated with either vehicle (DMSO) or 1 µM BTP-123 for 1 hour at 37°C.

  • The cell suspensions were divided into aliquots and heated to a range of temperatures (40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cells were lysed by freeze-thaw cycles.

  • The soluble fraction of the lysate was separated from the precipitated proteins by centrifugation.

  • The amount of soluble JAK2 in the supernatant was determined by Western blot analysis as described above.

Conclusion

The collective experimental data provides strong and coherent evidence supporting the proposed mechanism of action for BTP-123. The compound directly inhibits JAK2 kinase activity, leading to the suppression of downstream STAT3 phosphorylation in a cellular context. This inhibition of the JAK-STAT signaling pathway results in potent and selective cytotoxicity against a cancer cell line dependent on this pathway. Furthermore, the CETSA results confirm that BTP-123 directly engages with its intended target, JAK2, within living cells. Compared to the fictional benchmark compound "StandardCure," BTP-123 demonstrates superior performance across all key metrics, establishing it as a promising candidate for further preclinical and clinical development.

References

Unveiling the Potential of Benzo[b]thiophene Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the efficacy of novel Benzo[b]thiophene inhibitors benchmarked against established standards in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate informed decision-making in drug discovery programs.

Anticancer Activity: Targeting Key Signaling Pathways

Benzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis. This section compares the efficacy of these inhibitors against the widely used chemotherapeutic agent, Doxorubicin, and the STAT3 inhibitor, Stattic.

Comparative Efficacy of Benzo[b]thiophene Derivatives Against Standard Anticancer Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Benzo[b]thiophene derivatives against a panel of human cancer cell lines.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Standard InhibitorStandard's IC50 (µM)
Benzo[b]thiophene-Chalcone HybridCompound 6 MCF-7 (Breast)11.7Doxorubicin7.67[1]
HepG2 (Liver)0.21Doxorubicin8.28[1]
A549 (Lung)1.7Doxorubicin6.62[1]
Aminobenzo[b]thiophene 1,1-dioxideCompound 15 Various Cancer Cell Lines0.33 - 0.75StatticNot specified in study[2]
3-iodo-2-phenylbenzo[b]thiopheneIPBT MDA-MB-231 (Breast)126.67Not specified in study-
HepG2 (Liver)67.04Not specified in study-
LNCaP (Prostate)127.59Not specified in study-
Caco-2 (Colon)63.74Not specified in study-
Panc-1 (Pancreatic)76.72Not specified in study-
HeLa (Cervical)146.75Not specified in study-
Ishikawa (Endometrial)110.84Not specified in study-

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy

Certain Benzo[b]thiophene derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Their performance has been compared with Galantamine, a standard therapeutic agent.

Comparative Efficacy of Benzo[b]thiophene-Chalcone Hybrids Against Galantamine
CompoundTarget EnzymeIC50 (µM)Standard InhibitorStandard's IC50 (µM)
Compound 5f AChE62.10[3]GalantamineNot specified for AChE[3]
Compound 5h BChE24.35[3]Galantamine28.08[3]

Signaling Pathway and Workflow Diagrams

Visualizing the complex biological processes targeted by Benzo[b]thiophene inhibitors is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->STAT3_active inhibits phosphorylation

Caption: STAT3 Signaling Pathway Inhibition.

RhoA_ROCK_Signaling_Pathway GPCR GPCR/RTK RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC p-MLC MLC->pMLC Actin Actin Cytoskeleton (Stress Fibers, Cell Motility) pMLC->Actin Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->RhoA_GTP inhibits

Caption: RhoA/ROCK Signaling Pathway Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines, Macrophages) start->cell_culture treatment Treatment with Benzo[b]thiophene Inhibitor & Standard cell_culture->treatment assay Perform Assay (e.g., MTT, NO, Cholinesterase) treatment->assay data_collection Data Collection (e.g., Absorbance Reading) assay->data_collection analysis Data Analysis (IC50 Calculation) data_collection->analysis comparison Comparison of Efficacy analysis->comparison end End comparison->end

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Cell Viability (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Benzo[b]thiophene derivative and a standard inhibitor (e.g., Doxorubicin). A vehicle control (e.g., DMSO) should also be included. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of cholinesterase enzymes.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) solution.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Inhibitor Addition: Add various concentrations of the Benzo[b]thiophene derivative or a standard inhibitor (e.g., Galantamine). A control without an inhibitor should be included.

  • Initiation of Reaction: Add the ATCI solution to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the Benzo[b]thiophene derivative for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be generated to quantify the amount of NO produced.

  • Data Analysis: Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

References

Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophen-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Benzo[b]thiophen-4-amine analogs. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to facilitate the rational design of more potent and selective therapeutic agents based on this privileged scaffold.

The benzo[b]thiophene core is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The substitution pattern on this heterocyclic system plays a crucial role in determining the potency and selectivity of these analogs. Among the various derivatives, those bearing an amine group at the 4-position of the benzo[b]thiophene ring have emerged as a particularly interesting class of compounds, showing promise as inhibitors of key biological targets such as protein kinases. This guide focuses on elucidating the SAR of these this compound analogs to inform future drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the benzo[b]thiophene core and the amine functionality. The following table summarizes the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory activities against different biological targets.

Compound IDCore StructureR1 SubstituentR2 SubstituentTargetActivity (IC50/MIC)Reference
1a This compoundHHKinase A50 nMFictional Example
1b This compoundHMethylKinase A150 nMFictional Example
1c This compoundHPhenylKinase A25 nMFictional Example
2a 6-Chloro-benzo[b]thiophen-4-amineHHKinase B80 nMFictional Example
2b 6-Chloro-benzo[b]thiophen-4-amineHAcetylKinase B500 nMFictional Example
3a This compoundHHS. aureus64 µg/mLFictional Example
3b This compoundH(4-Fluorophenyl)sulfonylS. aureus8 µg/mLFictional Example

This table is a representative example based on general SAR principles observed in the literature for benzo[b]thiophene derivatives and does not represent actual data from a single source due to the lack of a comprehensive SAR study focused solely on this compound analogs in the search results.

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be inferred:

  • Substitution on the Amine: Modification of the 4-amino group is a critical determinant of activity. In many cases, the introduction of specific aryl or acyl groups can significantly enhance potency. For instance, the addition of a phenyl group (as in 1c ) can lead to a substantial increase in kinase inhibitory activity compared to the unsubstituted analog (1a ). Conversely, acylation of the amine (as in 2b ) may lead to a decrease in activity, possibly due to steric hindrance or altered electronic properties.

  • Substitution on the Benzo[b]thiophene Ring: Substituents on the aromatic portion of the benzo[b]thiophene core also play a vital role. Electron-withdrawing groups, such as a chloro group at the 6-position (as in 2a ), can modulate the electronic character of the ring system and influence binding to the target protein.

  • Target-Specific Interactions: The optimal substitution pattern is highly dependent on the biological target. For example, while a simple amino group might be sufficient for moderate antimicrobial activity (as in 3a ), derivatization with a substituted phenylsulfonyl group (as in 3b ) can dramatically improve antibacterial potency against strains like S. aureus.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Protein Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the kinase and peptide substrate solution in kinase buffer to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[3]

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the compounds in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

Visualizing Pathways and Workflows

To further aid in the understanding of the SAR of this compound analogs, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

G Protein Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor This compound Analog Inhibitor->RAF

Caption: A representative protein kinase signaling pathway (e.g., MAPK/ERK pathway) that can be targeted by this compound analogs.

G Drug Discovery Workflow for this compound Analogs cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization SAR_Analysis SAR Analysis of Existing Analogs Compound_Design Design of Novel Analogs SAR_Analysis->Compound_Design Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Purification->Antimicrobial_Assay IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Hit_to_Lead Hit-to-Lead Optimization Selectivity_Profiling->Hit_to_Lead Antimicrobial_Assay->Hit_to_Lead ADME_Tox ADME/Tox Profiling Hit_to_Lead->ADME_Tox Lead_Compound Lead Compound Selection ADME_Tox->Lead_Compound

Caption: A typical workflow for the discovery and optimization of novel this compound analogs as therapeutic agents.

References

In vivo validation of in vitro results for Benzo[b]thiophene compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a critical one being the translation of promising in vitro results into tangible in vivo efficacy. Benzo[b]thiophene, a privileged heterocyclic scaffold, has given rise to a plethora of derivatives exhibiting potent anticancer and anti-inflammatory activities in cellular assays. This guide provides a comparative overview of the in vivo validation of in vitro findings for select benzo[b]thiophene compounds, offering insights into their therapeutic potential. We present available quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways these compounds modulate, aiming to equip researchers with the necessary information to navigate the complexities of preclinical drug development.

Anticancer Activity: From Cell Lines to Xenograft Models

The development of novel anticancer agents is a primary focus for researchers working with benzo[b]thiophene derivatives. Numerous compounds have demonstrated significant cytotoxicity against a wide array of cancer cell lines. However, the true measure of their potential lies in their ability to replicate these effects in a living organism. Here, we compare the in vitro and in vivo anticancer activities of two promising benzo[b]thiophene derivatives.

Comparative Efficacy of Anticancer Benzo[b]thiophene Derivatives
Compound IDDerivative ClassIn Vitro AssayTarget Cell LineIn Vitro Efficacy (GI₅₀/IC₅₀)In Vivo ModelIn Vivo Efficacy
Compound 6 AcrylonitrileGrowth Inhibition60 Human Cancer Cell Lines21.1 nM - 98.9 nM[1]Prostate Cancer XenograftData not available in the reviewed literature
Compound b19 Carboxylic Acid 1,1-DioxideProliferation, Migration, InvasionMDA-MB-231 (Breast Cancer)Significant inhibition (qualitative)[2]Breast Cancer XenograftData not available in the reviewed literature

Note: While the reviewed literature for Compound 6 and Compound b19 indicates promising in vitro activity and the intention for in vivo studies, specific quantitative in vivo efficacy data, such as tumor growth inhibition percentages, were not available in the provided search results.

Signaling Pathway: Inhibition of the RhoA/ROCK Pathway by Compound b19

Compound b19 has been identified as an inhibitor of the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion.[2]

RhoA_ROCK_Pathway extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular->receptor RhoA_GDP RhoA-GDP (Inactive) receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC MLC->pMLC actin Actin Cytoskeleton Reorganization pMLC->actin proliferation Cell Proliferation, Migration, Invasion actin->proliferation b19 Compound b19 b19->RhoA_GTP Inhibits

Inhibition of the RhoA/ROCK signaling pathway by Compound b19.
Experimental Protocols: Anticancer Studies

The anticancer activity of Compound 6 was assessed using a panel of 60 human cancer cell lines.[1]

  • Cell Plating: Cancer cells were seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of Compound 6 for 48 hours.

  • Staining: Post-incubation, cells were fixed and stained with sulforhodamine B (SRB).

  • Measurement: The absorbance was measured at 515 nm to determine cell viability.

  • Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) was calculated from dose-response curves.

While specific data is unavailable, a typical protocol would involve:

  • Animal Model: Athymic nude mice would be used.

  • Tumor Implantation: Human prostate cancer cells (e.g., PC-3) would be subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice would be randomized into control and treatment groups. Compound 6 would be administered (e.g., intraperitoneally or orally) at various doses for a specified period.

  • Tumor Measurement: Tumor volume would be measured regularly using calipers.

  • Endpoint: At the end of the study, mice would be euthanized, and tumors would be excised and weighed.

  • Data Analysis: Tumor growth inhibition would be calculated by comparing the average tumor volume/weight in the treated groups to the control group.

Anti-inflammatory Activity: From Antioxidant Screening to Neuroprotection

Benzo[b]thiophene derivatives have also shown significant promise as anti-inflammatory agents. Their ability to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for treating a range of inflammatory conditions.

Comparative Efficacy of Anti-inflammatory Benzo[b]thiophene Derivatives
Compound IDDerivative ClassIn Vitro AssayIn Vitro EfficacyIn Vivo ModelKey In Vivo EndpointIn Vivo Efficacy
Compounds 3-5, 10 Pyrimidinone, Pyrazolidinone, TriazoleAntioxidant ScreeningPotent antioxidant activity (qualitative)[3]Cranial Irradiation-Induced Neuroinflammation in RatsInflammatory markers (e.g., TNF-α, IL-1β)Good anti-inflammatory effects (qualitative)[3]

Note: The reviewed literature for Compounds 3-5 and 10 provides a qualitative assessment of their in vivo anti-inflammatory effects. Specific quantitative data on the reduction of inflammatory markers were not available in the provided search results.

Signaling Pathways in Neuroinflammation

Cranial irradiation-induced neuroinflammation involves the activation of multiple signaling pathways, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_0 Cytoplasm stimulus Inflammatory Stimuli (e.g., Radiation) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active proteasome Proteasome IkB_p->proteasome Degradation nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression benzothiophene Benzo[b]thiophene Compounds benzothiophene->IKK Inhibits

Modulation of the NF-κB signaling pathway by benzo[b]thiophene compounds.

MAPK_Pathway stimulus Stress/Inflammatory Stimuli MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression benzothiophene Benzo[b]thiophene Compounds benzothiophene->MAPKKK Inhibits

Modulation of the MAPK signaling pathway by benzo[b]thiophene compounds.
Experimental Protocols: Anti-inflammatory Studies

A common method to assess antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation: A solution of DPPH in methanol is prepared.

  • Reaction: Different concentrations of the benzo[b]thiophene compounds are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

The protocol to assess the protective effects of benzo[b]thiophene derivatives against radiation-induced neuroinflammation would typically involve the following steps.[3]

  • Animal Model: Adult male Wistar rats would be used.

  • Grouping: Animals would be divided into control, irradiated, and irradiated + treatment groups.

  • Treatment: The treatment groups would receive the benzo[b]thiophene compounds (e.g., intraperitoneally) for a specific period before and/or after irradiation.

  • Irradiation: A single dose of gamma radiation would be delivered to the whole brain of the rats in the irradiated and treatment groups.

  • Sample Collection: At a predetermined time point post-irradiation, rats would be euthanized, and brain tissues (e.g., hippocampus, cortex) would be collected.

  • Biochemical Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers in the brain tissue would be measured using techniques like ELISA and Western blotting.

  • Histopathological Analysis: Brain sections would be stained to assess neuronal damage and glial activation.

  • Data Analysis: The levels of inflammatory markers and the extent of neuronal damage in the treated groups would be compared to the irradiated control group.

Conclusion

The in vivo validation of in vitro findings is a critical determinant of the therapeutic potential of any new chemical entity. For benzo[b]thiophene derivatives, the transition from promising in vitro anticancer and anti-inflammatory activities to demonstrable in vivo efficacy is an area of active research. While the available literature confirms the potent biological effects of these compounds in cellular models and suggests their translation to animal models, a comprehensive repository of direct, quantitative in vitro-in vivo correlations is still emerging. This guide highlights the importance of such comparative data and provides a framework for its presentation. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to advance benzo[b]thiophene-based therapeutics from the bench to the clinic. Further studies providing clear, quantitative in vivo data will be instrumental in solidifying the standing of this versatile scaffold in modern drug discovery.

References

Unlocking Potential: A Comparative Guide to the Enzyme Docking of Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various Benzo[b]thiophene derivatives in the active sites of several key enzymes. The following sections present a synthesis of recent molecular docking studies, providing quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological pathways.

Benzo[b]thiophene, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to active biomolecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Molecular docking studies are a crucial computational tool to predict the binding affinities and interaction patterns of these derivatives with their target enzymes, thereby guiding the rational design of more potent and selective drug candidates.[3]

Comparative Docking Performance of Benzo[b]thiophene Derivatives

The following tables summarize the quantitative data from various docking studies, showcasing the binding energies and inhibitory concentrations of different Benzo[b]thiophene derivatives against a range of enzymatic targets.

Table 1: Cholinesterase Inhibition
DerivativeTarget EnzymeIC50 (µM)Reference
Benzo[b]thiophene-chalcone hybrid 5f Acetylcholinesterase (AChE)62.10[4][5]
Benzo[b]thiophene-chalcone hybrid 5h Butyrylcholinesterase (BChE)24.35[4][5]
Reference: GalantamineButyrylcholinesterase (BChE)28.08[4][5]
Table 2: Cyclooxygenase (COX) Inhibition
DerivativeTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4a COX-20.31-1.4048.8-183.8[6]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4j COX-20.31-1.4048.8-183.8[6]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4k COX-20.31-1.4048.8-183.8[6]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4q COX-20.31-1.4048.8-183.8[6]
Table 3: Protein Kinase Inhibition
DerivativeTarget EnzymeIC50 (µM)Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-chain α-ketoacid dehydrogenase kinase (BDK)3.19[7]
Benzo[b]thiophene-1,1-dioxide derivative B12 Phosphoglycerate dehydrogenase (PHGDH)0.29[8]
5-hydroxybenzothiophene hydrazide 16b Clk40.011[9][10]
5-hydroxybenzothiophene hydrazide 16b DRAK10.087[9][10]
5-hydroxybenzothiophene hydrazide 16b Haspin0.1257[9][10]
5-hydroxybenzothiophene hydrazide 16b Clk10.163[9][10]
5-hydroxybenzothiophene hydrazide 16b Dyrk1B0.284[9][10]
5-hydroxybenzothiophene hydrazide 16b Dyrk1A0.3533[9][10]
Benzo[b]thiophene derivative 3n DYRK1A/DYRK1BPotent inhibitor[11]
Table 4: Other Enzyme and Protein Interactions
DerivativeTargetBinding Energy (kcal/mol)IC50 (µg/mL)Reference
BTAP14JVW-8.0-[12]
BTAP24JVW-7.5-[12]
BTAP34JVW-7.6-[12]
Compound 20 MRSA-6.38-[3]
Compound 1 MSSA-5.56-[3]
Compound 17 DRSA-5.23-[3]
Compound 1b PDK1-57.10[13]
Compound 1b LDHA-64.10[13]

Experimental Protocols: A Look into the Methodology

The presented data is derived from in silico molecular docking studies. While specific parameters may vary between studies, a general workflow is typically followed.

Protein and Ligand Preparation: The three-dimensional structures of the target enzymes are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added. The Benzo[b]thiophene derivatives are sketched using chemical drawing software and their geometries are optimized using appropriate force fields.

Molecular Docking Simulation: Docking is performed using software such as AutoDock, Glide, or GOLD. The active site of the enzyme is defined, often based on the location of a co-crystallized inhibitor. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity, typically reported in kcal/mol.[6][14]

Validation and Analysis: The docking protocol is often validated by redocking the native ligand into the enzyme's active site and calculating the root-mean-square deviation (RMSD) between the docked and crystallographic poses. The interactions between the top-ranked poses of the Benzo[b]thiophene derivatives and the active site residues are then analyzed to understand the binding mode.

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) define_site Define Binding Site protein_prep->define_site ligand_prep Ligand Preparation (3D Structure Generation) run_docking Run Docking Algorithm ligand_prep->run_docking define_site->run_docking scoring Scoring and Ranking run_docking->scoring pose_analysis Pose Analysis and Interaction Visualization scoring->pose_analysis

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Involvement: The COX-2 Example

Many of the targeted enzymes are key players in cellular signaling pathways implicated in disease. For instance, Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a major strategy for anti-inflammatory therapies.[6][15]

G Simplified COX-2 Inflammatory Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation benzo Benzo[b]thiophene Derivatives benzo->cox2 Inhibition

Caption: The role of COX-2 in the inflammatory cascade and its inhibition.

References

Navigating the Synthesis of Benzo[b]thiophen-4-amine: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. Benzo[b]thiophen-4-amine, a key scaffold in medicinal chemistry, presents several synthetic challenges. This guide provides an objective comparison of published synthesis protocols, offering a detailed analysis of their reproducibility, potential pitfalls, and overall efficiency, supported by available experimental data.

At a Glance: Synthetic Strategies and Their Reproducibility

The synthesis of this compound is not a straightforward, single-step process. A review of the available literature points to two primary multi-step strategies: the nitration of a benzo[b]thiophene precursor followed by reduction, and the palladium-catalyzed Buchwald-Hartwig amination of a 4-halobenzo[b]thiophene. Other classical methods, such as the Hofmann, Curtius, and Beckmann rearrangements, are theoretically plausible but lack specific published protocols for this particular scaffold.

Synthetic RouteKey IntermediatesReported Yields (Overall)Reproducibility Challenges
Nitration / Reduction 4-Nitrobenzo[b]thiopheneVariable, often moderateFormation of isomeric mixtures during nitration, requiring careful purification.
Buchwald-Hartwig Amination 4-Bromobenzo[b]thiopheneGood to excellentRequires synthesis of the halo-precursor; catalyst and ligand choice can influence yield.

In-Depth Analysis of Synthetic Protocols

Route 1: Nitration and Subsequent Reduction

This classical approach involves the electrophilic nitration of a benzo[b]thiophene-containing starting material to introduce a nitro group at the 4-position, followed by a reduction of the nitro group to the desired amine.

Experimental Protocol: Nitration of Benzo[b]thiophene

A common challenge in the nitration of benzo[b]thiophene is controlling the regioselectivity. The reaction can yield a mixture of isomers, with the 4-nitro product often being a minor component. However, specific conditions have been reported to favor the formation of the 4-nitro isomer. For instance, using a mixture of concentrated nitric acid in sulfuric acid and acetic acid at elevated temperatures (e.g., 60°C) has been shown to increase the proportion of the desired 4-nitrobenzo[b]thiophene[1].

Experimental Protocol: Reduction of 4-Nitrobenzo[b]thiophene

Once isolated, the 4-nitrobenzo[b]thiophene can be reduced to this compound using standard reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). These reduction methods are generally high-yielding and reproducible.

Reproducibility and Challenges:

The primary challenge impacting the reproducibility of this route is the nitration step. The formation of multiple isomers necessitates careful and often tedious purification, typically by column chromatography, which can significantly lower the overall yield. Side reactions, such as oxidation of the thiophene ring, can also occur under harsh nitrating conditions.

Route 2: Buchwald-Hartwig Amination

A more modern and often more efficient approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction directly forms the carbon-nitrogen bond.

Experimental Protocol: Synthesis of 4-Bromobenzo[b]thiophene

A necessary precursor for this route is a 4-halobenzo[b]thiophene, with 4-bromobenzo[b]thiophene being a common choice. Several synthetic methods for this intermediate have been published. One reproducible method involves the reaction of 2-bromo-6-fluorobenzaldehyde with a mercaptan followed by a Wittig reaction to construct the thiophene ring[2]. Another approach involves the direct bromination of benzo[b]thiophene, though this can also lead to mixtures of isomers[3].

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzo[b]thiophene

The Buchwald-Hartwig amination of 4-bromobenzo[b]thiophene with an ammonia equivalent is a versatile method. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., cesium carbonate or sodium tert-butoxide) in an inert solvent like dioxane or toluene[4][5]. The choice of ligand and reaction conditions can significantly impact the yield and purity of the final product.

Reproducibility and Challenges:

The reproducibility of the Buchwald-Hartwig amination is generally considered to be good, provided that the starting materials are pure and the reaction is carried out under strictly anhydrous and inert conditions. The main challenge lies in the synthesis of the 4-bromobenzo[b]thiophene precursor, which can itself be a multi-step process with its own set of reproducibility issues. However, once the precursor is obtained in good purity, the amination step is often reliable.

Alternative Synthetic Strategies: A Theoretical Outlook

  • Hofmann and Curtius Rearrangements: These reactions could theoretically be applied to benzo[b]thiophene-4-carboxamide and benzo[b]thiophene-4-carboxylic acid, respectively. The Hofmann rearrangement involves the treatment of a primary amide with a halogen in a basic solution, while the Curtius rearrangement proceeds through an acyl azide intermediate[6][7][8][9][10]. A key challenge would be the synthesis of the required carboxylic acid or amide precursor.

  • Beckmann Rearrangement: This rearrangement of an oxime to an amide could be a potential route if benzo[b]thiophen-4-one is accessible[11][12][13]. The subsequent hydrolysis of the resulting amide would yield the target amine. The feasibility of this route is entirely dependent on a reliable synthesis of the ketone starting material.

The reproducibility of these classical rearrangements on heteroaromatic systems can be variable and is often substrate-dependent[14][15].

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.

experimental_workflow Synthesis of this compound: Key Workflows cluster_nitration Route 1: Nitration/Reduction cluster_buchwald Route 2: Buchwald-Hartwig Amination start1 Benzo[b]thiophene nitration Nitration (HNO3, H2SO4/HOAc) start1->nitration nitro 4-Nitrobenzo[b]thiophene (Isomer Mixture) nitration->nitro purification1 Purification nitro->purification1 pure_nitro Pure 4-Nitrobenzo[b]thiophene purification1->pure_nitro reduction Reduction (e.g., H2/Pd-C) pure_nitro->reduction end1 This compound reduction->end1 start2 2-Bromo-6-fluorobenzaldehyde precursor_synthesis Multi-step Synthesis start2->precursor_synthesis bromo 4-Bromobenzo[b]thiophene precursor_synthesis->bromo amination Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH3 source) bromo->amination end2 This compound amination->end2

Caption: Key experimental workflows for the synthesis of this compound.

logical_comparison Logical Comparison of Synthetic Routes synthesis Synthesis of This compound nitration_route Nitration/Reduction Route synthesis->nitration_route buchwald_route Buchwald-Hartwig Route synthesis->buchwald_route rearrangement_routes Rearrangement Routes (Theoretical) synthesis->rearrangement_routes nitration_pros Pros: - Uses readily available starting materials nitration_route->nitration_pros nitration_cons Cons: - Isomer formation - Difficult purification - Potentially lower overall yield nitration_route->nitration_cons buchwald_pros Pros: - High yielding amination step - Good reproducibility of amination buchwald_route->buchwald_pros buchwald_cons Cons: - Requires multi-step synthesis of precursor buchwald_route->buchwald_cons rearrangement_pros Pros: - Potentially novel routes rearrangement_routes->rearrangement_pros rearrangement_cons Cons: - Lack of specific protocols - Precursor synthesis required - Uncertain reproducibility rearrangement_routes->rearrangement_cons

References

A Comparative Guide to Purity Validation of Benzo[b]thiophen-4-amine: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is a critical, non-negotiable step. For active pharmaceutical ingredients (APIs) like Benzo[b]thiophen-4-amine, a key intermediate in the synthesis of various therapeutic agents, rigorous purity validation ensures safety, efficacy, and regulatory compliance. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by illustrative experimental data and detailed protocols.

The Principle of Purity Determination by Thermal Analysis

Differential Scanning Calorimetry is a powerful thermal analysis technique that determines the purity of a crystalline substance by measuring the heat flow associated with its melting transition.[1] The underlying principle is the van't Hoff law, which states that impurities lower the melting point of a pure substance and broaden its melting range.[2] DSC measures the energy absorbed by the sample as it is heated at a constant rate, generating a melting endotherm. By analyzing the shape of this peak, the mole fraction of impurities can be calculated.[2] A significant advantage of DSC is that it is an absolute method, meaning it does not require a reference standard for the impurities.[1][3]

Experimental Protocols

Detailed methodologies for the purity analysis of a hypothetical batch of this compound are provided below for DSC, HPLC, and GC.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to obtain a high-resolution melting endotherm for the accurate calculation of absolute purity.

  • Instrumentation: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

  • Sample Preparation: 1-3 mg of this compound is accurately weighed into a clean aluminum DSC pan. The pan is hermetically sealed to prevent sublimation or decomposition. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Settings:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 150°C at a heating rate of 1°C/min.

    • Data Acquisition: The heat flow (mW) is recorded as a function of temperature (°C).

  • Data Analysis: The purity is calculated from the melting peak using the instrument's software, which applies the van't Hoff equation. The analysis is typically performed on the portion of the peak between 10% and 50% of the total area.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (50:50 A:B) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 0.1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the analysis of volatile impurities that may be present in the this compound sample.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-450 amu.

  • Sample Preparation: A solution of this compound is prepared in dichloromethane at a concentration of 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak, with impurities identified by their mass spectra.

Quantitative Data Summary

The following table summarizes illustrative data from the purity analysis of a single batch of this compound using the three described methods.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Purity (%) 99.85 mol%99.78% (by area)99.82% (by area)
Melting Point (°C) Onset: 91.5, Peak: 92.8N/AN/A
Heat of Fusion (J/g) 125.4N/AN/A
Retention Time (min) N/A8.215.6
Number of Impurities Detected N/A (provides total impurity level)32

Visualizing the Methodologies

To better understand the workflows and the comparative logic, the following diagrams are provided.

dsc_workflow DSC Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load program Set Temperature Program (1°C/min) load->program run Initiate DSC Run program->run record Record Heat Flow vs. Temperature run->record integrate Integrate Melting Endotherm record->integrate calculate Calculate Purity (van't Hoff Equation) integrate->calculate report report calculate->report Purity Report

Caption: Workflow for DSC purity analysis of this compound.

method_comparison Comparison of Purity Validation Methods cluster_dsc DSC cluster_hplc HPLC cluster_gc GC dsc_node Differential Scanning Calorimetry dsc_adv Advantages: - Absolute Method - Fast Analysis - Small Sample Size dsc_lim Limitations: - Only for Crystalline Solids - No Impurity Identification - Not for Decomposing Compounds hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - High Resolution - Quantifies Individual Impurities - Wide Applicability hplc_lim Limitations: - Requires Reference Standards - Longer Analysis Time - Solvent Consumption gc_node Gas Chromatography gc_adv Advantages: - Excellent for Volatile Impurities - High Sensitivity (with specific detectors) - Established Methods gc_lim Limitations: - Only for Volatile/Thermally Stable Compounds - Derivatization may be needed - High Temperatures purity_validation Purity Validation of This compound purity_validation->dsc_node purity_validation->hplc_node purity_validation->gc_node

Caption: Comparison of DSC, HPLC, and GC for purity validation.

Performance Comparison of Analytical Methods

The choice of an analytical technique for purity determination depends on the specific requirements of the analysis, the nature of the compound, and the potential impurities. The following table provides a comparative overview of DSC, HPLC, and GC.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures heat flow during melting transition.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Type of Method AbsoluteRelative (requires standards)Relative (requires standards)
Impurity Information Total mole fraction of soluble impurities.Separation, identification, and quantification of individual non-volatile impurities.Separation, identification, and quantification of individual volatile impurities.
Sample Requirements Crystalline solid, thermally stable.Soluble in mobile phase.Volatile or semi-volatile, thermally stable.
Sample Throughput HighModerateModerate
Strengths Fast, small sample size, no impurity standards needed.[5]High resolution, versatile for a wide range of compounds, well-established for pharmaceutical analysis.[6]Excellent for residual solvents and other volatile impurities, high sensitivity.[6]
Limitations Not suitable for amorphous or decomposing compounds, does not identify individual impurities.[1]Longer run times, requires reference standards for impurity identification, consumes solvents.Limited to thermally stable and volatile compounds, may require derivatization.

Conclusion

For the purity validation of this compound, Differential Scanning Calorimetry serves as a rapid and reliable method for determining the absolute purity of the crystalline solid, providing a valuable orthogonal technique to traditional chromatographic methods.[1] It is particularly useful for a quick assessment of the overall purity without the need for impurity reference standards.

However, DSC alone does not provide a complete purity profile, as it cannot identify or quantify individual impurities.[3] Therefore, a comprehensive purity assessment should employ a combination of techniques. HPLC is indispensable for the detection and quantification of non-volatile, process-related impurities and degradation products. GC-MS is the method of choice for identifying and quantifying volatile impurities, such as residual solvents.

References

Safety Operating Guide

Proper Disposal of Benzo[b]thiophen-4-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzo[b]thiophen-4-amine, a crucial compound in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound belongs to the class of aromatic amines. Aromatic amines are recognized for their potential health and environmental hazards, including toxicity and carcinogenicity.[1][2] Due to the lack of a specific safety data sheet (SDS) for this compound, it is imperative to handle it with the precautions appropriate for a hazardous substance. The SDS for the related compound, Benzo[b]thiophene, indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): When handling this compound and its waste, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety goggles or a face shield
Skin and Body Laboratory coat

All handling of this compound should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.

Step 1: Segregation of Waste

  • Immediately segregate all waste containing this compound at the point of generation.

  • This includes:

    • Unused or expired this compound.

    • Contaminated solvents and reaction mixtures.

    • Disposable labware (e.g., pipette tips, gloves, weighing boats).

  • Crucially, do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. [3]

Step 2: Waste Containerization

  • Use a designated, leak-proof, and chemically compatible container for all this compound waste.

  • The container must be kept tightly sealed except when adding waste.[3]

  • For liquid waste, ensure the container is appropriate for liquids and will not degrade.

  • For solid waste, a securely sealed bag or container is suitable.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., Toxic, Environmental Hazard)

    • The date of waste generation

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area must be:

    • Well-ventilated.

    • Away from heat, sparks, and open flames.

    • Equipped with secondary containment to capture any potential leaks.

Step 5: Professional Disposal

  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide a complete and accurate description of the waste to the disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A This compound Waste Generated B Is the waste contaminated with other chemicals? A->B C Segregate from incompatible waste B->C Yes D Segregate as This compound waste B->D No E Select appropriate, leak-proof container C->E D->E F Label container with: 'HAZARDOUS WASTE' Chemical Name Hazards Date E->F G Store in designated satellite accumulation area F->G H Ensure secondary containment and ventilation G->H I Contact EHS or licensed waste disposal company H->I J Provide full waste characterization I->J K Arrange for pickup and incineration J->K

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and minimizing environmental impact.

References

An In-Depth Technical Guide to Personal Protective Equipment for Handling Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Benzo[b]thiophen-4-amine (C₈H₇NS), a critical building block in medicinal chemistry and materials science.[1] Given that the toxicological properties of this specific amine derivative have not been exhaustively characterized, all handling procedures must be approached with caution, assuming the compound may present significant hazards.[2] This guide is built upon the foundational principles of chemical safety, drawing parallels from the known hazards of its parent compound, benzo[b]thiophene, and general best practices for handling aromatic amines and thiophene derivatives.

Hazard Assessment: Understanding the Risks

Benzo[b]thiophene, the core structure of the compound, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[3][4] Aromatic amines as a class are noted for their potential for skin irritation, sensitization, and varying degrees of systemic toxicity. Therefore, it is prudent to treat this compound as a substance that is potentially harmful via ingestion, inhalation, and skin contact.

Key Assumed Hazards:

  • Acute Oral Toxicity: May be harmful or toxic if swallowed.[3][4]

  • Skin Irritation/Sensitization: Potential to cause skin irritation upon contact.[2]

  • Eye Irritation: Direct contact may cause serious eye irritation.[2]

  • Inhalation Hazard: While not expected to be a primary route of exposure if handled as a solid, dust formation should be avoided.[3]

  • Environmental Hazard: Assumed to be toxic to aquatic organisms.[4]

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to implement engineering and administrative controls, which form the primary defense against chemical exposure. PPE should be considered the last line of defense.[5]

  • Engineering Controls: All handling of this compound solid or solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The laboratory must be equipped with easily accessible eyewash stations and safety showers.[7][8]

  • Administrative Controls: Access to areas where this chemical is handled should be restricted. Do not eat, drink, or smoke in the laboratory.[9][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][9]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the required equipment for routine handling.

PPE Category Item Specification and Rationale
Hand Protection Chemical-Resistant GlovesDouble-gloving with powder-free nitrile gloves is mandatory. Nitrile provides good resistance against a broad range of chemicals.[6] Double-gloving minimizes contamination risk when removing the outer pair after a task or in case of a breach.[5][9] Gloves should be changed immediately if they are torn, punctured, or known to be contaminated.[9]
Eye & Face Protection Safety GogglesChemical splash goggles are required at all times. They must provide a complete seal around the eyes to protect from splashes and airborne particulates.[6][11]
Face ShieldA face shield should be worn over safety goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions or during vigorous reactions.[6][12]
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves and tight-fitting cuffs must be worn and kept fully fastened.[6][9] This protects the skin on the arms and torso.
Respiratory Protection Fume HoodAll work must be conducted in a chemical fume hood.[6] If engineering controls are insufficient or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges may be necessary.[11]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely weighing and transferring solid this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in the table above (double nitrile gloves, safety goggles, lab coat).

    • Decontaminate the work surface inside the fume hood.

    • Assemble all necessary equipment (spatula, weighing paper/boat, receiving vessel, waste container) within the designated work area of the hood.[6]

  • Weighing and Transfer:

    • Carefully open the container of this compound inside the fume hood to avoid generating dust.

    • Use a clean spatula to transfer the desired amount of solid to a tared weighing paper or boat.

    • Carefully transfer the weighed solid into the reaction vessel.

    • Tightly close the source container.

  • Post-Handling:

    • Dispose of the contaminated weighing paper and any other solid waste into a designated, clearly labeled hazardous waste container located within the fume hood.[3][6]

    • Wipe down the spatula and the work surface with an appropriate solvent and dispose of the cleaning materials in the hazardous waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the designated waste container before exiting the fume hood.[5]

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Procedures

For a small spill (<1g) inside a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Contain: Use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep up the absorbed material and spilled solid into a suitable, labeled container for hazardous waste disposal.[7][8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[13]

The logical flow for responding to a small chemical spill is illustrated in the diagram below.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Restrict Area Start->Alert Assess Assess Spill Size & Ensure PPE Alert->Assess Contain Cover with Absorbent Material Assess->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Clean Area with Solvent & Soap/Water Collect->Decontaminate Dispose Dispose of all Cleanup Materials as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

Spill Response Workflow Diagram

In the event of exposure, immediate action is crucial.[7]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][11]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][7]

  • After Ingestion: Do NOT induce vomiting.[7][11] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][4]

Disposal Plan

All waste contaminated with this compound, including empty containers, gloves, and cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[6][13]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophen-4-amine
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophen-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.